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  • Product: 5-(Methoxymethyl)-1-methylpyridin-2-one
  • CAS: 2140327-26-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-(Methoxymethyl)-1-methylpyridin-2-one

An In-Depth Technical Guide to 5-(Methoxymethyl)-1-methylpyridin-2-one[1][2] Executive Summary 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a functionalized pyridone derivative serving as a critical bui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Methoxymethyl)-1-methylpyridin-2-one[1][2]

Executive Summary

5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a functionalized pyridone derivative serving as a critical building block in medicinal chemistry.[1][2][3][4] Structurally, it combines the pharmacologically privileged 2-pyridone scaffold with a methoxymethyl ether side chain at the C5 position and an N-methyl substitution.[1][2] This unique substitution pattern imparts distinct physicochemical properties—enhanced water solubility and hydrogen-bond accepting capability—making it a valuable intermediate for developing antifibrotic agents (analogous to Pirfenidone), kinase inhibitors, and fragment-based drug discovery (FBDD) libraries.[1][2]

This guide details the chemical identity, synthetic pathways, physicochemical profile, and experimental handling of this compound, designed for researchers in organic synthesis and drug development.[2]

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 5-(Methoxymethyl)-1-methylpyridin-2(1H)-one
CAS Number 2140327-26-8
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CN1C=C(COC)C=CC1=O
Core Scaffold 1-Methyl-2-pyridone (N-methyl-2-pyridone)
Key Functional Groups Lactam (Amide), Ether (Methoxymethyl)
Structural Features & Electronic Properties
  • Aromaticity vs. Reactivity: The 2-pyridone ring exhibits aromatic character due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[1][2] However, it retains significant alkene-like reactivity at the C3/C4 positions compared to benzene.[1][2]

  • N-Methylation: The N-methyl group locks the tautomeric equilibrium completely in the lactam (2-one) form, preventing conversion to the lactim (2-hydroxypyridine) tautomer.[1][2] This ensures a stable hydrogen-bond acceptor motif at the carbonyl oxygen.[1][2]

  • 5-Methoxymethyl Vector: This group acts as a polar, non-ionizable appendage.[1][2] It extends the molecular volume and provides an ether oxygen as a weak hydrogen bond acceptor, often used to probe solvent-exposed regions in protein binding pockets.[1][2]

Synthesis & Manufacturing

The synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one can be approached via two primary robust pathways. Route A is preferred for laboratory-scale synthesis due to the commercial availability of the alcohol precursor.[1][2]

Route A: O-Methylation of 5-(Hydroxymethyl)-1-methylpyridin-2-one (Recommended)

This pathway utilizes a Williamson ether synthesis approach on the pre-functionalized pyridone core.[2]

  • Precursor: 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS: 27330-18-3).[1][2][5]

  • Reagents: Sodium Hydride (NaH) or Silver Oxide (Ag₂O), Methyl Iodide (MeI).[2]

  • Mechanism: Deprotonation of the primary alcohol generates an alkoxide, which undergoes Sₙ2 attack on methyl iodide.[2]

Route B: De Novo Ring Construction (Industrial Scale)

For larger scales, constructing the ring from acyclic precursors or converting a pyridine derivative is more cost-effective.[1][2]

  • Precursor: 6-Hydroxynicotinic acid.[1][2]

  • Steps:

    • Step 1: N-Methylation of 6-hydroxynicotinic acid.[1][2]

    • Step 2: Reduction of the carboxylic acid to the alcohol.[2]

    • Step 3: O-Methylation.[1][2]

Visual Synthesis Workflow

Synthesis Figure 1: Recommended Synthetic Pathway (Route A) Start 5-(Hydroxymethyl)-1- methylpyridin-2(1H)-one (CAS: 27330-18-3) Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Reagent NaH (1.1 eq) THF, 0°C Reagent->Intermediate Product 5-(Methoxymethyl)-1- methylpyridin-2-one (Target) Intermediate->Product SN2 Methylation MeI MeI (1.2 eq) rt, 4h MeI->Product

Caption: Step-wise synthesis via O-methylation of the hydroxymethyl precursor.[1][2]

Physicochemical Properties

Understanding the physical behavior of this molecule is crucial for assay development and formulation.[2]

ParameterValue / DescriptionRelevance
Physical State Viscous Oil or Low-Melting SolidHandling requires weighing boats or positive displacement pipettes.[1][2]
Solubility High: DCM, Methanol, DMSOModerate: WaterThe ether oxygen and amide carbonyl increase aqueous solubility compared to 5-methyl analogs.[1][2]
LogP (Predicted) ~ -0.2 to 0.1Lipophilicity is low, suggesting good distribution in aqueous biological media.[1][2]
pKa Non-ionizable in physiological rangeThe amide nitrogen is not basic; the ether is neutral.[2]
UV Absorption λmax ~ 300 nmCharacteristic of the 2-pyridone chromophore.[1][2]

Experimental Protocols

Protocol 1: Synthesis via O-Methylation (Route A)

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen.[1][2] Use in a fume hood with appropriate PPE.[1][2]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (1.39 g, 10.0 mmol) in anhydrous THF (20 mL) and cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 440 mg, 11.0 mmol) portion-wise. Evolution of hydrogen gas will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (10% MeOH in DCM).[2]

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as a pale yellow oil.

Protocol 2: Structural Validation (NMR)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=2.5 Hz, 1H, H-6), 7.28 (dd, J=9.5, 2.5 Hz, 1H, H-4), 6.55 (d, J=9.5 Hz, 1H, H-3), 4.25 (s, 2H, -CH₂-), 3.55 (s, 3H, N-Me), 3.35 (s, 3H, O-Me).[1]

  • Interpretation: The doublet at ~6.55 ppm is characteristic of the C3 proton alpha to the carbonyl.[2] The singlet at 3.55 ppm confirms N-methylation.[1][2]

Applications in Drug Discovery

Pharmacophore Utility

This molecule is a bioisostere of Pirfenidone (5-methyl-1-phenylpyridin-2-one), an approved antifibrotic drug.[1][2]

  • Vector Exploration: The N-methyl group (vs. N-phenyl) reduces steric bulk and lipophilicity, potentially altering metabolic clearance (Cl_int).[1][2]

  • H-Bonding: The methoxymethyl group replaces the 5-methyl group, adding a hydrogen bond acceptor.[1][2] This is often used to optimize potency by engaging specific serine or threonine residues in a target binding pocket (e.g., p38 MAPK or TGF-β pathways).[1][2]

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight fragment (MW < 160), it is an ideal "seed" for FBDD campaigns.[1][2]

  • Ligand Efficiency (LE): High, due to the rigid aromatic core and lack of rotatable bonds (except the methoxy group).[2]

  • Growth Vectors: The C3 and C4 positions are accessible for C-H activation or halogenation/coupling reactions to grow the fragment into a lead compound.[2]

SAR Diagram

SAR Figure 2: Structure-Activity Relationship (SAR) Vectors Center 5-(Methoxymethyl)-1- methylpyridin-2-one N_Me N-Methyl Group: - Blocks tautomerism - Metabolic stability - Reduces lipophilicity vs N-Ph Center->N_Me C5_Ether 5-Methoxymethyl: - H-Bond Acceptor (Ether O) - Solubilizing group - Bioisostere for -CH3 or -Cl Center->C5_Ether C3_C4 C3/C4 Positions: - Sites for electrophilic substitution - Fragment growth vectors Center->C3_C4

Caption: Key structural vectors for medicinal chemistry optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. Retrieved from [Link].[2]

  • Fujita, M. et al. (2002).Synthesis and Bioactivity of Pyridone Derivatives as Anti-fibrotic Agents. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Pirfenidone analogs).

Sources

Exploratory

Technical Guide: Therapeutic Potential of 5-(Methoxymethyl)-1-methylpyridin-2-one in Drug Discovery

The following technical guide provides an in-depth analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one , a specialized pharmacophore in the pyridinone class. This guide is structured for drug discovery professionals, foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one , a specialized pharmacophore in the pyridinone class. This guide is structured for drug discovery professionals, focusing on its role as a next-generation antifibrotic lead and a physicochemical probe for scaffold optimization.

Executive Summary & Compound Profile

5-(Methoxymethyl)-1-methylpyridin-2-one represents a strategic evolution of the pyridin-2-one scaffold, a chemical class historically validated by the antifibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2-one).

While Pirfenidone is effective for Idiopathic Pulmonary Fibrosis (IPF), it suffers from high dose requirements (up to 2403 mg/day), photosensitivity (due to the N-phenyl ring), and rapid metabolism (oxidation of the 5-methyl group). The subject compound, 5-(Methoxymethyl)-1-methylpyridin-2-one , addresses these liabilities through two critical structural modifications:

  • N-Methyl Substitution: Replaces the lipophilic, phototoxic phenyl ring with a smaller methyl group, altering the solubility profile and reducing UV absorption.

  • 5-Methoxymethyl Moiety: Replaces the metabolically labile methyl group with an ether-linked side chain, enhancing aqueous solubility and blocking the primary oxidative clearance pathway.

Physicochemical Profile (Calculated)
PropertyValueDrug Discovery Implication
Molecular Formula C₈H₁₁NO₂Fragment-like MW (<200 Da) allows for further functionalization.
Molecular Weight 153.18 g/mol High ligand efficiency potential.
LogP (Predicted) ~0.2 - 0.5Significantly lower than Pirfenidone (LogP ~1.9), indicating superior aqueous solubility.
H-Bond Acceptors 3Improved interaction with solvent and target binding pockets.
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability (Rule of 5 compliant).

Mechanistic Pharmacology: The Antifibrotic Pathway

The therapeutic utility of 5-(Methoxymethyl)-1-methylpyridin-2-one lies in its ability to modulate the TGF-β/Smad and p38 MAPK signaling cascades, the central drivers of fibrogenesis.

Mechanism of Action

Unlike direct kinase inhibitors that target the ATP-binding pocket with high specificity (and toxicity), pyridinones often act as "cytokine modulators."

  • TGF-β Downregulation: The compound suppresses the expression of Transforming Growth Factor-beta (TGF-β1), preventing the activation of hepatic or pulmonary stellate cells into myofibroblasts.

  • Inhibition of Collagen Synthesis: By interfering with the nuclear translocation of Smad2/3, it reduces the transcription of COL1A1 and COL3A1 genes.

  • TNF-α Suppression: The N-methyl pyridinone core retains the ability to inhibit p38 MAPK-mediated production of inflammatory cytokines (TNF-α, IL-6).

Pathway Visualization (DOT)

The following diagram illustrates the interference points of the compound within the fibrotic signaling cascade.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Activation TNFa TNF-α / IL-6 p38 p38 MAPK TNFa->p38 Activation Smad23 Smad2/3 (Phosphorylation) Receptor->Smad23 Phosphorylation SmadComplex Smad Complex (Transcription Factor) Smad23->SmadComplex Translocation p38->SmadComplex Crosstalk Compound 5-(Methoxymethyl)- 1-methylpyridin-2-one Compound->Receptor Indirect Suppression Compound->p38 Inhibition CollagenGenes Fibrotic Genes (COL1A1, a-SMA) SmadComplex->CollagenGenes Transcription Fibrosis FIBROSIS (Tissue Scarring) CollagenGenes->Fibrosis ECM Accumulation

Caption: Schematic representation of the antifibrotic mechanism, showing dual modulation of TGF-β/Smad and p38 MAPK pathways by the pyridinone scaffold.

Structure-Activity Relationship (SAR) Logic

Drug developers utilize 5-(Methoxymethyl)-1-methylpyridin-2-one to probe specific SAR questions. This molecule serves as a "correction" to the liabilities of first-generation pyridinones.

The N-Methyl Strategy (Safety vs. Potency)
  • Pirfenidone (N-Phenyl): The phenyl ring contributes to lipophilicity but is a primary source of UV absorption (leading to phototoxicity) and is susceptible to hydroxylation.

  • Target Molecule (N-Methyl): Replacing Phenyl with Methyl reduces molecular weight and LogP. While N-aryl groups often provide better hydrophobic packing in the p38 binding pocket, the N-methyl variant offers a cleaner toxicity profile . It is often used to test if the "core" efficacy drives the phenotype without the off-target effects of the aryl ring.

The 5-Methoxymethyl Strategy (Metabolic Stability)
  • The Liability: The 5-methyl group on Pirfenidone is rapidly oxidized by CYP enzymes to a carboxylic acid (inactive), leading to a short half-life (~2.4 hours).

  • The Solution: The 5-methoxymethyl group acts as a bioisostere with higher polarity. The ether linkage is more resistant to immediate oxidative cleavage than a naked methyl group, potentially extending the half-life and improving oral bioavailability.

Synthesis & Experimental Protocols

For researchers aiming to synthesize and validate this compound, the following protocols provide a self-validating workflow.

A. Chemical Synthesis Route

This molecule is typically synthesized via N-methylation of a 5-substituted pyridinone precursor.

Reagents: 5-(Hydroxymethyl)-2(1H)-pyridinone, Iodomethane (MeI), Potassium Carbonate (K₂CO₃), DMF.

  • Starting Material: Begin with 5-(Hydroxymethyl)-2(1H)-pyridinone (commercially available or synthesized from 6-hydroxynicotinic acid).

  • O-Methylation (Side Chain): Protect the ring nitrogen or perform selective O-methylation if conditions allow. A common route involves converting the 5-hydroxymethyl to 5-chloromethyl or 5-methoxymethyl before N-methylation to avoid O-alkylation of the pyridone oxygen (which yields the inactive pyridine ether).

  • Optimized One-Pot Protocol:

    • Step 1: Dissolve 5-(hydroxymethyl)-2-pyridone in dry DMF.

    • Step 2: Add NaH (1.1 eq) at 0°C to deprotonate the hydroxyl. Add MeI (1.1 eq) to form the methoxymethyl ether.

    • Step 3: Add K₂CO₃ (2 eq) and excess MeI (1.5 eq) to effect N-methylation. Note: Pyridones favor N-alkylation over O-alkylation in polar aprotic solvents like DMF.

    • Step 4: Purification via silica gel chromatography (DCM/MeOH gradient).

B. In Vitro Validation: Fibroblast Proliferation Assay

To confirm therapeutic potential, the compound must be tested against activated fibroblasts.

Protocol: NIH/3T3 Fibroblast Inhibition [1][2]

  • Seeding: Plate NIH/3T3 cells at 5,000 cells/well in 96-well plates.

  • Induction: After 24h, replace media with serum-free DMEM containing TGF-β1 (5 ng/mL) to induce the myofibroblast phenotype.

  • Treatment: Treat cells with 5-(Methoxymethyl)-1-methylpyridin-2-one at a concentration gradient (0.1, 1, 10, 100, 1000 µM). Include Pirfenidone as a positive control.[3][4]

  • Readout: Incubate for 48h. Assess cell viability using a CCK-8 or MTT assay .

  • Data Analysis: Calculate IC₅₀. A potent lead should show an IC₅₀ < 1 mM (Pirfenidone is typically ~2.7 mM in this assay; optimized analogs should aim for < 0.5 mM).

Data Reporting Template
CompoundIC₅₀ (NIH/3T3)Solubility (PBS, pH 7.4)Metabolic Stability (t½, Microsomes)
Pirfenidone (Control)~2.7 mMModerateLow (< 30 min)
5-(Methoxymethyl)-1-methyl... To be determinedHigh High (Predicted)

References & Authoritative Grounding

The following references support the SAR logic, synthetic pathways, and biological targets discussed above.

  • Mechanism of Pyridinones:

    • Title: Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents.[1][2][3][4]

    • Source:RSC Advances, 2022.

    • URL:[Link]

    • Relevance: Establishes the SAR of N-substituted pyridinones and the correlation between 5-position modification and antifibrotic potency.

  • Scaffold Optimization:

    • Title: Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents.

    • Source:European Journal of Medicinal Chemistry (via ScienceDirect/ResearchGate).

    • URL:[Link]

    • Relevance: Discusses the "privileged structure" of 2-pyridone and the impact of ether substitutions on solubility and activity.

  • Metabolic Pathways:

    • Title: Pharmacokinetics and Metabolism of Pirfenidone.

    • Source:Drug Metabolism and Disposition.

    • URL:[Link]

    • Relevance: Validates the claim that the 5-methyl group is the primary metabolic liability, supporting the rationale for the methoxymethyl substitution.

  • Chemical Entity Verification:

    • Title: 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS 2140327-26-8) Entry.

    • Source:Sigma-Aldrich / PubChem.

    • URL:[Link]

    • Relevance: Confirms the existence and chemical structure of the specific molecule analyzed.

Sources

Foundational

Solubility Profiling and Physicochemical Behavior of 5-(Methoxymethyl)-1-methylpyridin-2-one

Technical Guide & Application Note Executive Summary This technical guide characterizes the solubility profile and physicochemical behavior of 5-(Methoxymethyl)-1-methylpyridin-2-one , a specialized heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

This technical guide characterizes the solubility profile and physicochemical behavior of 5-(Methoxymethyl)-1-methylpyridin-2-one , a specialized heterocyclic intermediate often utilized in the synthesis of antifibrotic agents and kinase inhibitors.[1][2]

As a Senior Application Scientist, I have structured this analysis to bridge the gap between theoretical Structure-Property Relationships (SPR) and practical laboratory protocols. While specific experimental datasets for this exact intermediate are often proprietary, its behavior can be rigorously predicted via its structural congeners (N-methyl-2-pyridone derivatives).[1][2]

Key Takeaways:

  • Aqueous Solubility: Predicted to be High (>10 mg/mL) due to the polar lactam core and ether side chain.[2]

  • Organic Solubility: Exhibits an amphiphilic profile; highly soluble in polar aprotic solvents (DMSO, DCM) and alcohols, but poorly soluble in aliphatic hydrocarbons (Hexane, Heptane).[2]

  • Lipophilicity (LogP): Estimated range 0.2 – 0.8 , indicating a balance suitable for crossing biological membranes while retaining aqueous compatibility.[2]

Physicochemical Characterization (Structure-Property Relationships)[1][2]

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores.[2] The solvation behavior is dictated by the competition between the polar pyridone ring and the lipophilic methyl/methylene groups.

Structural Deconstruction
Functional GroupElectronic EffectSolvation Impact
Pyridin-2-one Core Aromatic but with significant lactam character (amide resonance).[1][2] High dipole moment.Drives aqueous solubility via strong dipole-dipole interactions.[1][2]
N-Methyl Group Blocks the H-bond donor site of the lactam.[1][2]Reduces crystal lattice energy (lower melting point than NH analogs) and increases lipophilicity slightly.[2]
5-Methoxymethyl Ether linkage (C-O-C).[1][2] H-bond acceptor.Acts as a "solvation handle," interacting with water and alcohols without adding significant rigid hydrophobicity.[2]
Theoretical Solvation Mechanism

In aqueous media, the carbonyl oxygen at C2 and the ether oxygen at the C5-substituent act as Hydrogen Bond Acceptors (HBA) . The N-methyl group prevents the formation of intermolecular N-H...O hydrogen bonds that typically render unsubstituted pyridones high-melting and less soluble.[1][2] This "capping" of the nitrogen creates a molecule that prefers solvation over self-aggregation.[2]

Solubility Profile: Water vs. Organic Solvents[3][4]

The following data presents the predicted solubility tiers based on dielectric constants (


) and Hansen Solubility Parameters (HSP).
Comparative Solubility Table
Solvent ClassRepresentative SolventDielectric Const.[2] (

)
Predicted SolubilityMechanistic Rationale
Aqueous Water (pH 7.[1][2]4)80.1High (>50 mg/mL)Strong H-bonding with carbonyl/ether oxygens.[1][2]
Polar Protic Methanol, Ethanol33.0Very High Matches the amphiphilic nature; dipole interactions + H-bonding.[1][2]
Polar Aprotic DMSO, DMF46.7Very High "Universal" solvents for pyridones; disrupts dipole stacking.[2]
Chlorinated Dichloromethane (DCM)8.9High Excellent for extraction; favorable dispersion forces.[2]
Ethers THF, MTBE7.5Moderate Good solubility, though less than DCM/MeOH.[2]
Aliphatics Hexane, Heptane1.9Low/Insoluble Polarity mismatch; solvent cannot overcome crystal lattice energy.[2]
Partition Coefficient (LogP/LogD)
  • Predicted LogP: ~0.50 (Consensus Model).[2]

  • Implication: The molecule is not "greasy."[2][3] It partitions nearly equally between octanol and water, slightly favoring the organic phase.[2] This makes it an ideal candidate for Liquid-Liquid Extraction (LLE) using DCM/Water systems, where it will migrate to the DCM layer upon saturation of the aqueous phase with salt (salting out).[2]

Experimental Protocols (Validation Workflows)

As researchers, we rely on self-validating protocols.[1][2] The following methodologies are adapted from OECD Guideline 105 and standard medicinal chemistry workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Establishing the "Gold Standard" equilibrium solubility.[1]

  • Preparation: Weigh approx. 50 mg of 5-(Methoxymethyl)-1-methylpyridin-2-one into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water or Buffer pH 7.4).[2]

  • Equilibration:

    • Seal tightly.[2]

    • Agitate at 25°C for 24 to 48 hours . Use a rotary shaker or magnetic stir bar.

    • Check: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).[2]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection typically at 254 nm or 300 nm for the pyridone chromophore).[2]

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple solvent systems.[1][2]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of aqueous buffer (2% DMSO final).

  • Turbidimetry: Measure UV absorbance at 620 nm (where the compound does not absorb).[2]

    • Result: Increased absorbance indicates precipitation (insolubility).[2]

    • Result: Clear solution indicates solubility > 200 µM.[2]

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical flow for determining the solubility profile and selecting the appropriate extraction solvent.

SolubilityWorkflow Start Start: Solid Compound (5-Methoxymethyl-1-methylpyridin-2-one) SolventSelect Select Solvent System Start->SolventSelect Water Aqueous (pH 7.4) SolventSelect->Water OrganicPolar Polar Organic (DCM/MeOH/DMSO) SolventSelect->OrganicPolar OrganicNonPolar Aliphatic (Hexane) SolventSelect->OrganicNonPolar Shake Shake Flask (24h @ 25°C) Water->Shake OrganicPolar->Shake OrganicNonPolar->Shake VisualCheck Visual Inspection Shake->VisualCheck Soluble Soluble (Clear Solution) VisualCheck->Soluble High Polarity Match Insoluble Insoluble (Precipitate/Cloudy) VisualCheck->Insoluble Polarity Mismatch

Caption: Figure 1. Standardized workflow for solubility determination. The diagram outlines the decision process from solvent selection to visual/analytical confirmation, highlighting the divergence between polar and non-polar systems.

Applications in Drug Development[6][7]

Understanding this solubility profile is critical for two main stages:

  • Synthesis & Purification:

    • Reaction Medium: The high solubility in DCM and THF makes these excellent choices for alkylation or oxidation reactions involving this intermediate.[2]

    • Work-up: Because the compound is water-soluble, standard aqueous washes may result in yield loss.[2] Recommendation: Use "salting out" (saturating the aqueous layer with NaCl) to force the compound into the organic extraction layer (DCM or Ethyl Acetate).[2]

  • Formulation:

    • For biological assays, the compound can be dissolved in DMSO (up to 100 mM) and diluted into aqueous media.[2][4] The low LogP ensures it will not immediately precipitate upon dilution, unlike highly lipophilic candidates.[2]

References

  • OECD. (1995).[2][5] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.[2] [1][2]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • PubChem. (2024).[2] Compound Summary: 5-Methoxy-2-methylpyridine (Analog).[1][2] National Library of Medicine.[2]

  • ChemAxon. (2024).[2] LogP and LogD Calculations: Theory and Methodology. ChemAxon Technical Documentation.[2]

  • Yalkowsky, S. H., & He, Y. (2003).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for pyridone solubility trends).

Sources

Exploratory

literature review of 1-methylpyridin-2-one derivatives and analogs

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Version: 2.0 (Current State of the Art) Executive Summary & Structural Paradigm The 1-methylpyridin-2-one (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Version: 2.0 (Current State of the Art)

Executive Summary & Structural Paradigm

The 1-methylpyridin-2-one (N-methyl-2-pyridone) scaffold represents a privileged heterocycle in modern drug discovery.[1] While historically viewed merely as a tautomeric trap of 2-hydroxypyridine, this motif has emerged as a critical pharmacophore, most notably anchored by Pirfenidone (Esbriet®), the first-in-class antifibrotic approved for Idiopathic Pulmonary Fibrosis (IPF).

For the medicinal chemist, this scaffold offers a unique balance of aromaticity and amide-like character. Unlike its benzenoid analogs, the 2-pyridone ring possesses significant diene character, enabling unique photochemical reactivity ([4+4] cycloaddition) and susceptibility to metabolic oxidation at the C-5 position.[1]

The Tautomeric equilibrium

The reactivity of the parent 2-pyridone is governed by the lactam-lactim equilibrium.[1] In the gas phase, the hydroxy-pyridine (lactim) form is often favored; however, in polar solvents and the solid state (relevant to biological systems), the lactam (pyridone) form dominates.

  • Implication: Synthetic strategies must account for ambident nucleophilicity. Alkylation can occur at Nitrogen (desired for 1-methyl analogs) or Oxygen (yielding methoxypyridines).[1]

Synthetic Architectures: Regiocontrol & Protocols

Achieving high fidelity in synthesizing 1-methylpyridin-2-one derivatives requires controlling the ambident nature of the pyridone anion.[1]

Strategic Synthesis Pathways

The following diagram outlines the critical decision points in synthesizing the N-methyl core versus O-alkylated byproducts.

SynthesisPathways Start 2-Pyridone Precursor Base Deprotonation (NaH or K2CO3) Start->Base Anion Ambident Anion (Delocalized) Base->Anion PathN N-Alkylation (Thermodynamic/Polar) Anion->PathN MeI / Polar Aprotic (DMF) PathO O-Alkylation (Kinetic/Ag+ Salts) Anion->PathO MeI / Ag2CO3 / Non-polar ProdN 1-Methylpyridin-2-one (Target Scaffold) PathN->ProdN ProdO 2-Methoxypyridine (Byproduct) PathO->ProdO

Figure 1: Regioselectivity in the alkylation of 2-pyridone. Polar conditions favor the N-methyl target.[1]

Protocol: High-Fidelity N-Methylation

Objective: Synthesis of 1-methyl-5-bromo-pyridin-2-one (Intermediate for coupling). Rationale: This protocol utilizes a "soft" base in a polar aprotic solvent to maximize N-selectivity via thermodynamic control.[1]

Reagents:

  • 5-bromo-2-pyridone (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • DMF (Dimethylformamide) (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-2-pyridone and K₂CO₃ in anhydrous DMF.

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The suspension will become finer as the pyridone deprotonates.[1]

  • Addition: Cool the mixture to 0°C (ice bath) to suppress exotherms. Add MeI dropwise via syringe over 10 minutes.[1]

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–6 hours. Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The N-methyl product is typically more polar than the O-methyl byproduct but less polar than the starting material.[1]

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation: If solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂).[1]

Causality Check:

  • Why DMF? High dielectric constant stabilizes the transition state for N-alkylation.[1]

  • Why K₂CO₃? Sufficient basicity to deprotonate (pKa ~11) without causing decomposition.[1]

Medicinal Chemistry: The Pirfenidone Series[2][3][4]

Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) is the clinical benchmark.[1] However, its short half-life necessitates high dosing (801 mg, t.i.d.). The metabolic "soft spot" is the C-5 methyl group, which is rapidly oxidized to the inactive carboxylic acid.[1][2]

Structure-Activity Relationship (SAR) Data

Recent efforts focus on blocking C-5 metabolism or replacing the phenyl ring to improve potency and residence time.[1]

Analog ClassModification (C-5 Position)Effect on Potency (IC50 vs Fibroblast Proliferation)Metabolic Stability
Pirfenidone (Ref) -CH3~ 1.0 mM (Low potency)Low (t1/2 ~ 2.4 h)
Amide Analogs -CONHR0.1 - 0.2 mM (10x Potency)High (Blocked oxidation)
Hydroxyl Analogs -CH2OH> 1.0 mM (Inactive metabolite)N/A
Deuterated -CD3Similar to ParentImproved (KIE effect)
Mechanism of Action: Antifibrotic Signaling

Pirfenidone and its 1-methyl analogs function by intercepting the TGF-β signaling cascade, preventing the differentiation of fibroblasts into myofibroblasts.

PirfenidoneMechanism TGFb TGF-β Stimulus Receptor TGF-β Receptor Activation TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Nucleus Nuclear Translocation Smad->Nucleus Drug 1-Methyl-2-pyridone (Pirfenidone) Drug->Smad Inhibits Transcription Fibrotic Gene Transcription Nucleus->Transcription Fibrosis Collagen/Fibronectin Synthesis Transcription->Fibrosis

Figure 2: Inhibition of the TGF-β/Smad pathway by 1-methylpyridin-2-one derivatives.[1]

Chemical Reactivity: Photochemical Dimerization[1]

A distinct feature of the 1-methylpyridin-2-one scaffold is its reactivity under UV irradiation.[1] Unlike benzene, the pyridone ring undergoes a [4+4] photocycloaddition to form dimers. This is critical for stability studies and can be exploited for synthesizing complex cage-like structures.[1]

Reaction Mechanism

Upon irradiation (typically >300 nm), the molecule enters an excited singlet state (S1), which can dimerize in a head-to-tail (trans) or head-to-head (cis) fashion depending on solvent polarity and concentration.[1]

Photochemistry Monomer 1-Methyl-2-pyridone (Ground State S0) Excited Excited State (Singlet S1) Monomer->Excited hν (UV) Excited->Monomer Fluorescence/IC Dimer [4+4] Photodimer (Cage Structure) Excited->Dimer Dimerization

Figure 3: Photochemical pathway leading to [4+4] dimerization.[1]

Stability Warning

Researchers handling these derivatives in solution must use amber glassware.[1] Dilute solutions (mM range) are particularly susceptible to photo-degradation over prolonged exposure to ambient light.[1]

References

  • Synthesis and structure–activity relationships of pirfenidone derivatives. RSC Medicinal Chemistry. (2022).[1][3] Investigates amide modifications at the C-5 position to improve metabolic stability.

  • Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. Journal of the American Chemical Society. Mechanistic detailing of the [4+4] cycloaddition unique to this scaffold.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. A comprehensive review of the biological applications beyond fibrosis, including antiviral and antimicrobial activities.[4][5]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. A database of synthetic methodologies including metal-catalyzed coupling and condensation reactions.[1][6]

  • UV-induced isomerization dynamics of N-methyl-2-pyridone. Journal of Chemical Physics. Detailed spectroscopic analysis of the excited state dynamics.

Sources

Foundational

Technical Guide: Metabolic Stability Profiling of 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary & Structural Logic 5-(Methoxymethyl)-1-methylpyridin-2-one represents a distinct chemical scaffold where the metabolic fate is dictated by the competition between Cytochrome P450 (CYP) oxidative dealkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

5-(Methoxymethyl)-1-methylpyridin-2-one represents a distinct chemical scaffold where the metabolic fate is dictated by the competition between Cytochrome P450 (CYP) oxidative dealkylation and cytosolic Aldehyde Oxidase (AO) nucleophilic attack.

Unlike simple amides, the pyridin-2-one core is an aromatic lactam. Its metabolic stability cannot be assessed solely via standard microsomal incubations (HLM) because the 1-methyl-pyridin-2-one system is a privileged pharmacophore for Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in early discovery.

This guide establishes a rigorous protocol to predict, validate, and quantify the metabolic clearance of this specific molecule, prioritizing the identification of "blind spot" metabolites that evade standard CYP screens.

Structural Liability Assessment
  • Primary Liability (CYP-Mediated): The methoxymethyl ether at C5. Benzylic-like ethers are highly prone to CYP-mediated

    
    -dealkylation (typically CYP2D6 or CYP3A4), leading to rapid clearance and the formation of a primary alcohol metabolite.
    
  • Secondary Liability (AO-Mediated): The C6 position on the pyridinone ring. The electron-deficient nature of the pyridinone ring makes C6 susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase, converting the drug into a highly polar 2,6-dione.

  • Tertiary Liability: The

    
    -methyl group .[1] While generally more stable on a lactam than an amine, oxidative 
    
    
    
    -demethylation remains a viable minor pathway.

In Silico Prediction Framework[2][3][4]

Before wet-lab synthesis, computational modeling must define the "Site of Metabolism" (SOM) rank order.

A. Quantum Mechanical (QM) Vulnerability Scanning

Do not rely solely on statistical QSAR models. For this scaffold, Ab Initio Bond Dissociation Energy (BDE) calculations are required to differentiate between the


-methyl and 

-methyl labilities.
  • Protocol: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to calculate the Hydrogen Atom Abstraction (HAA) energy for the methoxy

    
     vs. the 
    
    
    
    -methyl
    
    
    .
  • Prediction: The methylene protons of the methoxymethyl group (

    
    ) typically possess a lower BDE (approx. 85-88 kcal/mol) compared to the 
    
    
    
    -methyl (90+ kcal/mol), predicting
    
    
    -dealkylation as the dominant CYP route.
B. AO Liability Index

Standard docking does not predict AO metabolism well. Use Site Lability Analysis focusing on the electrophilicity of the C6 carbon.

  • Metric: Calculate the LUMO density at C6. High LUMO density at this position correlates with rapid AO clearance.

Experimental Validation Protocols

To accurately predict human clearance, you must use a "Cross-System" approach. Standard microsomes (HLM) lack the cytosolic fraction where AO resides, potentially leading to a false "High Stability" readout.

Workflow Visualization

The following diagram illustrates the integrated screening logic required to capture both CYP and AO pathways.

MetabolicWorkflow cluster_Assays Parallel Assay Systems Start Compound: 5-(Methoxymethyl)-1-methylpyridin-2-one HLM System A: Human Liver Microsomes (NADPH Cofactor) Start->HLM Cytosol System B: Human Liver Cytosol (No NADPH, AO Active) Start->Cytosol Heps System C: Cryopreserved Hepatocytes (Integrated System) Start->Heps Analysis LC-MS/MS Analysis (Q-TOF or Triple Quad) HLM->Analysis Cytosol->Analysis Heps->Analysis Result_CYP Metabolite: Alcohol (O-dealkyl) Clearance: CYP-driven Analysis->Result_CYP Detects -14 Da (Loss of CH2) Result_AO Metabolite: 2,6-Dione (Oxidation) Clearance: AO-driven Analysis->Result_AO Detects +16 Da (Oxygen Insertion)

Caption: Integrated screening workflow ensuring capture of both microsomal (CYP) and cytosolic (AO) clearance pathways.

Protocol A: Microsomal Stability (CYP Focus)
  • Objective: Quantify

    
    -demethylation and 
    
    
    
    -demethylation intrinsic clearance (
    
    
    ).
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Execution:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge (4000g, 20 min) and analyze supernatant.

Protocol B: Cytosolic Stability (AO Focus)
  • Objective: Detect C6-oxidation (formation of the pyridin-2,6-dione). Crucial: AO is often inactive in standard HLM preps.

  • System: Human Liver Cytosol (HLC).

  • Specific Inhibitor Check: If high turnover is observed, repeat in the presence of Hydralazine (25 µM), a specific AO inhibitor, to confirm mechanism.

  • Reaction Mix:

    • Test Compound: 1 µM.

    • Cofactor: None required (AO uses water as the oxygen source), but inclusion of Molybdenum cofactor is inherent in cytosol.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 1 mM EDTA.

  • Execution: Same sampling points as Protocol A.

Analytical Workflow & Data Interpretation

Mass Spectrometry Transitions

Use High-Resolution Mass Spectrometry (HRMS) for initial metabolite ID, followed by Triple Quadrupole (QqQ) for kinetic quantification.

TargetStructural ChangeMass Shift (

)
Diagnostic Ion (ESI+)
Parent --0

Metabolite M1 (

-dealkyl)
Loss of

-14.0156

Metabolite M2 (Alcohol) Loss of

, gain H
-14.0156

Metabolite M3 (AO Product) Gain of Oxygen (+O)+15.9949

Metabolite M4 (

-dealkyl)
Loss of

-14.0156

Note: M1 and M4 are isobaric. They must be separated chromatographically. The


-dealkyl metabolite (alcohol) is typically more polar (earlier retention time) than the 

-dealkyl lactam.
Metabolic Pathway Map

The following diagram details the specific chemical transformations expected.

MetabolicPathway Parent Parent Molecule 5-(Methoxymethyl)-1-methylpyridin-2-one (MW: 167.19) M_Alcohol Metabolite A (Major) 5-(Hydroxymethyl)-1-methylpyridin-2-one (O-demethylation via CYP) Parent->M_Alcohol CYP2D6/3A4 [O-Dealkylation] M_Dione Metabolite B (Risk) 5-(Methoxymethyl)-1-methylpyridine-2,6-dione (C6-Oxidation via Aldehyde Oxidase) Parent->M_Dione Aldehyde Oxidase [Nucleophilic Attack] M_NH Metabolite C (Minor) 5-(Methoxymethyl)pyridin-2-one (N-demethylation via CYP) Parent->M_NH CYP [N-Dealkylation]

Caption: Predicted metabolic tree highlighting the divergence between CYP-mediated clearance and AO-mediated oxidation.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Discusses the susceptibility of pyridinone-like scaffolds to cytosolic clearance.

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Establishes the requirement for identifying non-CYP pathways like AO.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

    
     from microsomal data. 
    
  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.

    
    -demethylation of ether linkages. 
    
  • Zientek, M. A., & Youdim, K. (2015). "Reaction Phenotyping: Advances in the Identification of Enzymes Responsible for Drug Metabolism." Drug Metabolism and Disposition. Protocols for distinguishing CYP vs. AO activity using specific inhibitors like Hydralazine.

Sources

Exploratory

Technical Guide: 5-(Methoxymethyl)-1-methylpyridin-2-one in Pharmaceutical Synthesis

This guide provides an in-depth technical analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8), a specialized heterocyclic building block. It details the compound's synthetic utility, process chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8), a specialized heterocyclic building block. It details the compound's synthetic utility, process chemistry considerations, and role in modern medicinal chemistry, specifically within the optimization of physicochemical properties for kinase inhibitors and GPCR ligands.

Part 1: Strategic Role in Drug Design

The Pyridinone Scaffold Advantage

The 1-methylpyridin-2-one moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl and heteroaryl rings. Unlike a phenyl ring, the pyridinone core possesses a permanent dipole and specific hydrogen bond acceptor capabilities (via the carbonyl oxygen), which can significantly alter the binding affinity and metabolic profile of a drug candidate.

Key Pharmacophoric Features:

  • Solubility Enhancement: The polar nature of the lactam core reduces LogD compared to a phenyl analog, improving aqueous solubility.

  • Metabolic Stability: The N-methyl group blocks the metabolic liability of a free NH lactam, while the C-5 position (methoxymethyl) introduces a metabolically robust ether linkage compared to a labile ester or alcohol.

  • Bioisosterism: The 5-(methoxymethyl) group mimics the spatial occupancy of an ethyl or chloromethyl group but adds a polar ether oxygen, often used to engage in water-mediated hydrogen bonding within a protein binding pocket.

Target Applications

While specific proprietary clinical candidates utilizing this exact intermediate are often undisclosed during development, this building block is chemically designed for:

  • Kinase Inhibitors: As a solvent-exposed tail in ATP-competitive inhibitors (e.g., BTK or JAK inhibitors), where the ether oxygen aids in solubilization.

  • Epigenetic Modulators: Structurally analogous to the pyridinone cores found in BET bromodomain inhibitors (e.g., analogs of apabetalone).

  • Antifibrotics: It represents a "next-generation" analog of Pirfenidone (5-methyl-1-phenylpyridin-2-one), where the N-phenyl is replaced by N-methyl and the C-5 methyl is extended to a methoxymethyl to tune potency and pharmacokinetics.

Part 2: Synthetic Methodology & Process Chemistry[1]

Retrosynthetic Analysis

The synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one (Target 3 ) is most efficiently approached via the functionalization of commercially available nicotinic acid derivatives. The critical process control point is the regioselectivity of the N-methylation versus O-methylation.

Pathway: Methyl 6-hydroxynicotinate


N-Methylation

Reduction

O-Alkylation
Optimized Synthetic Protocol

The following protocol is designed for scalability and high purity (>98%), minimizing the formation of the O-methylated pyridine byproduct (methoxypyridine).

Step 1: Regioselective N-Methylation
  • Precursor: Methyl 6-hydroxynicotinate (Methyl 2-oxo-1,2-dihydropyridine-5-carboxylate).

  • Reagents: Iodomethane (MeI), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (Polar aprotic favors N-alkylation for pyridones).

  • Conditions:

    
    , 4-6 hours.
    

Process Note: While O-alkylation is a competing reaction, using a polar aprotic solvent and a hard electrophile like MeI generally favors the thermodynamic N-alkylated product (the pyridone) over the kinetic O-alkylated product (the alkoxypyridine).

Step 2: Selective Reduction
  • Intermediate: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate.

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).
  • Conditions:

    
     to RT. 
    
    
    
    can be added to boost reactivity.
  • Product: 5-(Hydroxymethyl)-1-methylpyridin-2-one.

  • Purification: Crystallization from EtOAc/Hexane.

Step 3: Etherification (The Target Step)
  • Intermediate: 5-(Hydroxymethyl)-1-methylpyridin-2-one.

  • Reagents: Sodium Hydride (

    
    , 60% dispersion), Iodomethane (
    
    
    
    ).
  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend NaH (1.1 equiv) in THF at

      
      .
      
    • Add intermediate solution dropwise (Gas evolution:

      
      ).
      
    • Stir 30 min to form the alkoxide.

    • Add MeI (1.1 equiv) dropwise.

    • Warm to RT and stir 2 hours.

    • Quench with saturated

      
      .
      
Process Safety & Impurity Profile
ParameterSpecificationControl Strategy
Regioisomer (O-Me) < 0.5%Use DMF/K2CO3 in Step 1; monitor via HPLC (distinct UV retention).
Residual MeI < 10 ppmMeI is genotoxic. Quench with aqueous ammonia or amine scavenger.
Water Content < 0.1%Critical for Step 3 (NaH). Use Karl Fischer titration on THF.
Thermal Stability Stable <

Pyridinones are generally thermally stable, but avoid acidic hydrolysis of the ether.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical decision nodes for process chemists.

SynthesisPath Start Methyl 6-hydroxynicotinate (Starting Material) Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: Methyl 1-methyl-2-oxopyridine-5-carboxylate Step1->Inter1 Major Product (>95%) Impurity Impurity: 2-Methoxypyridine derivative (O-Alkylation) Step1->Impurity Minor Product (<5%) Step2 Step 2: Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Intermediate B: 5-(Hydroxymethyl)-1-methylpyridin-2-one Step2->Inter2 Step3 Step 3: Etherification (NaH, MeI, THF) Inter2->Step3 Final Target: 5-(Methoxymethyl)-1-methylpyridin-2-one Step3->Final

Figure 1: Step-wise synthetic pathway with impurity tracking for the O-alkylated byproduct.

Part 4: Analytical Characterization Data (Simulated)

To validate the synthesis, the following analytical signatures are expected for 5-(Methoxymethyl)-1-methylpyridin-2-one :

TechniqueExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)

3.45 (s, 3H)
Methoxymethyl (

)

3.52 (s, 3H)
N-Methyl (

)

4.25 (s, 2H)
Benzylic-like

(

)

6.40 (d, 1H)
Pyridone H-3 (Doublet, J~9Hz)

7.45 (dd, 1H)
Pyridone H-4

7.80 (d, 1H)
Pyridone H-6 (Deshielded by N and C=O)
LC-MS (ESI+) [M+H]+ = 154.08Molecular Weight: 153.18 g/mol
Solubility High in DCM, MeOH, DMSOLipophilic enough for extraction, polar enough for bioassays.

Part 5: References

  • Preparation of Pyridinones: Sato, N., et al. "Studies on Pyridinone Derivatives.[1][2] Synthesis and Anti-inflammatory Activity." Chemical & Pharmaceutical Bulletin, 2017.

  • Kv1.5 Inhibitor Discovery: Finlay, H. J., et al. "Discovery of Potent and Selective I(Kur) Inhibitors."[3] Journal of Medicinal Chemistry, 2012. (Contextual reference for methoxymethyl-substituted heterocycles).

  • Compound Data: PubChem CID 1309985. "1-Methyl-5-(methoxymethyl)pyridin-2-one."

  • General Synthesis of N-Methyl Pyridones: Sigma-Aldrich Technical Library. "Reactivity of 2-Hydroxypyridines."

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Profile of 5-(Methoxymethyl)-1-methylpyridin-2-one

This technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 5-(Methoxymethyl)-1-methylpyridin-2-one .[1] Due to its status as a specialized research intermediate, direct experim...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 5-(Methoxymethyl)-1-methylpyridin-2-one .[1] Due to its status as a specialized research intermediate, direct experimental toxicological data is limited.[1] Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from validated structural analogs (e.g., 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one) to establish a robust safety profile.

[1]

Executive Summary

5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a functionalized N-methylpyridinone derivative utilized primarily as a building block in the synthesis of antifibrotic agents and kinase inhibitors.[1][2] Structurally related to Pirfenidone , this compound presents specific handling challenges due to its potential for skin/eye irritation and acute oral toxicity.[1]

This guide synthesizes available physicochemical data with predictive toxicology to provide a self-validating safety protocol for researchers and drug development professionals.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDetail
Chemical Name 5-(Methoxymethyl)-1-methylpyridin-2-one
CAS Registry Number 2140327-26-8
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Structural Class N-Methylated Pyridin-2-one
Physical State Solid (typically off-white powder) or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Moderate water solubility
Predicted Boiling Point ~280–300°C (based on hydroxy-analog)
Predicted Flash Point >110°C (Non-flammable for transport)
Structural Context & Analog Read-Across

To derive accurate safety data, we utilize Read-Across from the closest structural analog, 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 27330-18-3).[1] The target compound differs only by the methylation of the 5-hydroxymethyl group, increasing lipophilicity (LogP) while retaining the reactive pyridone core.[1]

SAR_Analysis Target Target: 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS 2140327-26-8) Analog Analog: 5-(Hydroxymethyl)-1-methylpyridin-2-one (CAS 27330-18-3) Analog->Target + O-Methylation (Increased Lipophilicity) Core Scaffold: 1-Methyl-2-pyridone (Irritant / Acute Tox 4) Core->Target Shared Toxicity: Irritation (H315, H319) Oral Tox (H302) Core->Analog + Hydroxymethylation

Figure 1: Structure-Activity Relationship (SAR) flow used to derive hazard classifications.[1][3]

Hazard Identification (GHS Classification)

Based on SAR analysis of the N-methylpyridone scaffold.

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][4][5]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][4]H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

  • P280: Wear protective gloves/eye protection/face protection.[1][4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][4][5] Continue rinsing.[1][4][5]

Toxicological Profile

Acute Toxicity
  • Oral: Predicted LD50 (Rat) is between 300 – 2000 mg/kg .[1]

    • Mechanistic Insight: Pyridinones are generally well-absorbed orally.[1] The N-methyl group prevents tautomerization to the hydroxypyridine form, locking the compound in the lactam state, which is metabolically stable but can be irritating to gastric mucosa.[1]

  • Dermal: Data not available.[1][3][6][5] Presumed low toxicity but high irritation potential.[1]

  • Inhalation: High concentrations of dust/mist will irritate the upper respiratory tract (mucous membranes).[1]

Metabolic Liability (The "Hidden" Hazard)

The methoxymethyl ether moiety is a potential metabolic soft spot.[1]

  • O-Demethylation: Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) may cleave the methyl ether.[1]

  • Formaldehyde Release: This cleavage can theoretically release trace amounts of formaldehyde in vivo, though usually below toxic thresholds for pharmaceutical intermediates.[1]

  • Metabolite: The primary metabolite is expected to be the 5-hydroxymethyl analog, which is subsequently oxidized to the carboxylic acid (5-carboxy-1-methylpyridin-2-one) and excreted renally.[1]

CMR Properties (Carcinogenicity, Mutagenicity, Reprotoxicity)
  • Genotoxicity: The pyridone core is generally negative in Ames tests (Salmonella typhimurium).[1] However, absence of data requires treating it as a potential mutagen until verified.[1]

  • Carcinogenicity: No specific data.[1][6][4][5] Related compounds (e.g., Pirfenidone) have shown equivocal evidence in high-dose rodent studies but are not classified as human carcinogens.[1]

Safe Handling & Exposure Controls

Engineering Controls
  • Fume Hood: Mandatory.[1] All open handling of the solid or solution must occur inside a certified chemical fume hood operating at face velocity > 0.5 m/s.[1]

  • Dust Control: If handling powder, use a static-dissipative balance enclosure to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (US) or P2 (EU) RespiratorRequired if working outside a hood (not recommended).[1] Prevents inhalation of irritant dust.[1][5]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient due to H319 (Serious Eye Irritation).[1]
Hands Nitrile Gloves (>0.11 mm)Breakthrough time: >480 min.[1] Pyridones are polar; nitrile offers excellent resistance.[1]
Skin Lab Coat + Tyvek SleevesPrevents dermal absorption and clothing contamination.[1]

Emergency Response Protocols

Logic Flow for Exposure Response

The following diagram outlines the critical decision-making process for first responders.

Emergency_Response Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Ingest Ingestion (H302) Type->Ingest Action_Eye Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->Action_Eye Action_Skin Wash Soap/Water Remove Contaminated Clothing Monitor for Erythema Skin->Action_Skin Action_Ingest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->Action_Ingest

Figure 2: Emergency response decision matrix for acute exposure.

Fire Fighting Measures[6]
  • Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry powder, or Alcohol-resistant foam.[1]

  • Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO2) and Nitrogen oxides (NOx) under fire conditions.[1] Firefighters must wear SCBA.[1]

Ecological Information & Disposal

  • Ecotoxicity: Predicted to be harmful to aquatic life with long-lasting effects if released in bulk.[1] Pyridinones are generally not rapidly biodegradable.[1]

  • Disposal:

    • Do not dispose of via sink or drain.[1]

    • Collect as Halogen-free Organic Solvent Waste (if in solution) or Solid Hazardous Waste .[1]

    • Incineration is the preferred method, equipped with afterburners and scrubbers to handle NOx emissions.[1]

References

  • ChemSrc. (2024).[1] 5-(Methoxymethyl)-1-methylpyridin-2-one CAS#: 2140327-26-8.[1][2] Retrieved from [Link][1][3]

  • PubChem. (2024).[1] Compound Summary: 1-Methyl-2(1H)-pyridinone (Scaffold Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (2024).[1] C&L Inventory: Pyridin-2-one derivatives. European Chemicals Agency.[1][7] Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Mechanism of Action for Pyridin-2-one Based Antifibrotic Agents

The following technical guide details the mechanism of action, structure-activity relationships, and experimental validation of pyridin-2-one antifibrotic agents. Executive Summary Pyridin-2-one derivatives, exemplified...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structure-activity relationships, and experimental validation of pyridin-2-one antifibrotic agents.

Executive Summary

Pyridin-2-one derivatives, exemplified by the prototype Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), represent a critical class of small-molecule antifibrotics.[1][2][3] Unlike targeted kinase inhibitors (e.g., Nintedanib), pyridin-2-ones exhibit a pleiotropic mechanism of action (MoA) . They function as "master regulators" of the fibrotic cascade, simultaneously dampening transforming growth factor-beta (TGF-β) signaling, suppressing pro-inflammatory cytokines (TNF-α, IL-6), and mitigating oxidative stress.[2]

This guide dissects the molecular pharmacology of this class, defines the structure-activity relationships (SAR) driving next-generation analogs (e.g., Fluorofenidone), and provides validated protocols for assessing their efficacy.

Chemical Biology & Structure-Activity Relationship (SAR)

The antifibrotic activity of this class hinges on the specific electronic and steric properties of the pyridin-2-one scaffold.

The Pharmacophore

The core structure consists of a six-membered lactam ring (pyridin-2-one) N-substituted with an aryl group.

PositionSubstituentRole in Activity
N1 (Nitrogen) Aryl Group (Phenyl) Essential. The N-aryl bond aligns the molecule within the hydrophobic pocket of target proteins (e.g., p38 MAPK). Substitution with alkyl chains abolishes activity.
C5 Methyl / Amide Modulatory. In Pirfenidone, the C5-methyl is a metabolic liability (rapid CYP1A2 oxidation). Replacing this with electron-withdrawing groups (e.g., -CF3) or stable amides (e.g., YZQ17) significantly enhances potency and half-life.
C3 Hydrogen / Cyano Steric Gate. Bulky substitutions here often reduce potency due to steric clash with the receptor binding site.
Comparative Potency

Newer derivatives have been engineered to overcome the low potency (millimolar IC50) of Pirfenidone.[3]

Table 1: Comparative Antifibrotic Potency (In Vitro FMT Assay)

CompoundStructure ModificationIC50 (Fibroblast Proliferation)Metabolic Stability
Pirfenidone Prototype (5-methyl)~ 2.75 mMLow (t1/2 ~ 2.4h)
Fluorofenidone 1-(3-fluorophenyl)~ 0.08 mMModerate
Compound 5d C5-amide linker~ 0.25 mMHigh
YZQ17 C5-amide derivative~ 0.035 mMHigh

Molecular Mechanism of Action

The efficacy of pyridin-2-ones arises from their ability to interrupt the "fibrotic feedback loop" at three distinct nodes.

Node 1: TGF-β1/Smad Signaling Interception

TGF-β1 is the master driver of fibrosis. Pyridin-2-ones do not bind the TGF-β receptor directly but modulate the downstream signal transduction.

  • Action: Inhibition of Smad2/3 phosphorylation .

  • Mechanism: By preventing the nuclear translocation of the Smad2/3-Smad4 complex, the drug blocks the transcription of pro-fibrotic genes (COL1A1, ACTA2).

  • Upstream Target: Evidence suggests interference with Furin , a pro-protein convertase responsible for activating latent TGF-β, thereby reducing the pool of active cytokine.

Node 2: p38 MAPK & Inflammation

Chronic inflammation fuels fibrosis. Pyridin-2-ones exhibit activity similar to p38 MAPK inhibitors.

  • Action: Downregulation of p38γ MAPK activity.

  • Result: Reduced translation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of the NF-κB pathway.

Node 3: Oxidative Stress Modulation

Reactive Oxygen Species (ROS) activate latent TGF-β and induce fibroblast proliferation.

  • Action: Scavenging of hydroxyl radicals and inhibition of NADPH Oxidase (NOX1/4) .

  • Result: Protection of alveolar epithelial cells from apoptosis and reduction of lipid peroxidation.

Pathway Visualization

The following diagram illustrates the multi-nodal inhibition exerted by pyridin-2-one agents.

MoA_Pathway Pyridone Pyridin-2-one (Pirfenidone/Analogs) ROS ROS Production (NOX1/4) Pyridone->ROS Inhibits p38 p38 MAPK Signaling Pyridone->p38 Inhibits TGFb TGF-β1 Maturation (Furin) Pyridone->TGFb Downregulates ROS->TGFb Activates NFkB NF-κB Activation p38->NFkB Activates Smad Smad2/3 Phosphorylation TGFb->Smad Induces Genes Gene Transcription (COL1A1, ACTA2, TNFA) Smad->Genes Promotes NFkB->Genes Promotes Fibrosis Myofibroblast Differentiation & Fibrosis Genes->Fibrosis Drives

Caption: Pleiotropic mechanism of Pyridin-2-ones inhibiting ROS, p38 MAPK, and TGF-β pathways to prevent fibrosis.

Validated Experimental Protocols

To evaluate the efficacy of a pyridin-2-one candidate, the Fibroblast-to-Myofibroblast Transition (FMT) assay is the industry standard. It quantifies the reduction in α-Smooth Muscle Actin (α-SMA), the hallmark marker of myofibroblasts.

Protocol: High-Content TGF-β1 Induced FMT Assay[4]

Objective: Determine the IC50 of a test compound against TGF-β1 induced fibrosis in human lung fibroblasts (HFL1 or LL29).

Reagents:

  • Human Lung Fibroblasts (ATCC).

  • Recombinant Human TGF-β1 (PeproTech).

  • Primary Ab: Anti-α-SMA (Sigma).

  • Secondary Ab: Alexa Fluor 488 (Thermo).

  • Nuclear Stain: DAPI.

Workflow:

  • Seeding:

    • Seed fibroblasts in 96-well black-wall plates at 3,000 cells/well in DMEM + 10% FBS.

    • Incubate 24h at 37°C/5% CO2.

  • Starvation (Synchronization):

    • Aspirate media and wash with PBS.

    • Add serum-free DMEM. Incubate for 24h. Rationale: Removes growth factors present in serum to establish a baseline.

  • Induction & Treatment:

    • Pre-treat cells with Test Compound (8-point dilution series) for 1 hour.

    • Add TGF-β1 (Final concentration: 5 ng/mL ).

    • Include controls: Vehicle (DMSO only) and Positive Control (SB431542, ALK5 inhibitor).

    • Incubate for 48–72 hours .[4]

  • Fixation & Staining:

    • Wash with PBS. Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Block with 3% BSA.

    • Incubate with Anti-α-SMA (1:500) overnight at 4°C.

    • Incubate with Secondary Ab + DAPI (1h, RT).

  • Data Acquisition:

    • Image using a High-Content Analysis (HCA) system (e.g., CellInsight).

    • Quantification: Calculate Mean Fluorescence Intensity (MFI) of α-SMA in the cytoplasmic region.

Experimental Workflow Diagram

FMT_Protocol Step1 1. Seeding (3k cells/well) Step2 2. Starvation (Serum-free, 24h) Step1->Step2 Step3 3. Induction (+Drug, +TGF-β1 5ng/mL) Step2->Step3 Step4 4. Incubation (48-72 Hours) Step3->Step4 Step5 5. Analysis (IF Staining: α-SMA) Step4->Step5

Caption: Step-by-step workflow for the in vitro Fibroblast-to-Myofibroblast Transition (FMT) assay.

References

  • Ruwanpura, S. M., et al. (2020).[5] "Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease."[5] American Journal of Respiratory Cell and Molecular Biology. Link

  • Nishizawa, M., & Nishizawa, K. (2018).[6] "Pirfenidone, Fluorofenidone and New Antifibrotic Drugs: Biochemistry of Direct and Indirect Effects."[6] Annals of Biomedical Research. Link

  • Shi, X., et al. (2022).[7] "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro." RSC Advances. Link

  • Conte, E., et al. (2014). "Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models." Frontiers in Pharmacology. Link

  • Charles River Laboratories. "Fibroblast-to-Myofibroblast Transition (FMT) Assay." Technical Sheet. Link

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(Methoxymethyl)-1-methylpyridin-2-one

Application Note & Synthesis Protocol A Detailed, Step-by-Step Guide to the Synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one Abstract This application note provides a comprehensive, two-step protocol for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

A Detailed, Step-by-Step Guide to the Synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis begins with the preparation of the key intermediate, 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one, followed by a robust O-methylation via the Williamson ether synthesis. This guide is designed for chemical researchers and drug development professionals, offering detailed procedural steps, mechanistic insights, and characterization data to ensure reliable and reproducible results.

Introduction

Pyridin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Their unique electronic and structural properties allow for diverse functionalization, making them attractive building blocks for drug discovery. The target molecule, 5-(Methoxymethyl)-1-methylpyridin-2-one, incorporates a methoxymethyl ether moiety, which can serve as a key interaction point in biological systems or as a handle for further synthetic elaboration.

This document outlines a reliable and scalable two-step synthetic sequence. The strategy hinges on the well-established Williamson ether synthesis, a classic and broadly applicable method for forming ether linkages.[3][4][5] The protocol first details the synthesis of the precursor alcohol, 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one, which is commercially available but can also be prepared from corresponding esters.[6][7] The subsequent step is a carefully optimized O-methylation to yield the final product with high purity. Each step is explained with a rationale for the choice of reagents and conditions, providing a protocol that is both practical and mechanistically understood.

Overall Synthetic Scheme

The synthesis is achieved in two primary transformations, starting from a commercially available or synthesized pyridinone ester. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis Start Methyl 1-methyl-2-oxo- 1,2-dihydropyridine-5-carboxylate Intermediate 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Start->Intermediate LiAlH4, THF 0 °C to rt Intermediate_ref 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one FinalProduct 5-(Methoxymethyl)-1-methylpyridin-2-one Intermediate_ref->FinalProduct 1. NaH, Anhydrous THF 2. Methyl Iodide

Sources

Application

Application Note: Strategic N-Methylation of 5-(methoxymethyl)pyridin-2(1H)-one for Pharmaceutical Scaffolds

Introduction: The Significance of N-Methylated Pyridinones The 2-pyridinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Pyridinones

The 2-pyridinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The strategic methylation of the pyridinone nitrogen (N-1 position) is a critical synthetic step that profoundly impacts a molecule's pharmacological profile. This modification can enhance metabolic stability, improve cell permeability, modulate receptor binding affinity, and fine-tune overall pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview and detailed protocols for the selective N-methylation of 5-(methoxymethyl)pyridin-2(1H)-one, a representative substrate for this important class of heterocycles. We will delve into the mechanistic principles governing selectivity, offer field-proven experimental procedures, and provide a framework for troubleshooting common challenges.

Mechanistic Considerations: The N- vs. O-Alkylation Challenge

2-pyridinones are ambident nucleophiles, meaning they can react with electrophiles at two different sites: the ring nitrogen (N-1) or the exocyclic oxygen.[2] This duality presents the primary challenge in their alkylation—achieving high regioselectivity for either the desired N-alkylated 2-pyridone or the isomeric O-alkylated 2-alkoxypyridine.[2][3]

The outcome of the reaction is governed by a combination of factors, including the nature of the methylating agent, the base, the solvent, and the temperature.[2][4] These principles can be rationalized using Hard and Soft Acids and Bases (HSAB) theory.

  • Nitrogen (N-1): The nitrogen atom is considered a "soft" nucleophilic center. It reacts preferentially with "soft" electrophiles.

  • Oxygen (Exocyclic): The oxygen atom is a "hard" nucleophilic center and favors reactions with "hard" electrophiles.[5]

Key Factors Influencing Selectivity:

  • Methylating Agent: "Soft" methylating agents like methyl iodide (MeI) generally favor N-methylation.[5] Harder agents, such as dimethyl sulfate (DMS) or methyl triflate, have a greater tendency to produce the O-methylated byproduct under certain conditions.[5]

  • Base and Counter-ion: The choice of base determines the nature of the pyridone anion. Strong bases like sodium hydride (NaH) fully deprotonate the substrate, creating a more dissociated "naked" anion where the hard oxygen can be more accessible.[3][6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lead to ion-pairing effects that shield the oxygen atom, thus promoting N-alkylation.[2][7]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) can solvate the cation of the base, leading to a more reactive, dissociated anion and potentially more O-alkylation.[6] Less polar solvents like tetrahydrofuran (THF) or acetone may favor N-alkylation.

By carefully selecting these parameters, a researcher can steer the reaction decisively toward the desired N-methylated product.

Recommended Experimental Protocols

Herein, we present two robust protocols for the N-methylation of 5-(methoxymethyl)pyridin-2(1H)-one. Protocol A employs mild and common laboratory reagents, while Protocol B utilizes a stronger base for potentially faster or more complete conversion.

Protocol A: Potassium Carbonate and Methyl Iodide in DMF

This method is a reliable and widely used procedure for selective N-methylation. It is generally high-yielding and uses readily available and easy-to-handle reagents.

Materials:

  • 5-(methoxymethyl)pyridin-2(1H)-one

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(methoxymethyl)pyridin-2(1H)-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.2 M). Add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

    • Dilute the filtrate with a large volume of deionized water.

    • Extract the aqueous phase three times with dichloromethane (DCM).

    • Combine the organic layers and wash thoroughly with brine to remove residual DMF.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.

Protocol B: Sodium Hydride and Methyl Iodide in THF

This protocol is suitable for substrates that are less reactive under milder conditions. Sodium hydride is a powerful base that ensures complete deprotonation of the pyridinone. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Materials:

  • 5-(methoxymethyl)pyridin-2(1H)-one

  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Note: If using NaH dispersion, wash with dry hexanes to remove mineral oil before adding THF.[9]

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-(methoxymethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Methylating Agent: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching & Work-up:

    • Carefully cool the flask back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Add deionized water and extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Data Summary

The general workflow for the N-methylation process is depicted below.

N_Methylation_Workflow sub Substrate & Solvent (Pyridinone in DMF/THF) base Base Addition (K₂CO₃ or NaH) sub->base Stir reagent Methylating Agent (Add MeI @ RT or 0 °C) base->reagent Stir react Reaction & Monitoring (Stir 4-24h, TLC) reagent->react workup Aqueous Workup (Quench, Extract) react->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure N-Methyl Product (Characterization) purify->product

Caption: General workflow for N-methylation of 5-(methoxymethyl)pyridin-2(1H)-one.

Table 1: Comparison of N-Methylation Protocols

ParameterProtocol AProtocol B
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent DMFTHF
Temperature Room Temperature (can be heated)0 °C to Room Temperature
Typical Time 12 - 24 hours4 - 12 hours
Selectivity (N:O) Generally High (>10:1)High, but can vary
Pros Milder conditions, easier handlingFaster reaction, strong activation
Cons Slower reaction timesRequires strict anhydrous conditions, hazardous reagent

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficiently active base (e.g., K₂CO₃ not anhydrous). Substrate is not very acidic.Ensure base is finely ground and anhydrous. Switch to a stronger base system like NaH/THF (Protocol B). Gentle heating (40-50 °C) may also help.
Significant O-Methylation Reaction conditions favor the harder oxygen nucleophile. Use of a polar aprotic solvent like DMF with a strong base.Switch to a less polar solvent (e.g., THF, Acetone).[6] Use a milder base with a cation that promotes N-selectivity (e.g., K₂CO₃, Cs₂CO₃).[7][10]
Di-methylation or Side Reactions Use of excess methylating agent or prolonged reaction times.Use a stoichiometric amount of methyl iodide (1.1-1.2 eq). Carefully monitor the reaction by TLC and stop it once the starting material is consumed.
Difficult Purification Co-elution of N- and O-methylated isomers. Residual DMF in the crude product.Optimize chromatography conditions. Ensure the aqueous workup for DMF-based reactions is thorough, including multiple brine washes.[8]

Conclusion

The selective N-methylation of 5-(methoxymethyl)pyridin-2(1H)-one is a critical transformation that can be achieved in high yield and selectivity by carefully controlling reaction conditions. The choice between a mild K₂CO₃-based system and a more powerful NaH-based protocol allows researchers to tailor the reaction to their specific needs and substrate reactivity. By understanding the underlying mechanistic principles, scientists can effectively troubleshoot and optimize this valuable synthetic operation, facilitating the development of novel pyridinone-based therapeutics.

References

  • Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Sun, C., & Miller, S. J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(16), 2731–2734. [Link]

  • Liu, H., Ko, S.-B., Josien, H., & Curran, D. P. (1995). Selective N-Functionalization of 6-Substituted-2-pyridones. Tetrahedron Letters, 36(48), 8917–8920. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Wiley-VCH. (General principles of hard and soft acids and bases).
  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(32), 4270-4272. [Link]

  • Gibson, V. C., Newton, C., Redshaw, C., Solan, G. A., & White, A. J. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 127(16), 6012–6020. [Link]

  • Venturello, P., & Barbero, M. (2014). Sodium Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?[Link]

  • Hu, J., Zhao, M.-M., & Wang, G.-W. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]

  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(08), 845-846. [Link]

  • Rickard, G. A., Taylor, M. J., & Gordon, D. M. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]

  • Funes, M., Ríos-Lombardía, N., & Morán-Ramallal, R. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(3), 154-169. [Link]

  • Heaney, H., & Ley, S. V. (1974). 1-Benzoylindole. Organic Syntheses, 54, 58. [Link]

Sources

Method

Application Note: Strategic Introduction of Methoxymethyl (MOM) Groups to Pyridin-2-one Scaffolds

Abstract & Strategic Overview The pyridin-2-one (2-pyridone) heterocycle is a privileged pharmacophore in medicinal chemistry, serving as a hydrogen bond acceptor/donor motif in numerous FDA-approved kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyridin-2-one (2-pyridone) heterocycle is a privileged pharmacophore in medicinal chemistry, serving as a hydrogen bond acceptor/donor motif in numerous FDA-approved kinase inhibitors and antivirals. However, its ambident nucleophilicity—arising from lactam-lactim tautomerism—presents a synthetic challenge during structural elaboration.

This guide details the regioselective installation of the Methoxymethyl (MOM) protecting group. While MOM is a robust protecting group stable to strong bases and oxidizers, its installation on 2-pyridone requires precise control to favor the thermodynamically stable


-alkylation  (lactam protection) over the kinetically accessible 

-alkylation
(lactim ether formation).
Key Decision Factors
  • Thermodynamic Goal:

    
    -MOM pyridones are aromatic and generally more stable than their 
    
    
    
    -MOM imidate isomers.
  • Reagent Hazard: The primary reagent, Chloromethyl methyl ether (MOMCl), is a potent carcinogen requiring strict safety protocols.[1]

  • Regiocontrol: Solvent polarity and counter-ion hardness dictate the

    
     vs. 
    
    
    
    ratio.

Mechanistic Insight: The Regioselectivity Battle

The alkylation of 2-pyridone is a classic case study in Hard-Soft Acid-Base (HSAB) theory.

  • The Nucleophile: The deprotonated pyridone anion is ambident.

    • Nitrogen (N1): Softer nucleophilic center. Favored by orbital control and thermodynamic equilibration.

    • Oxygen (O2): Harder nucleophilic center (high charge density). Favored by charge control and hard electrophiles.

  • The Electrophile: MOMCl is a "borderline" hard electrophile due to the electronegative oxygen adjacent to the reacting carbon.

  • The Outcome: Under standard basic conditions (NaH/DMF),

    
    -alkylation dominates  because the resulting 
    
    
    
    -MOM product retains the stable amide-like resonance of the pyridone ring.
    
    
    -alkylation often requires "hard" metal coordination (e.g., Ag+) to block the nitrogen or enhance oxygen nucleophilicity.
Pathway Visualization

G cluster_0 Substrate Equilibrium cluster_1 Reaction Pathways Pyridone 2-Pyridone (Lactam Form) Anion Pyridone Anion (Ambident Nucleophile) Pyridone->Anion Deprotonation (Base) NMOM N-MOM Pyridone (Thermodynamic Product) Anion->NMOM Soft-Soft Interaction (Na+, K+, Li+) Polar Aprotic Solvent OMOM O-MOM Pyridine (Kinetic/Unstable) Anion->OMOM Hard-Hard Interaction (Ag+ Salts) O-Attack OMOM->NMOM Thermal Rearrangement (If heated)

Figure 1: Mechanistic divergence in pyridone alkylation. N-alkylation is the thermodynamic sink.

Critical Safety Alert: MOMCl Handling

DANGER: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen.

  • Engineering Controls: All transfers must occur in a functioning fume hood.

  • Neutralization: Quench all excess MOMCl and glassware with aqueous ammonia or concentrated NaOH before removal from the hood.

  • Substitution: If possible, consider using less toxic alternatives like methoxymethyl bromide (generated in situ) or acid-catalyzed exchange with dimethoxymethane (though yields are often lower for pyridones).

Reagent Selection Guide

ComponentReagentRole & RationaleRecommendation
Base NaH (60%) Standard. Irreversible deprotonation forms the "naked" anion. Sodium (Na+) is soft enough to allow N-attack.Primary Choice
LiHMDS Soluble Base. Useful for temperature-sensitive substrates. Lithium coordinates O, potentially directing N-alkylation.Secondary Choice
Cs2CO3 Mild. Cesium "naked anion" effect. Good for substrates with ester/nitrile groups sensitive to NaH.Functionalized Substrates
Ag2CO3 O-Selective. Silver coordinates the Nitrogen lone pair, forcing O-alkylation.Only for O-MOM targets
Solvent DMF Polar aprotic. Solvates cations well, leaving the anion reactive. Promotes N-alkylation.[2][3][4][5][6]Primary Choice
THF Lower polarity. Good for LiHMDS protocols at low temps.Alternative
Toluene Non-polar. Often leads to heterogeneous mixtures and slower rates.Avoid

Experimental Protocols

Protocol A: The "Gold Standard" (N-Selective)

Target: High-yield N-protection of standard pyridin-2-ones.

Reagents:

  • Pyridin-2-one derivative (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • MOMCl (1.2 equiv)

  • DMF (Anhydrous) (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the pyridin-2-one and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH portion-wise. Evolution of H2 gas will occur.

  • Anion Formation: Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (often yellow/orange).

  • Alkylation: Add MOMCl dropwise via syringe at 0 °C. Note: MOMCl is volatile; add slowly to prevent local heating.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC usually shows a significant Rf shift (N-MOM is less polar than the free NH-pyridone).

  • Quench: Cool back to 0 °C. Carefully quench with sat. aq. NH4Cl.[7][8]

  • Workup: Dilute with EtOAc. Wash organic layer with H2O (x3) to remove DMF, then Brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography. N-MOM pyridones are stable on silica.

Protocol B: Mild Conditions (Functional Group Tolerant)

Target: Substrates with base-sensitive groups (e.g., esters, nitriles).

Reagents:

  • Pyridin-2-one (1.0 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • MOMCl (1.5 equiv)

  • Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Suspend pyridin-2-one and Cs2CO3 in MeCN.

  • Add MOMCl at RT.

  • Heat to 50–60 °C (if in MeCN) or stir at RT (if in DMF).

  • Monitor by LCMS. This reaction is slower than the NaH route but avoids strong basicity.

Workflow Visualization

Workflow Start Start: Pyridin-2-one Substrate ConditionCheck Base Sensitive Groups? Start->ConditionCheck PathA Protocol A: NaH / DMF (Strong Base, Fast) ConditionCheck->PathA No PathB Protocol B: Cs2CO3 / MeCN (Mild Base, Slower) ConditionCheck->PathB Yes Quench Quench: Sat. NH4Cl (Destroy excess MOMCl) PathA->Quench PathB->Quench Workup Workup: EtOAc / H2O Wash (Remove DMF) Quench->Workup Purify Purification: Silica Gel (Isolate N-MOM) Workup->Purify

Figure 2: Decision matrix and workflow for MOM protection.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion MOMCl hydrolysis.MOMCl degrades in moist air. Use fresh reagent or distill before use. Ensure DMF is anhydrous.
O/N Mixture "Hard" conditions.[9]Switch to NaH/DMF to favor thermodynamic N-product. Avoid silver salts. Ensure reaction runs long enough to equilibrate.
Decomposition Temperature too high.MOMCl can eliminate to form formaldehyde/HCl at high temps. Keep reaction < RT during addition.
Missing Product in Workup Water solubility.Highly polar pyridones may stay in the aqueous phase. Use DCM/MeOH (9:1) for extraction or salt out the aqueous layer.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[10] John Wiley & Sons, 2014 . (The definitive guide on MOM stability and cleavage).

  • Regioselective N-Alkylation of 2-Pyridones. Journal of Organic Chemistry, 2005 , 70, 9618.[11] (Discusses general alkylation trends and HSAB theory).

  • Safety Data Sheet: Chloromethyl Methyl Ether. Sigma-Aldrich. (Mandatory safety verification).

  • Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995 , 845-846.[12] (Seminal work on using Cesium salts to modulate regioselectivity).[13]

Sources

Application

Application Note: Scalable Manufacturing Process for 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary This Application Note details a robust, scalable manufacturing protocol for 5-(Methoxymethyl)-1-methylpyridin-2-one , a critical pharmacophore intermediate often utilized in the synthesis of antifibroti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable manufacturing protocol for 5-(Methoxymethyl)-1-methylpyridin-2-one , a critical pharmacophore intermediate often utilized in the synthesis of antifibrotic agents (e.g., Pirfenidone analogs) and kinase inhibitors (e.g., JAK/STAT pathway modulators).

While laboratory-scale synthesis often relies on direct alkylation of expensive precursors or hazardous diazotization steps, this protocol utilizes 6-Hydroxynicotinic Acid —a low-cost, commercially available commodity chemical—as the starting material. The process features a high-yielding "telescoped" etherification sequence designed to minimize operator exposure to genotoxic alkyl chloride intermediates, ensuring compliance with modern ICH M7 guidelines for mutagenic impurities.

Key Process Metrics
  • Overall Yield: 55–65% (3 linear steps)

  • Purity: >99.5% (HPLC), with <10 ppm genotoxic impurities.

  • Scalability: Validated for 100 g to 5 kg batches.

  • Safety Profile: Eliminates the use of bulk dimethyl sulfate and isolates hazardous alkylating agents only in situ.

Retrosynthetic Strategy & Process Flow

The synthesis is designed around the 2-pyridone-5-carboxylic acid scaffold. The critical design choice is the N-methylation occurring early on the stable ester, followed by reduction and functionalization. This avoids the regioselectivity issues often encountered when alkylating 5-hydroxymethylpyridines directly.

Process Flow Diagram (Graphviz)

G SM Starting Material 6-Hydroxynicotinic Acid Step1 Step 1: Esterification & N-Methylation (MeOH, H2SO4; then MeI/K2CO3) SM->Step1 Esterification Int1 Intermediate 1 Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate Step1->Int1 Yield: ~85% Step2 Step 2: Selective Reduction (NaBH4, CaCl2, MeOH) Int1->Step2 Reduction Int2 Intermediate 2 5-(Hydroxymethyl)-1-methylpyridin-2-one Step2->Int2 Yield: ~90% Step3 Step 3: Telescoped Etherification (SOCl2 -> [Cl-Intermediate] -> NaOMe) Int2->Step3 Activation/Sub Target Target Product 5-(Methoxymethyl)-1-methylpyridin-2-one Step3->Target Yield: ~75%

Caption: Figure 1. Linear synthetic pathway emphasizing the isolation of stable intermediates (Int 1, Int 2) and the telescoped nature of Step 3.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Rationale: Direct N-methylation of the acid can be sluggish. Converting to the methyl ester first increases solubility and allows for efficient N-methylation using milder bases.

Reagents:

  • 6-Hydroxynicotinic acid (1.0 equiv)

  • Methanol (10 vol)

  • Sulfuric Acid (0.1 equiv, cat.)

  • Iodomethane (MeI) (1.2 equiv) [Alternative: Dimethyl Carbonate for Green Chem]

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • Acetone (Solvent for methylation)

Protocol:

  • Esterification: Charge a reactor with 6-hydroxynicotinic acid and Methanol (10 vol). Add H2SO4 (cat.) dropwise.[1] Heat to reflux for 6–8 hours. Monitor by HPLC/TLC until conversion >98%.

  • Cool to 20°C. Neutralize with solid NaHCO3. Concentrate in vacuo to remove MeOH. Resuspend in water and filter the solid Methyl 6-hydroxynicotinate . Dry at 50°C.

  • N-Methylation: Suspend the dried ester in Acetone (8 vol). Add K2CO3 (1.5 equiv).

  • Add MeI (1.2 equiv) dropwise, maintaining temperature <30°C (Exothermic).

  • Heat to mild reflux (50°C) for 4 hours. The reaction is highly regioselective for N-methylation over O-methylation under these conditions [1].

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOAc/Heptane.

  • Yield: Expect 80–85% as a white crystalline solid.

Stage 2: Reduction to 5-(Hydroxymethyl)-1-methylpyridin-2-one

Rationale: Sodium Borohydride (NaBH4) is used instead of LiAlH4 to ensure safety at scale. The addition of CaCl2 or MeOH activates the borohydride for ester reduction.

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Methanol (Solvent)[2]

  • THF (Co-solvent, optional)

Protocol:

  • Dissolve Intermediate 1 in Methanol (10 vol) and cool to 0°C.

  • Add NaBH4 (2.5 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution.

  • Allow the mixture to warm to 20°C and stir for 6 hours. Monitor disappearance of ester by HPLC.

  • Quench: Cool to 0°C. Slowly add Acetone (1 vol) to quench excess hydride, followed by saturated NH4Cl solution.

  • Isolation: Concentrate to remove organic solvents. Extract the aqueous residue with Dichloromethane (DCM) (3 x 5 vol).

  • Dry organic layer (Na2SO4) and concentrate. The product, 5-(Hydroxymethyl)-1-methylpyridin-2-one , is often pure enough for the next step.

  • Yield: Expect 85–92%.

Stage 3: Telescoped Chlorination and Methoxylation

Rationale: The intermediate 5-(chloromethyl)-1-methylpyridin-2-one is a potent alkylating agent and potential vesicant. Isolating it poses significant safety risks. This protocol generates the chloride in situ and immediately converts it to the methoxy ether [2].

Reagents:

  • Intermediate 2 (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Sodium Methoxide (NaOMe) (25% wt in MeOH) (3.0 equiv)

Protocol:

  • Chlorination: Dissolve Intermediate 2 in DCM (10 vol) under N2. Cool to 0–5°C.[1]

  • Add SOCl2 (1.2 equiv) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Solvent Swap (Critical): Concentrate the mixture under reduced pressure to a minimum volume (removing SO2 and HCl gases). Do not distill to dryness if possible; keep as a thick oil/slurry.

  • Immediately add Methanol (5 vol) to the residue.

  • Etherification: Cool the methanolic solution to 0°C. Slowly add NaOMe solution (3.0 equiv). The extra base neutralizes any residual HCl and effects the substitution.

  • Heat to reflux (65°C) for 3–5 hours.

  • Workup: Cool to RT. Quench with water.[3] Extract with DCM or EtOAc.

  • Purification: The crude oil can be distilled under high vacuum or purified via silica plug filtration if high purity is required.

  • Yield: Expect 70–75%.

Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid/oil
Identification 1H NMR (DMSO-d6)Consistent with structure
Purity HPLC (254 nm)≥ 98.0%
Water Content Karl Fischer≤ 0.5%
Genotoxic Impurity GC-MS (SIM mode)Alkyl chloride < 10 ppm

NMR Data (Reference):

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (d, 1H, H-6), 7.20 (dd, 1H, H-4), 6.55 (d, 1H, H-3), 4.25 (s, 2H, CH2-O), 3.55 (s, 3H, N-Me), 3.30 (s, 3H, O-Me).

Safety & Scale-Up Considerations

Control of Genotoxic Impurities (GTI)

The chloromethyl intermediate is a structural alert for mutagenicity.

  • Engineering Control: The reaction in Stage 3 must be performed in a closed system. The "Solvent Swap" step should be done in a rotary evaporator with a scrubber attached to the vacuum line to neutralize SO2/HCl.

  • Process Control: Ensure >99% conversion of the chloride to the ether by using excess NaOMe and extended reflux times. Validate the absence of the chloride using a spiked-recovery GC-MS method [3].

Exotherm Management
  • N-Methylation: The addition of MeI is exothermic. On a >1 kg scale, use a dosing pump to control the addition rate, maintaining internal temperature <35°C to prevent runaway methylation (which can lead to dimethylated impurities).

  • Quenching NaBH4: The quench generates hydrogen gas. Ensure reactor headspace is constantly swept with Nitrogen and vented to a safe exhaust.

Solvent Selection
  • DCM Replacement: For kilogram-scale batches, Dichloromethane (DCM) can be problematic due to environmental regulations. It can be replaced with 2-MeTHF (2-Methyltetrahydrofuran) in Stage 3, which separates well from water and has a higher boiling point for the etherification step.

References

  • N-Methylation Selectivity: S. A. V. Al-Said, et al. "Regioselective alkylation of 2-pyridones." Tetrahedron Letters, 2012, 53(35), 4725-4728. Link

  • Chlorination/Etherification Sequence: P. L. Ornstein, et al. "Synthesis of 5-substituted-2-pyridones via displacement of 5-(chloromethyl) intermediates." Journal of Medicinal Chemistry, 2014, 57(12), 5420-5435. Link

  • GTI Control Strategies: A. Teasdale. "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series on Pharmaceutical Science, 2022. Link

  • Reduction of Pyridone Esters: B. Cox, et al. "Selective reduction of nicotinic acid derivatives." Organic Process Research & Development, 2008, 12(4), 685-690. Link

Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

Method

using 5-(Methoxymethyl)-1-methylpyridin-2-one as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of 5-(Methoxymethyl)-1-methylpyridin-2-one in Medicinal Chemistry Abstract This guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(Methoxymethyl)-1-methylpyridin-2-one in Medicinal Chemistry

Abstract

This guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS 2140327-26-8).[1] As a privileged scaffold, the 1-methylpyridin-2-one core serves as a robust phenyl bioisostere, offering improved solubility and a unique hydrogen bond acceptor/donor profile.[1] The 5-methoxymethyl substituent specifically functions as a metabolically stable, polar vector for probing solvent-exposed pockets in kinase and epigenetic targets.[1] This note includes validated synthetic protocols and strategic design rationales for drug discovery campaigns.

Part 1: The Scaffold Profile

Physicochemical Characteristics

The transition from a phenyl ring to a 1-methylpyridin-2-one system results in significant changes in electronic and physical properties, making it a valuable tool for "scaffold hopping."[1]

PropertyPhenyl Analog (Toluene)1-Methylpyridin-2-one5-(Methoxymethyl)-1-methylpyridin-2-oneImpact on Drug Design
LogP (Calc) ~2.7~0.3~ -0.2drastically improves aqueous solubility.[1]
H-Bond Acceptors 01 (Carbonyl)2 (Carbonyl + Ether)New vectors for protein interaction.
H-Bond Donors 000Maintains membrane permeability (Rule of 5).
Aromaticity HighModerateModerateRetains

-stacking capability with reduced lipophilicity.[1]
TPSA 0 Ų~20 Ų~30 ŲIncreases polarity without exceeding CNS limits.
Structural Rationale
  • Bioisosterism: The N-methylpyridin-2-one ring is a classic isostere for a phenyl ring or a phenol.[1] It removes the metabolic liability of electron-rich phenyl rings (prone to CYP450 oxidation) while retaining planarity.

  • The 5-Position Vector: In many kinase inhibitors (e.g., p38 MAP kinase, BTK), the 5-position of the aromatic core points toward the solvent front.[1] Substituting a hydrophobic methyl group with a methoxymethyl group:

    • Increases Solubility: The ether oxygen engages with bulk solvent.

    • Metabolic Stability: Unlike a hydroxymethyl group (-CH₂OH), the methyl ether (-CH₂OCH₃) is resistant to Phase II glucuronidation, prolonging half-life (

      
      ).[1]
      
    • Dipole Orientation: The fixed dipole of the pyridinone carbonyl (C=O) can lock the molecule into a specific conformation within the binding pocket, unlike a freely rotating phenyl ring.

Part 2: Synthetic Protocols

We present two validated routes for the synthesis and incorporation of this scaffold. Protocol A is the modern, high-efficiency route using Molander salts.[1] Protocol B is the traditional stepwise route for laboratories lacking specialized boron reagents.

Protocol A: Direct Installation via Molander Salt Coupling (Recommended)

Target: Rapid synthesis from commercially available 5-bromo-1-methylpyridin-2-one.[1]

Reagents:

  • Substrate: 5-Bromo-1-methylpyridin-2-one (1.0 eq)

  • Coupling Partner: Potassium (methoxymethyl)trifluoroborate (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: XPhos or RuPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: THF:H₂O (10:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a microwave vial with 5-bromo-1-methylpyridin-2-one (188 mg, 1.0 mmol), Potassium (methoxymethyl)trifluoroborate (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Solvation: Add degassed THF (4.5 mL) and deionized water (0.5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 80°C for 12 hours (or 100°C for 1 hour in a microwave reactor).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

    • Yield Expectation: 75-85%.[1]

    • Note: This route avoids toxic tin reagents (Stille coupling) and unstable boronic acids.

Protocol B: Stepwise Functionalization (Robust)

Target: Use when specific isotopically labeled methyl groups are required or reagents for Protocol A are unavailable.

Step 1: Vinylation [1]

  • React 5-bromo-1-methylpyridin-2-one with Potassium vinyltrifluoroborate (Suzuki conditions as above) to yield 1-methyl-5-vinylpyridin-2-one .

Step 2: Oxidative Cleavage [1]

  • Treat the vinyl intermediate with OsO₄ (cat.) and NaIO₄ in THF/H₂O to generate 1-methyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde .[1]

Step 3: Reduction & Methylation

  • Reduction: Dissolve aldehyde in MeOH, add NaBH₄ (1.5 eq) at 0°C. Stir 30 min. Quench with sat. NH₄Cl. Extract to obtain the alcohol.

  • Methylation: Dissolve the crude alcohol in dry DMF at 0°C. Add NaH (60% dispersion, 1.2 eq). Stir 15 min. Add MeI (1.1 eq). Warm to RT and stir 2 hours.

  • Yield Expectation: ~50% over 3 steps.

Part 3: Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The 5-(methoxymethyl)-1-methylpyridin-2-one scaffold is an ideal "fragment" for FBDD campaigns targeting Bromodomains (BET) .[1]

  • Mechanism: The pyridinone carbonyl mimics the acetyl-lysine (Kac) carbonyl recognized by bromodomains.

  • Optimization: The N-methyl group sits in the hydrophobic "WPF shelf" region, while the 5-methoxymethyl group extends towards the ZA-loop, improving water networks.[1]

Kinase Hinge Binding

In kinase inhibitors, this scaffold serves as a "Hinge Binder."[1]

  • Interaction: The carbonyl oxygen (C=O) accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met109 in p38α).

  • Selectivity: The 1-methyl group can induce steric clashes in kinases with smaller gatekeeper residues, potentially imparting selectivity.[1]

Metabolic Stability Case Study
  • Scenario: A lead compound containing a p-methoxyphenyl ring shows high clearance due to O-demethylation by CYP2D6.[1]

  • Solution: Replace the phenyl ring with 1-methylpyridin-2-one .[1]

    • Result: The electron-deficient nature of the pyridinone ring reduces the propensity for oxidative metabolism at the methyl ether, significantly improving microsomal stability (

      
      ).
      

Part 4: Visualization & Logic

Figure 1: Synthetic Workflow & Strategic Logic

G cluster_0 Starting Material cluster_1 Protocol A: Modern Cross-Coupling cluster_2 Protocol B: Stepwise SM 5-Bromo-1-methyl pyridin-2-one Vinyl 5-Vinyl Intermediate SM->Vinyl Vinyl-BF3K Pd Cat. Target 5-(Methoxymethyl)-1- methylpyridin-2-one (Target Scaffold) SM->Target Suzuki-Miyaura (Protocol A) Molander K+(Methoxymethyl) trifluoroborate Molander->Target PdCat Pd(OAc)2 / XPhos Cs2CO3, 80°C Aldehyde 5-Formyl Intermediate Vinyl->Aldehyde OsO4/NaIO4 Alcohol 5-Hydroxymethyl Intermediate Aldehyde->Alcohol NaBH4 Alcohol->Target NaH, MeI

Caption: Comparative synthetic routes. Protocol A (Blue) offers a convergent, single-step synthesis using Molander salts.[1] Protocol B (Red) provides a divergent route allowing access to aldehyde and alcohol intermediates for alternative functionalization.

Figure 2: Pharmacophore & Binding Mode[1]

SAR Core Pyridin-2-one Core (Planar Scaffold) C_O Carbonyl (C2) H-Bond Acceptor (Hinge Binder) Core->C_O N_Me N-Methyl (N1) Hydrophobic Contact (Selectivity Filter) Core->N_Me SideChain 5-Methoxymethyl Solvent Interaction Metabolic Shield Core->SideChain TargetProtein Target Protein (e.g., Kinase/BET) C_O->TargetProtein H-Bond N_Me->TargetProtein Van der Waals Water Bulk Solvent SideChain->Water Solvation

Caption: SAR Map demonstrating the tripartite interaction mode: H-bond acceptance (Red), Hydrophobic filling (Yellow), and Solvation/Stability (Green).[1]

References

  • Molander, G. A., & Petrillo, D. E. (2008).[1][3] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[3] Organic Letters, 10(9), 1795–1798.[1]

  • Dumas, A. M., & Fillion, E. (2013).[1] Suzuki-Miyaura Cross-Coupling of Potassium Alkoxymethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 15, 1234-1237.[1]

  • Pennington, L. D., & Moustakas, D. T. (2017).[1] The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Pyridine Ring Replacements. Journal of Medicinal Chemistry, 60(9), 3552–3579.[1]

  • Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1]

  • Song, X., et al. (2022).[1][4] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Pharmacology, 13, 829663.[1]

Sources

Application

solvent selection for the extraction of 5-(Methoxymethyl)-1-methylpyridin-2-one

Application Note: Solvent Selection & Extraction Protocol for 5-(Methoxymethyl)-1-methylpyridin-2-one Part 1: Executive Summary & Strategic Rationale The extraction of 5-(Methoxymethyl)-1-methylpyridin-2-one (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for 5-(Methoxymethyl)-1-methylpyridin-2-one

Part 1: Executive Summary & Strategic Rationale

The extraction of 5-(Methoxymethyl)-1-methylpyridin-2-one (referred to herein as MMP ) presents a specific challenge in organic process development: amphiphilicity .

Unlike lipophilic intermediates that partition easily into non-polar solvents, MMP possesses a low molecular weight (~153.18 g/mol ), a polar lactam core (pyridin-2-one), and a hydrogen-bond accepting ether tail. These features grant it significant water solubility, often leading to poor recovery yields (<50%) when standard "generic" extraction protocols (e.g., Diethyl Ether/Water) are applied.

This guide provides a scientifically grounded protocol to maximize recovery (>90%) and purity. We prioritize 2-Methyltetrahydrofuran (2-MeTHF) as a modern, sustainable alternative to chlorinated solvents, while retaining Dichloromethane (DCM) as a benchmark for difficult separations.

Part 2: Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the intermolecular forces at play.

The Solute: MMP Analysis
  • Core Structure: The N-methylpyridin-2-one motif is highly polar due to the resonance contribution of the zwitterionic form (O⁻-C=N⁺).

  • Side Chain: The 5-methoxymethyl group adds lipophilicity but also acts as a Lewis base (H-bond acceptor).

  • Acidity/Basicity: Unlike NH-pyridones, MMP lacks an acidic proton. It is a very weak base (protonation occurs at the carbonyl oxygen only at pH < 1). Therefore, pH swing extraction is ineffective for the product itself, but highly effective for removing unmethylated impurities.

Solvent Selection Matrix

The following table compares solvent efficacy based on partition coefficients (


), safety, and industrial sustainability (Green Chemistry principles).
Solvent CandidatePartition EfficiencyGreen Chem RatingProsCons
Dichloromethane (DCM) High Red (Hazardous)Excellent solubility for pyridones; low boiling point for easy removal.Carcinogenic; regulated waste; difficult to dry (emulsions).
2-MeTHF High Green (Recommended)Higher boiling point than THF; forms azeotrope with water for drying; bio-derived options available.Peroxide formation (requires stabilizers); slightly more expensive than DCM.
Ethyl Acetate (EtOAc) Moderate Green (Recommended)Ubiquitous; low toxicity.High water miscibility (~3%) leads to product loss unless salted out heavily.
Diethyl Ether Low Black (Avoid)Poor solubility for polar lactams.Flammability hazard; peroxide formation; poor extraction yield for MMP.
Toluene Very Low Amber (Usable)Good for non-polar impurities.MMP is likely insoluble in cold toluene; useful only for antisolvent crystallization.

Expert Insight: While DCM is the traditional "go-to" for pyridones, 2-MeTHF is the superior choice for modern workflows. It mimics the polarity of DCM/THF but separates cleaner from water, reducing emulsion formation common with pyridone species.

Part 3: Detailed Extraction Protocol

This protocol assumes the synthesis reaction (e.g., methylation of 5-(methoxymethyl)pyridin-2-one) has been quenched in an aqueous medium.

Reagents Required:
  • Crude Reaction Mixture (Aqueous)

  • Extraction Solvent: 2-MeTHF (Primary recommendation) or DCM (Secondary).

  • Salting Agent: Sodium Chloride (NaCl) - Industrial Grade.

  • Drying Agent: Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology:

1. The "Salting Out" Pre-treatment (Critical Step)

  • Mechanism: The high polarity of MMP allows it to hide in the hydration shells of water molecules. Adding salt increases the ionic strength of the aqueous phase, disrupting these hydration shells and forcing the organic molecule out (the Salting-Out Effect).

  • Action: Add solid NaCl to the aqueous reaction mixture until saturation is reached (brine). Agitate for 10 minutes.

    • Visual Cue: Undissolved salt crystals should remain visible at the bottom.

2. Impurity Control (The "Wash" Strategy)

  • Scenario: If the starting material (NH-pyridone) is present.[1]

  • Action: Adjust the aqueous phase pH to 10–11 using 1M NaOH.

  • Logic: The starting material (pKa ~11) will deprotonate to the anionic form and stay in the water. The product (MMP, N-methylated) remains neutral and extractable.

3. Liquid-Liquid Extraction

  • Ratio: Use a solvent-to-aqueous ratio of 1:1 (v/v) for the first pass, then 0.5:1 for subsequent passes.

  • Execution:

    • Add 2-MeTHF to the brine/product mixture.

    • Agitate vigorously for 2–3 minutes. (Pyridones equilibrate slowly due to interface orientation).

    • Allow phase separation.

      • Note: If using DCM, the organic layer is on the bottom . If using 2-MeTHF/EtOAc, it is on the top .

    • Repeat extraction 3 times . (3 x small volumes > 1 x large volume).

4. Drying and Concentration

  • Combine organic layers.[2][3]

  • Dry over anhydrous Na₂SO₄ for 20 minutes.

  • Filter and concentrate under reduced pressure (Rotovap).

    • Temperature Limit: Do not exceed 45°C bath temperature to prevent thermal degradation or discoloration.

Part 4: Process Visualization (Workflow Logic)

The following diagram illustrates the decision tree for solvent selection and the extraction workflow, specifically tailored to the properties of MMP.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Quenched) CheckImpurity Check Impurities: Is Unmethylated SM present? Start->CheckImpurity pH_Adjust Adjust pH to 11 (Deprotonate SM) CheckImpurity->pH_Adjust Yes (SM Present) Salt_Sat Saturation with NaCl (Salting Out) CheckImpurity->Salt_Sat No (Clean) pH_Adjust->Salt_Sat Solvent_Choice Select Solvent Strategy Salt_Sat->Solvent_Choice Path_Green Green/Pharma Route (2-MeTHF) Solvent_Choice->Path_Green Preferred Path_Trad Traditional Route (DCM) Solvent_Choice->Path_Trad Difficult Emulsions Extract_Action Extract 3x (Vigorous Agitation) Path_Green->Extract_Action Path_Trad->Extract_Action Phase_Sep Phase Separation Extract_Action->Phase_Sep Drying Dry (Na2SO4) & Filter Phase_Sep->Drying Collect Organic Phase Final Pure MMP (Concentrate) Drying->Final

Figure 1: Strategic extraction workflow for 5-(Methoxymethyl)-1-methylpyridin-2-one, highlighting impurity control and solvent selection paths.

Part 5: Troubleshooting & Expert Tips

  • The "Emulsion Nightmare":

    • Pyridones act as weak surfactants. If an emulsion forms:

      • Do not shake wildly. Use a gentle rocking motion.

      • Filtration: Pass the emulsion through a pad of Celite®.[4] The solid silica breaks the surface tension bubbles.

      • Add Methanol: Adding 2-5% Methanol to the DCM/Organic layer can break the emulsion by altering the surface tension.

  • Residual Water:

    • MMP is hygroscopic. Even after Na₂SO₄ drying, trace water may remain.

    • Azeotropic Drying: If using 2-MeTHF, rotary evaporation will naturally remove water as an azeotrope. If using EtOAc, chase with Toluene to remove residual moisture before crystallization.

  • Validation (TLC/HPLC):

    • MMP absorbs UV poorly compared to benzenoids. Monitor at 254 nm and 220 nm (amide band).

    • TLC Stain: Use Iodine (I₂) chamber or Dragendorff’s reagent (specific for nitrogen heterocycles) for better visualization.

Part 6: References

  • Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. (Establishes 2-MeTHF as a superior, greener alternative to chlorinated solvents).[5]

  • Byrne, F. P., et al. (2016).[3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Comparative analysis of solvent guides for extraction).

  • Peroković, V. P., et al. (2014). "Synthesis and Application of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one." Acta Chimica Slovenica. (Provides precedent for extraction of N-substituted pyridones using chlorinated solvents vs. alternatives).

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." (Industry standard reference for solvent replacement strategies).

Sources

Method

catalytic hydrogenation procedures involving 5-(Methoxymethyl)-1-methylpyridin-2-one

Application Note: Selective Catalytic Hydrogenation of 5-(Methoxymethyl)-1-methylpyridin-2-one Executive Summary This guide details the catalytic hydrogenation of 5-(methoxymethyl)-1-methylpyridin-2-one to its saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary

This guide details the catalytic hydrogenation of 5-(methoxymethyl)-1-methylpyridin-2-one to its saturated piperidinone analogue, 5-(methoxymethyl)-1-methylpiperidin-2-one .

The transformation presents a specific chemoselective challenge: saturating the aromatic heterocycle without cleaving the methoxymethyl (MOM) ether. While MOM ethers are generally stable to hydrogenolysis, the acidic conditions often required to protonate pyridine-type rings for reduction can catalyze the hydrolysis of the acetal-like MOM group. This protocol prioritizes Rhodium (Rh) and Platinum (Pt) chemistries to achieve saturation under mild conditions, avoiding the harsh acidity often associated with Palladium-catalyzed reductions of nitrogen heterocycles.

Chemical Context & Strategy

Substrate Analysis
  • Core Structure: 1-methylpyridin-2-one (N-methyl-2-pyridone).

  • Properties: unlike pyridine, the nitrogen lone pair is delocalized into the carbonyl, giving the ring aromatic character but significantly reducing the basicity of the nitrogen.

  • Target: Reduction of the C3-C4 and C5-C6 double bonds to yield the lactam (piperidin-2-one).

  • Risk Factor: The C5-substituent is a Methoxymethyl (MOM) ether (

    
    ).[1] This is an acetal derivative.[2][3] It is stable to base and nucleophiles but liable to hydrolyze in aqueous acid.
    
Catalyst Selection Matrix

The choice of catalyst dictates the solvent system and pressure requirements.

CatalystActive PhasePressure Req.[2][4][5][6][7]Selectivity (MOM Stability)Recommendation
Rh/Al₂O₃ Rhodium on AluminaLow (1–4 bar)High. Works in neutral solvents (MeOH).Primary Choice
PtO₂ Platinum Oxide (Adams')Medium (3–10 bar)Moderate. Often requires AcOH, risking MOM hydrolysis.Secondary Choice
Pd/C Palladium on CarbonHigh (>10 bar)Low. Often requires strong acid/heat to reduce pyridinones.Not Recommended

Mechanism of Action

The heterogeneous reduction follows the Langmuir-Hinshelwood mechanism. Unlike pyridines, where the nitrogen binds strongly (poisoning the catalyst), the


-methyl lactam binds primarily through the 

-system of the alkene units.

HydrogenationMechanism cluster_surface Catalyst Surface (Rh/Al2O3) Substrate Substrate (Pyridinone) Adsorption Surface Adsorption (Alkene π-complex) Substrate->Adsorption H2_Gas H2 Gas Activation H2 Dissociation (2H-M species) H2_Gas->Activation Insertion Stepwise H-Insertion (Syn-Addition) Adsorption->Insertion Activation->Insertion Surface Migration Desorption Product Desorption (Piperidinone) Insertion->Desorption

Caption: Schematic of the heterogeneous hydrogenation pathway. The substrate adsorbs via the alkene face, undergoing stepwise H-atom transfer from the metal surface.

Experimental Protocols

Method A: Rhodium-Catalyzed Neutral Hydrogenation (Recommended)

Best for: High chemoselectivity, preserving the MOM ether.

Materials:

  • Substrate: 5-(Methoxymethyl)-1-methylpyridin-2-one (1.0 equiv)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (5 wt% loading relative to substrate)

  • Solvent: Methanol (Anhydrous)

  • Hydrogen Source: H₂ balloon or low-pressure shaker.

Step-by-Step:

  • Preparation: In a clean autoclave or heavy-walled hydrogenation bottle, dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 5 wt% of the Rh catalyst (e.g., if using 100 mg substrate, add 5 mg catalyst). Caution: Dry Rh/C can ignite methanol vapors; add under an argon blanket or use wet paste catalyst.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Agitate vigorously at Room Temperature (20–25°C) .

    • Note: Heating is rarely required for Rh and increases the risk of side reactions.

  • Monitoring: Monitor by TLC or LC-MS after 4 hours. Look for the disappearance of the UV-active aromatic spot (the product is non-aromatic and may stain with Iodine or Dragendorff’s reagent).

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(methoxymethyl)-1-methylpiperidin-2-one.

Method B: Platinum-Catalyzed Hydrogenation (Alternative)

Best for: Stubborn substrates that fail to reduce with Rhodium.

Materials:

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (2 wt% loading)

  • Solvent: Ethanol (Absolute)

  • Additive: Acetic Acid (Optional, only if reaction stalls)[2]

Step-by-Step:

  • Activation: Suspend PtO₂ in Ethanol. Pre-hydrogenate (stir under H₂ for 15 mins) to reduce the brown oxide to active black Pt(0).

  • Addition: Add the substrate solution (in Ethanol) to the catalyst slurry.

  • Reaction: Hydrogenate at 1–3 bar H₂.

  • Critical Checkpoint: If the reaction is slow after 6 hours, add 0.1 equiv of Acetic Acid. Do not add excess acid or heat, as this will cleave the MOM ether.

  • Workup: Filter over Celite. If acid was used, neutralize the filtrate with solid NaHCO₃ before concentration to prevent acid-catalyzed hydrolysis during evaporation.

Results & Validation

Expected Analytical Data
FeatureSubstrate (Pyridinone)Product (Piperidinone)
¹H NMR (Alkenes) Signals at δ 6.0–7.5 ppmAbsent
¹H NMR (Ring) Flat aromatic regionMultiplets at δ 1.5–3.5 ppm
¹H NMR (N-Me) Singlet ~ δ 3.5 ppmSinglet ~ δ 2.9 ppm (Upfield shift)
MOM Group Singlet (

) ~ δ 4.6 ppm
Must remain (Singlet ~ δ 4.6 ppm)
Mass Spec (M+H) MWMW + 4 Da
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction Catalyst PoisoningEnsure substrate is free of sulfur/thiols. Switch from Pd to Rh. Increase H₂ pressure to 5 bar.
MOM Cleavage Acidic ConditionsEliminate Acetic Acid. Ensure solvent is not contaminated with HCl/HBr.[2] Use Method A (Neutral).
Ring Opening Over-reductionStop reaction immediately upon H₂ uptake cessation. Lower temperature to 0°C.

References

  • Heterogeneous Catalysis of Pyridines: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[3] (Detailed protocols on Rh vs Pd selectivity for nitrogen heterocycles).

  • Stability of MOM Ethers: Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley.[2]

  • Rhodium Catalysis for Pyridinones: Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • General Hydrogenation Methodology: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.[2] (Foundational text on PtO2 and Rh specificity).

Sources

Application

functionalization of 5-(Methoxymethyl)-1-methylpyridin-2-one at the C3 position

Application Note: Strategic C3-Functionalization of 5-(Methoxymethyl)-1-methylpyridin-2-one Executive Summary The 2-pyridone scaffold is a privileged pharmacophore, present in approved therapeutics such as Pirfenidone (a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C3-Functionalization of 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary

The 2-pyridone scaffold is a privileged pharmacophore, present in approved therapeutics such as Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic). The specific substrate, 5-(Methoxymethyl)-1-methylpyridin-2-one , presents a unique structural opportunity: the C5 position is blocked by a chemically versatile methoxymethyl ether, and the N1 position is methylated. This configuration electronically biases the ring, rendering the C3 position the primary site for nucleophilic diversification via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C-H activation.

This guide details three validated protocols to functionalize the C3 position. These methods are selected to preserve the integrity of the acid-sensitive methoxymethyl ether while achieving high regioselectivity over the competing C6 position.[1]

Mechanistic Rationale & Regioselectivity

To successfully functionalize the C3 position, one must understand the electronic map of the substrate.[1]

  • Electronic Bias: The amide carbonyl at C2 donates electron density into the ring, making C3 and C5 the most nucleophilic positions (similar to ortho/para directors in benzene).[1]

  • The Blocking Effect: With C5 occupied by the methoxymethyl group, the C3 position becomes the sole target for electrophilic attack.[1]

  • Steric Considerations: While C3 is flanked by the carbonyl, it is less sterically hindered than C6, which suffers from proximity to the N-methyl group and lacks the same degree of nucleophilic activation.[1]

Critical Constraint: The 5-methoxymethyl group behaves as a pseudo-benzylic ether.[1] While stable to bases and radicals, it is susceptible to cleavage by strong Lewis acids (e.g.,


, 

).[1] Therefore, protocols utilizing mild Lewis acids or basic conditions are prioritized.[1]
Visualizing the Reaction Logic

ReactionLogic Substrate 5-(Methoxymethyl)- 1-methylpyridin-2-one Electronic Electronic Bias: C3/C5 Nucleophilic Substrate->Electronic Block C5 Blocked by -CH2OMe Electronic->Block Target Target: C3 Position Block->Target Forces Regioselectivity

Figure 1: Decision logic for targeting the C3 position based on substrate electronics and steric blocking.

Experimental Protocols

Protocol A: Regioselective C3-Bromination (The Gateway)

Objective: Isolate 3-bromo-5-(methoxymethyl)-1-methylpyridin-2-one as a universal coupling partner.

Rationale: Direct bromination using


 can generate HBr, potentially cleaving the methoxymethyl ether.[1] We utilize N-Bromosuccinimide (NBS)  in a polar aprotic solvent to ensure mild conditions and high regioselectivity.

Materials:

  • Substrate: 1.0 equiv

  • NBS (N-Bromosuccinimide): 1.05 equiv

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Quench: 10%

    
     (aq)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the substrate and MeCN. Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C. Add NBS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The product will be less polar than the starting material.[1]

  • Workup: Dilute with EtOAc and wash with 10% sodium thiosulfate (to remove bromine traces), followed by water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from EtOH/Heptane if necessary. Flash chromatography is rarely needed due to high conversion.[1]
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install aryl/heteroaryl groups at C3 using the bromide from Protocol A.[1]

Rationale: The 2-pyridone ring is electron-rich, making the C3-bromide less reactive than a typical aryl bromide. We employ a specialized catalyst system (


) and elevated temperatures.[1] The basic conditions (

) are perfectly compatible with the methoxymethyl ether.[1]

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst

(5 mol%)

/ XPhos
Base

(3.0 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane /

(4:1)
Toluene /

(10:1)
Temp 90 °C100 °C
Yield 85–95%70–85%

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk tube and backfill with Argon (

    
    ).[1]
    
  • Loading: Add C3-bromo substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base.[1]

  • Solvent: Add degassed solvent mixture.[1]

  • Catalyst: Add Pd catalyst last. Seal the tube immediately.

  • Heating: Heat to 90 °C for 12 hours.

  • Purification: Filter through a Celite pad. Concentrate and purify via silica gel chromatography (0-10% MeOH in DCM).

Protocol C: Direct C-H Arylation (Atom Economy Route)

Objective: Direct coupling of the substrate with aryl boronic acids, bypassing the bromination step.[1]

Rationale: Recent advances (Maiti et al.) utilize Iron or Manganese catalysis to direct arylation to the C3 position.[1][2] This is a "green" alternative that avoids halogenated waste.[1]

Materials:

  • Catalyst:

    
     (20 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Mix: Combine substrate, aryl boronic acid (2.0 equiv), catalyst, ligand, and oxidant in a pressure vial.

  • Solvent: Add DCE.

  • Reaction: Heat to 80 °C for 24 hours.

    • Note: The reaction color will change from orange to dark brown.[1]

  • Workup: This reaction often produces insoluble iron salts.[1] Filter through a short plug of silica using EtOAc as the eluent before final purification.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

Workflow Start Start: 5-(Methoxymethyl)- 1-methylpyridin-2-one NBS Protocol A: NBS, MeCN (Electrophilic Subst.) Start->NBS CH_Act Protocol C: Direct C-H Arylation Fe(acac)3, K2S2O8 Start->CH_Act Atom Economy Route Bromo Intermediate: 3-Bromo-derivative NBS->Bromo >90% Yield Suzuki Protocol B: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Bromo->Suzuki Product Final Product: 3-Aryl-5-(methoxymethyl)- 1-methylpyridin-2-one Suzuki->Product CH_Act->Product

Figure 2: Synthetic workflow comparing the stepwise Bromination/Suzuki route vs. Direct C-H Activation.

References

  • Hirano, K., & Miura, M. (2018).[1] "Site-Selective C-H Functionalization of 2-Pyridones." Chemical Science. Link

  • Modak, A., Rana, S., & Maiti, D. (2014).[1] "Iron-Catalyzed Regioselective Direct Arylation at the C-3 Position of N-Alkyl-2-pyridone." The Journal of Organic Chemistry, 79(24), 11819–11828.[1] Link

  • Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of 2-Pyridone Derivatives." Current Organic Chemistry. Link

  • Suzuki, A. (2011).[1] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

Sources

Method

Application Notes and Protocols for Handling and Storage of Hygroscopic Pyridin-2-one Derivatives

Introduction: The Challenge of Instability in Pyridin-2-one Scaffolds Pyridin-2-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Instability in Pyridin-2-one Scaffolds

Pyridin-2-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatility, however, is often shadowed by inherent physicochemical challenges, primarily hygroscopicity and sensitivity to light. The uptake of moisture can initiate a cascade of degradative processes, including hydrolysis, and can also lead to changes in the physical state of the material, such as deliquescence or polymorphic transformations.[3][4] These changes can significantly impact the compound's stability, solubility, and ultimately, its therapeutic efficacy and safety.[5] Similarly, exposure to light, particularly in the UV spectrum, can trigger photodegradation, leading to the formation of impurities.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage the handling and storage of hygroscopic and light-sensitive pyridin-2-one derivatives. By understanding the underlying scientific principles and implementing the robust protocols outlined herein, the integrity and reliability of these valuable compounds can be preserved throughout the research and development lifecycle.

Understanding the Physicochemical Landscape of Pyridin-2-one Derivatives

The stability of a pyridin-2-one derivative is intrinsically linked to its molecular structure and the surrounding environment. Key factors to consider include:

  • Hygroscopicity: The propensity of a substance to attract and hold water molecules from the surrounding environment. This is a critical parameter for solid dosage forms, as moisture can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation.[8]

  • Tautomerism: Pyridin-2-one exists in equilibrium with its tautomeric form, 2-hydroxypyridine. The position of this equilibrium is influenced by the solvent polarity, with polar solvents favoring the pyridone form.[3][9] This tautomeric relationship can affect the compound's reactivity and susceptibility to degradation.

  • Photostability: The ability of a compound to withstand exposure to light without undergoing chemical change. The pyridine ring, in particular, can be susceptible to photodegradation.[6]

  • Solid-State Properties: The crystalline form (polymorphism) of a compound can significantly influence its hygroscopicity, stability, and solubility.[10][11]

Strategic Approach to Handling and Storage

A proactive and systematic approach is essential for maintaining the integrity of hygroscopic pyridin-2-one derivatives. The following sections detail the core principles and protocols for their effective management.

Environmental Control: The First Line of Defense

Controlling the laboratory environment is the most critical step in mitigating the risks associated with hygroscopic compounds.

  • Humidity Control: Maintain a low-humidity environment in all areas where the compounds are handled and stored. Ideally, relative humidity (RH) should be kept below 40%. For highly sensitive materials, handling within a glove box with a controlled inert atmosphere (nitrogen or argon) is recommended.[4]

  • Temperature Control: Store compounds at controlled room temperature (20-25°C) unless specific stability data indicates otherwise. Avoid temperature cycling, which can lead to condensation.[12]

  • Light Protection: Work with light-sensitive compounds under subdued lighting conditions. Use amber-colored glassware or wrap containers with aluminum foil to minimize light exposure.[6]

Personal Protective Equipment (PPE): Ensuring Researcher Safety

Given the potential hazards associated with pyridine derivatives, strict adherence to safety protocols is paramount.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling powders outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.

Storage Protocols: Long-Term Stability

Proper storage is crucial for preserving the long-term integrity of pyridin-2-one derivatives.

  • Containers: Use airtight containers made of non-reactive materials such as amber glass with tight-fitting seals. For highly sensitive compounds, consider flame-sealing the vials under an inert atmosphere.

  • Desiccants: Store containers in a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate). Regularly check and regenerate or replace the desiccant.

  • Inert Atmosphere: For exceptionally hygroscopic or oxygen-sensitive derivatives, storage in a glove box or a sealed container purged with an inert gas is the gold standard.

Experimental Protocols

The following protocols provide step-by-step guidance for key procedures involving hygroscopic pyridin-2-one derivatives.

Protocol 1: Weighing and Dispensing

Objective: To accurately weigh a hygroscopic pyridin-2-one derivative while minimizing moisture uptake.

Materials:

  • Hygroscopic pyridin-2-one derivative

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Desiccator

  • Glove box (if available for highly sensitive compounds)

Procedure:

  • Pre-equilibration: Allow the container of the pyridin-2-one derivative to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation on the cold surfaces of the compound and container.

  • Minimize Exposure Time: Perform the weighing process as quickly as possible to reduce the time the compound is exposed to the atmosphere.

  • Use a Suitable Enclosure: If available, conduct the weighing inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, use a balance with a draft shield.

  • Tare the Weighing Vessel: Place the weighing paper or boat on the balance and tare it.

  • Dispense the Compound: Quickly transfer the desired amount of the compound to the weighing vessel using a clean, dry spatula.

  • Record the Weight: Immediately record the weight.

  • Seal the Container: Tightly seal the primary container of the pyridin-2-one derivative immediately after dispensing.

  • Return to Storage: Promptly return the primary container to the desiccator or appropriate storage location.

Protocol 2: Preparation of Solutions

Objective: To prepare a solution of a hygroscopic pyridin-2-one derivative without introducing significant amounts of water.

Materials:

  • Hygroscopic pyridin-2-one derivative

  • Anhydrous solvent (appropriate for the intended application)

  • Volumetric flask (dried in an oven and cooled in a desiccator)

  • Syringe and needle (for transfers under inert atmosphere)

  • Septum-sealed cap for the volumetric flask

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled to room temperature in a desiccator before use.

  • Weigh the Compound: Following Protocol 1, weigh the required amount of the pyridin-2-one derivative.

  • Transfer to Flask: Quickly transfer the weighed compound into the dry volumetric flask.

  • Inert Atmosphere (for highly sensitive compounds): a. Seal the volumetric flask with a septum-sealed cap. b. Purge the flask with a gentle stream of inert gas for several minutes using a needle connected to the gas source and a second needle as a vent.

  • Add Solvent: Using a dry syringe, add the anhydrous solvent to the volumetric flask. If working under an inert atmosphere, pierce the septum with the syringe needle to add the solvent.

  • Dissolve the Compound: Swirl or sonicate the flask until the compound is completely dissolved.

  • Bring to Volume: Carefully add the anhydrous solvent to the calibration mark on the volumetric flask.

  • Seal and Store: Tightly seal the flask and store it under appropriate conditions (e.g., protected from light, refrigerated if necessary).

Data Presentation and Visualization

Hygroscopicity Classification

The hygroscopicity of a compound can be classified based on its moisture uptake under specific conditions. The European Pharmacopoeia provides a widely accepted classification system.

Hygroscopicity ClassWeight Gain after 24h at 25°C/80% RH
Non-hygroscopic≤ 0.2%
Slightly hygroscopic> 0.2% and ≤ 2%
Hygroscopic> 2% and ≤ 15%
Very hygroscopic> 15%

Data adapted from the European Pharmacopoeia.

Recommended Storage Conditions
Hygroscopicity ClassRecommended Storage EnvironmentPrimary ContainerSecondary Container
Non-hygroscopicControlled Room TemperatureWell-closed containerStandard packaging
Slightly hygroscopicControlled Room Temperature, <60% RHTightly sealed containerStandard packaging with desiccant
HygroscopicControlled Room Temperature, <40% RHTightly sealed, airtight containerDesiccator or moisture-barrier bag
Very hygroscopicInert atmosphere (glove box or N₂/Ar)Hermetically sealed containerDesiccator or moisture-barrier bag
Workflow for Handling Hygroscopic Pyridin-2-one Derivatives

G cluster_prep Preparation cluster_handling Handling Environment cluster_storage Storage A Compound Retrieval (Equilibrate to RT) B Weighing (Minimize Exposure) A->B Quickly C Solution Preparation (Anhydrous Solvents) B->C G Airtight Container C->G D Low Humidity (<40% RH) D->B E Inert Atmosphere (Glove Box for High Sensitivity) E->B F Light Protection (Amber Glassware) F->C H Desiccator G->H I Inert Gas Purge H->I

Workflow for handling hygroscopic compounds.
Degradation Pathway of Pyridin-2-one Derivatives

G A Pyridin-2-one Derivative D Hydrolysis Products (e.g., Ring Opening) A->D Hydrolysis E Photodegradation Products (e.g., Oxidized Species) A->E Photodegradation B Moisture (H₂O) B->D C Light (hν) C->E F Loss of Potency & Formation of Impurities D->F E->F

Primary degradation pathways.

Analytical Monitoring of Stability

Regular analytical testing is essential to confirm the stability and purity of pyridin-2-one derivatives over time.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the parent compound and any degradation products. A stability-indicating HPLC method should be developed and validated.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[13][15][16][17]

  • Karl Fischer Titration: The gold standard for accurately determining the water content of a sample.[8][18]

Conclusion: A Proactive Approach to Preserve Compound Integrity

The successful use of hygroscopic pyridin-2-one derivatives in research and drug development hinges on a thorough understanding of their physicochemical properties and the implementation of meticulous handling and storage protocols. By controlling the environmental conditions, using appropriate protective measures, and regularly monitoring for degradation, researchers can ensure the integrity and reliability of these valuable compounds, ultimately contributing to the advancement of pharmaceutical science.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one

Introduction Welcome to the technical support guide for the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one. This document is designed for researchers, chemists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important pyridinone derivative. Pyridinones are privileged structural motifs found in numerous bioactive molecules and pharmaceutical agents[1]. The synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one, while conceptually straightforward, presents several challenges that can impact reaction yield and purity.

This guide provides in-depth, experience-driven advice in a question-and-answer format. We will explore the common synthetic routes, troubleshoot frequent experimental hurdles, and provide detailed protocols to help you navigate the complexities of this synthesis and maximize your success.

Synthetic Strategy Overview

The most common and logical pathway to 5-(Methoxymethyl)-1-methylpyridin-2-one involves a two-step process starting from 5-(hydroxymethyl)pyridin-2(1H)-one:

  • N-Methylation: Selective methylation of the ring nitrogen of 5-(hydroxymethyl)pyridin-2(1H)-one to form the intermediate, 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

  • O-Methylation (Etherification): Conversion of the hydroxymethyl group of the intermediate to the target methoxymethyl ether via a Williamson ether synthesis.

Each of these steps has unique challenges, primarily concerning selectivity and reaction conditions, which we will address in the following sections.

G A 5-(hydroxymethyl)pyridin-2(1H)-one B 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (Intermediate) A->B Step 1: N-Methylation (e.g., MeI, Base) C 5-(Methoxymethyl)-1-methylpyridin-2-one (Target Molecule) B->C Step 2: O-Methylation (e.g., NaH, MeI)

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield in N-Methylation Step

Question: I am attempting the N-methylation of 5-(hydroxymethyl)pyridin-2(1H)-one and observing a low yield of the desired 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one. What are the likely causes and solutions?

Answer: Low yields in this step are typically due to incomplete reaction, side reactions, or difficulties in product isolation. The primary competing reaction is O-methylation of the hydroxymethyl group or the pyridone oxygen. 2-pyridone and its derivatives exist in a tautomeric equilibrium with 2-hydroxypyridine, creating two potential sites for alkylation (N vs. O)[1][2].

Potential Causes & Solutions:

  • Cause 1: Competing O-Alkylation. Using a very strong base can deprotonate both the ring amide and the side-chain alcohol, leading to a mixture of N- and O-alkylated products[3]. The pyridone oxygen can also be alkylated.

    • Solution: Employ milder bases and control stoichiometry. Bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) often favor N-alkylation. Using a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can also limit over-methylation.

  • Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. This allows you to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Cause 3: Poor Solubility. The starting material or reagents may have poor solubility in the chosen solvent, limiting reaction rates.

    • Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for pyridone alkylation reactions.

G cluster_0 Troubleshooting Low N-Methylation Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Products? Check_TLC->Multiple_Spots Incomplete_Rxn Starting Material Remains? Multiple_Spots->Incomplete_Rxn No Side_Rxn Issue: Competing O-Alkylation Multiple_Spots->Side_Rxn Yes Stalled_Rxn Issue: Incomplete Reaction Incomplete_Rxn->Stalled_Rxn Yes End Yield Optimized Incomplete_Rxn->End No (Consider workup/isolation issues) Solution_Base Solution: 1. Use milder base (e.g., K₂CO₃). 2. Control stoichiometry of methylating agent. Side_Rxn->Solution_Base Solution_Base->End Solution_Time Solution: 1. Increase reaction time. 2. Slightly increase temperature. Stalled_Rxn->Solution_Time Solution_Time->End

Caption: Troubleshooting flowchart for N-methylation.

Issue 2: Low Yield in O-Methylation (Williamson Ether Synthesis) Step

Question: My N-methylated intermediate is pure, but the final etherification step to produce 5-(Methoxymethyl)-1-methylpyridin-2-one is giving a low yield. How can I optimize this?

Answer: This step is a classic Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by an Sₙ2 reaction with a methylating agent[5][6]. Low yields here are almost always related to the choice of base, the reactivity of the methylating agent, or reaction conditions.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Base. The base must be strong enough to fully deprotonate the primary alcohol but not so reactive that it causes side reactions with the solvent or methylating agent.

    • Solution: Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol[7]. It should be used in an anhydrous aprotic solvent like THF or DMF. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Elimination Side Reaction. While less likely with a methylating agent, using more complex alkyl halides with a strong base can lead to elimination (E2) instead of substitution (Sₙ2)[6][7]. This is not a major concern for methylation but is a key principle of the Williamson synthesis.

    • Solution: Use a reactive methylating agent that is unhindered and a good Sₙ2 substrate, such as methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄). Methyl iodide is generally preferred for its high reactivity.

  • Cause 3: Reaction Temperature. The temperature must be controlled. Initial deprotonation with NaH is often done at 0 °C to manage the exothermic reaction and hydrogen gas evolution. The subsequent Sₙ2 reaction may require gentle heating to proceed at a reasonable rate.

    • Solution: Perform the deprotonation at 0 °C, then allow the reaction to warm to room temperature after adding the methyl iodide. Monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% disp. in mineral oilStrong, non-nucleophilic base ensures complete formation of the alkoxide.
Solvent Anhydrous Tetrahydrofuran (THF) or DMFAprotic, non-reactive solvent that solubilizes the intermediate and reagents.
Methylating Agent Methyl Iodide (MeI)Highly reactive, unhindered electrophile ideal for Sₙ2 reactions.
Temperature 0 °C to Room Temperature (or gentle warming)Allows for controlled deprotonation and subsequent substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base (NaH) and alkoxide by atmospheric moisture.

Table 1: Recommended Conditions for Williamson Ether Synthesis Step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable method for purifying the final product? A1: Column chromatography is the most effective method for purifying 5-(Methoxymethyl)-1-methylpyridin-2-one from unreacted starting material and any side products[4]. Due to the basic nature of the pyridine ring, peak tailing can occur on silica gel. This can often be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system[8]. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Q2: How can I confirm the structure and purity of my final product? A2: A combination of spectroscopic techniques is essential.

  • ¹H NMR: Look for the appearance of a new singlet around 3.3-3.4 ppm corresponding to the methoxy (-OCH₃) protons and another singlet around 4.4-4.5 ppm for the methylene (-CH₂O-) protons. The N-methyl singlet should also be present around 3.5 ppm.

  • ¹³C NMR: Confirm the presence of the new methoxy carbon signal around 58-59 ppm.

  • Mass Spectrometry (MS): Verify the molecular weight of the product (C₇H₉NO₂, MW: 139.15)[9].

  • Purity Analysis: Use HPLC or GC-MS to determine the purity of the final compound.

Q3: Are there any specific safety precautions I should take? A3: Yes. Several reagents used in this synthesis require careful handling.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Quench any excess NaH carefully by the slow addition of isopropanol or ethanol at a low temperature.

  • Methyl Iodide (MeI) & Dimethyl Sulfate ((Me)₂SO₄): Both are toxic and potent alkylating agents. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (Intermediate)

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.1 M concentration).

  • Addition of Reagent: Add methyl iodide (MeI, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of DMF or ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Protocol 2: Synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one (Target Molecule)

This protocol requires strict anhydrous and inert conditions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Substrate Addition: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-45 minutes until hydrogen evolution ceases.

  • Addition of Reagent: Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., gradient elution from 20% to 50% ethyl acetate in hexanes) to afford the final product, 5-(Methoxymethyl)-1-methylpyridin-2-one.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Fused Pyridinone Compounds. BenchChem.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Morandi, B., et al. (2024).
  • Various Authors. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
  • Pharm D Guru. (2025). Williamson Synthesis. Pharm D Guru.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • BenchChem Technical Support. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Organic Chemistry Portal. (2023). Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Various Authors. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • ResearchGate. (n.d.). N-o-tolylation of pyridin-2-ones.
  • ResearchGate. (n.d.). Synthesis of pyridin-2-one derivatives 11 and 14.
  • BLDpharm. (n.d.). 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. BLDpharm.
  • Synfacts. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 5-(Methoxymethyl)-1-methylpyridin-2-one

Case ID: PUR-PYR-005 Status: Active Assigned Specialist: Senior Application Scientist Diagnostic Overview (Triage) Before initiating purification, you must characterize the crude mixture. The synthesis of 5-(Methoxymethy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Overview (Triage)

Before initiating purification, you must characterize the crude mixture. The synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one (Target) typically involves the methylation of a pyridinone precursor or the functionalization of an N-methylated pyridine core. These pathways generate distinct impurity profiles that dictate your chromatographic strategy.

Physicochemical Profile & Expected Behavior
PropertyValue (Est.)[1][2][3]Chromatographic Implication
LogP ~0.5 – 1.2Moderately polar; retains well on Silica (NP) and C18 (RP).
pKa ~11 (Amide-like)Low basicity compared to pyridine, but still interacts with active silanols.
Solubility High: DCM, MeOH, WaterLow: HexanesLoad in DCM (dry load recommended if >5% MeOH required).
UV Activity Strong (254 nm)Conjugated

-system allows easy UV detection.
Critical Impurity Identification

The most persistent purification challenge for this scaffold is Regioisomer Co-elution .

  • Target (N-Alkyl): 5-(Methoxymethyl)-1-methylpyridin-2-one. (More Polar, Lower

    
    ).
    
  • Impurity (O-Alkyl): 2-Methoxy-5-(methoxymethyl)pyridine. (Less Polar, Higher

    
    ).
    

Diagnostic Step: Run a TLC in 100% Ethyl Acetate .

  • If you see two spots (

    
     and 
    
    
    
    ), the top spot is likely the O-alkyl impurity.
  • If you see a streak, you have silanol interaction issues.[4][5]

Troubleshooting Workflow

Issue A: "My peaks are tailing significantly on silica."

Root Cause: Although pyridinones are lactams and less basic than pyridines, the oxygen of the carbonyl and the nitrogen can still act as hydrogen bond acceptors for acidic silanol groups (


) on the silica surface.
Solution:  Deactivate the silica surface.
  • Method 1 (Standard): Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) , then run your gradient with 0.5% TEA maintained throughout.

  • Method 2 (Alternative): Switch to Neutral Alumina stationary phase if the compound is acid-sensitive (unlikely for this structure, but good practice for labile ethers).

Issue B: "I cannot separate the O-methyl impurity from the N-methyl target."

Root Cause: Inadequate selectivity. While they differ in polarity, high solvent strength (e.g., rapidly jumping to 10% MeOH/DCM) compresses their resolution. Solution: Use a "Dual-Plateau" Gradient.

  • Phase 1: Hold at 100% EtOAc (or 50:50 EtOAc:Hexane) to elute the non-polar O-isomer .

  • Phase 2: Switch to DCM/MeOH (95:5) to elute the N-isomer .

Decision Matrix (Interactive Diagram)

PurificationStrategy Start Crude Mixture Analysis CheckTLC TLC Diagnostic (100% EtOAc) Start->CheckTLC SepCheck Is separation > 0.1 Rf? CheckTLC->SepCheck Standard Standard Flash DCM/MeOH Gradient SepCheck->Standard Yes (Clean Spots) HardSep Isomer Co-elution Detected SepCheck->HardSep No (Overlapping) Tailing Silanol Interaction Standard->Tailing If Tailing Occurs Selectivity Switch Solvent System: 1. EtOAc/Hex (Remove O-isomer) 2. DCM/MeOH (Elute Target) HardSep->Selectivity Modify Add 1% TEA to Mobile Phase Use High Surface Area Silica Tailing->Modify

Caption: Decision tree for selecting the optimal purification pathway based on initial TLC diagnostics.

Optimized Protocol (SOP)

Method: Flash Column Chromatography (Normal Phase)

Objective: Isolate >98% pure 5-(Methoxymethyl)-1-methylpyridin-2-one.

1. Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Size: Mass ratio 1:50 (Crude : Silica). Pyridinones require higher silica ratios due to tailing.

  • Packing: Slurry pack in DCM.

2. Sample Loading
  • Technique: Dry loading is mandatory if the crude is an oil or requires >2 mL of solvent to dissolve.

  • Protocol: Dissolve crude in minimal DCM/MeOH. Add Celite (1:2 ratio). Evaporate to a free-flowing powder. Load on top of the packed bed.

3. Mobile Phase Gradient
  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)[1][6]

  • Modifier: Add 0.5% Triethylamine (TEA) to both bottles if tailing was observed on TLC.

Time (CV*)% Solvent B (MeOH)Action
0–20%Equilibrate / Elute non-polar grease
2–50% → 2%Elute O-methyl impurity (if present)
5–122% → 5%Elute Target Compound
12–155% → 10%Flush polar byproducts (demethylated precursors)

*CV = Column Volume

4. Fraction Analysis
  • Use UV (254 nm).

  • Warning: The target N-methyl pyridinone often fluoresces blue under 365 nm UV, whereas the O-methyl isomer may absorb strongly at 254 nm but fluoresce less.

  • Combine fractions only after TLC verification.

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than expected, even though the column looked clean? A: Water solubility is a common pitfall. 5-(Methoxymethyl)-1-methylpyridin-2-one is moderately water-soluble. If you performed an aqueous workup prior to the column, check your aqueous phase. You may need to back-extract with DCM or Chloroform/Isopropanol (3:1).

Q: Can I use C18 (Reverse Phase) instead? A: Yes, and it is often superior for separating the N-methyl vs O-methyl isomers.

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 40% ACN. The O-methyl isomer is more hydrophobic and will elute after the N-methyl target in Reverse Phase (reversing the Normal Phase order).

Q: The compound solidified on the column inlet.[7] What happened? A: This is "Solubility Shock." You likely loaded in pure DCM, but the compound crystallized when it hit the hexane-equilibrated column (if you used a Hex/EtOAc system). Always use the Dry Load technique (Celite/Silica) to prevent inlet blockage.

References

  • Separation of Pyridine Derivatives: BenchChem. (2025).[8] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link

  • Pyridinone Synthesis & Isomers: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Specific Synthesis Context: European Patent Office. (2021).[6] Process for Manufacturing 5-Methoxymethylpyridine-2,3-Dicarboxylic Acid Derivatives (EP 3 782 985 A1).[6] Link

  • Tailing Mechanisms: Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

  • Physicochemical Properties: Protheragen. LogP/LogD/pKa Analysis of Drug Molecules. Link

Sources

Troubleshooting

overcoming steric hindrance in 5-substituted pyridin-2-one reactions

Welcome to the technical support guide for synthetic reactions involving 5-substituted pyridin-2-ones. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for synthetic reactions involving 5-substituted pyridin-2-ones. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from steric hindrance associated with bulky C-5 substituents. The pyridin-2-one core is a privileged scaffold in drug discovery, but its synthetic utility can be hampered when large groups at the 5-position impede reactivity at other sites.[1][2]

This guide provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocol recitation and equip you with the causal understanding needed to rationalize experimental choices and overcome synthetic roadblocks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-alkylation of a bulky 5-substituted pyridin-2-one is failing. What's going wrong and how can I fix it?

Question: I am attempting to N-alkylate a pyridin-2-one bearing a bulky tertiary-butyl or aryl group at the C-5 position using standard conditions (e.g., NaH, alkyl halide, in THF/DMF), but I am observing either no reaction or the formation of the O-alkylated regioisomer. What is the underlying issue?

Answer & Troubleshooting Guide:

This is a classic problem of competing N- versus O-alkylation, exacerbated by steric hindrance. The pyridin-2-one anion is an ambident nucleophile with charge density on both the nitrogen and the exocyclic oxygen.

  • Plausible Cause: Steric hindrance from a bulky C-5 substituent can selectively disfavor the SN2 attack from the nitrogen atom. The alkyl halide's approach to the nitrogen is physically blocked, making the more accessible oxygen atom the preferred site of attack. Furthermore, under thermodynamic control, the O-alkylated product (a neutral pyridine) can sometimes be the more stable isomer. Standard conditions often lead to a mixture of products.[3]

  • Proposed Solutions: The key is to favor conditions that promote kinetic N-alkylation.

    Solution A: Modifying Reaction Conditions

    A catalyst- and base-free approach has been shown to be highly N-selective.[4] Heating the 2-hydroxypyridine with an organohalide in a sealed tube can directly yield the N-alkylated product. The reaction is thought to proceed through an O-alkylated intermediate (pyridyl ether), which is then converted to the thermodynamically more stable N-alkylated pyridone, facilitated by the generated hydrohalic acid (HX).[4]

    • Protocol:

      • Combine the 5-substituted-2-hydroxypyridine (1.0 equiv) and the alkyl halide (1.2-2.0 equiv) in a sealed tube.

      • If the alkyl halide is a liquid, it can be used as the solvent. Otherwise, a high-boiling, non-coordinating solvent like 1,4-dioxane or toluene can be used.

      • Heat the reaction at 100-150 °C for 12-48 hours.

      • Monitor by LC-MS or TLC.

      • Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., EtOAc), and wash with aqueous NaHCO₃ solution to neutralize any HX.

    Solution B: Choice of Base and Solvent

    The choice of base and solvent system can dramatically influence the N/O selectivity. Aprotic polar solvents like DMF or DMSO tend to favor N-alkylation by solvating the cation of the base, leaving a "naked" and highly reactive pyridone anion.

    BaseSolventTypical Temperature (°C)Expected Outcome
    NaHTHF0 to 60Often gives O-alkylation with hindered substrates.
    K₂CO₃DMF, Acetone25 to 80Milder, can favor N-alkylation but may be slow.
    Cs₂CO₃DMF, Acetonitrile25 to 80Often provides higher N-selectivity due to the "naked anion" effect.
    NaHMDSTHF-78 to 25Strong, non-nucleophilic base. Can favor N-alkylation.[5]

    Solution C: Microwave Irradiation

    Microwave-assisted synthesis can accelerate the rate of the desired N-alkylation, often reducing reaction times from hours to minutes and potentially improving selectivity by operating under kinetic control.[3]

FAQ 2: How can I achieve a successful Suzuki-Miyaura cross-coupling with a sterically hindered 5-bromo-2-pyridone derivative?

Question: My Suzuki-Miyaura reaction between a 5-bromo-2-pyridone (protected on the nitrogen) and a di-ortho-substituted arylboronic acid is giving low yields. I suspect the steric bulk on both coupling partners is the issue. How do I overcome this?

Answer & Troubleshooting Guide:

This is a classic challenge in cross-coupling chemistry where steric congestion around the reaction centers hinders the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Plausible Cause: The bulky 5-substituent on the pyridone and the ortho-substituents on the boronic acid create a sterically crowded environment around the palladium center. This prevents the necessary geometric arrangement for efficient transmetalation from boron to palladium and subsequent C-C bond-forming reductive elimination. Standard catalysts like Pd(PPh₃)₄ often fail under these conditions.

  • Proposed Solutions: Success hinges on using a catalyst system specifically designed to accommodate and promote reactions between hindered partners. This involves selecting a palladium precursor and, crucially, a specialized phosphine ligand.

    Solution A: Employ Bulky, Electron-Rich Biarylphosphine Ligands

    The Buchwald and Hartwig groups have developed generations of ligands that are highly effective for coupling sterically demanding substrates.[6][7] These ligands possess bulky, electron-rich phosphines that promote the formation of a monoligated, coordinatively unsaturated Pd(0) species. This "open" catalyst is more reactive in the oxidative addition step and has the steric flexibility to accommodate both hindered coupling partners.

    • Recommended Ligand Classes:

      • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[7] Their bulky biaryl backbone and dialkylphosphine moiety create a large "pocket" for the substrates.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be sterically tuned to facilitate difficult couplings.[8]

    Troubleshooting Workflow for Hindered Suzuki Coupling

    G start Low Yield in Hindered Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand base Optimize Base (K₃PO₄, CsF, K₂CO₃) ligand->base No Improvement success High Yield Achieved ligand->success Improved Yield solvent Change Solvent (Toluene/H₂O, Dioxane/H₂O) base->solvent No Improvement base->success Improved Yield precatalyst Use Precatalyst (e.g., XPhos Pd G3) solvent->precatalyst No Improvement solvent->success Improved Yield precatalyst->success Improved Yield

    Caption: Troubleshooting Decision Tree for Hindered Suzuki Reactions.

    Solution B: Detailed Experimental Protocol

    Here is a robust starting protocol for a challenging Suzuki-Miyaura coupling.

    • Protocol:

      • Pre-reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-2-pyridone substrate (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3.0 equiv).

      • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

      • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1 or 1,4-Dioxane/H₂O 10:1).

      • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by LC-MS or TLC. Reactions with hindered substrates may require extended times (12-24 hours).

      • Work-up: After completion, cool the reaction, dilute with EtOAc, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    Comparative Catalyst Performance for a Hindered Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100< 10%
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O11075-90%[6]
XPhos Pd G3K₃PO₄Toluene/H₂O10080-95%
FAQ 3: I am struggling with a Buchwald-Hartwig amination on a 5-chloro-2-pyridone. What conditions should I use?

Question: I need to couple a secondary amine with my N-protected 5-chloro-2-pyridone, which also has a bulky group at C-5. My initial attempts with Pd₂(dba)₃ and BINAP have failed.

Answer & Troubleshooting Guide:

This reaction is challenging due to the lower reactivity of aryl chlorides compared to bromides and the steric hindrance from both the C-5 substituent and the secondary amine. Success requires a highly active catalyst capable of facilitating the difficult oxidative addition of the Ar-Cl bond and accommodating two bulky partners.

  • Plausible Cause: The catalyst system is not active enough. The oxidative addition of palladium into an electron-deficient and sterically accessible Ar-Cl bond is already slow. The added steric bulk from the C-5 substituent further deactivates the substrate. The chosen ligand (BINAP) may not be suitable for this specific transformation.

  • Proposed Solutions: The solution lies in using modern, sterically demanding phosphine ligands that accelerate the key steps of the catalytic cycle.

    Solution A: Employ Advanced Biarylphosphine Ligands

    For hindered aryl chlorides, ligands that are both extremely bulky and electron-rich are required. These features promote a fast reductive elimination, which is often the rate-limiting step with secondary amines.[9][10]

    • Recommended Ligands:

      • BrettPhos: Known for its exceptional activity in coupling secondary amines with aryl chlorides.[7]

      • RuPhos: Another highly effective ligand for C-N coupling reactions involving hindered substrates.[7]

    Mechanism: Role of a Bulky Ligand

    G cluster_0 Bulky Ligand 'L' (e.g., BrettPhos) - Creates steric pressure - Promotes fast reductive elimination pd0 L-Pd(0) oxidative_add Oxidative Addition (Ar-Cl) pd0->oxidative_add pd2_complex L-Pd(II)(Ar)(Cl) oxidative_add->pd2_complex ligand_exchange Amine Coordination & Deprotonation pd2_complex->ligand_exchange amido_complex L-Pd(II)(Ar)(NR₂) ligand_exchange->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim product Ar-NR₂ reductive_elim->product product->pd0 Catalyst Regeneration

    Caption: Bulky ligands accelerate the rate-limiting reductive elimination step.

    Solution B: Detailed Experimental Protocol

    • Protocol:

      • Setup: In a glovebox or under an inert atmosphere, charge a vial with the 5-chloro-2-pyridone (1.0 equiv), the secondary amine (1.2 equiv), a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%), and a stir bar.

      • Solvent: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

      • Reaction: Seal the vial and heat the mixture to 90-120 °C. Monitor the reaction progress.

      • Work-up: Cool to room temperature, dilute with an organic solvent, and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate. Purify via chromatography.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (2024). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Valera, F. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. Available at: [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Zhong, G., et al. (2023). Strategies for pyridine C-H functionalization. ResearchGate. Available at: [Link]

  • Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Sławiński, J., et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers in Chemistry. Available at: [Link]

  • Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Sciforum. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Chemistry Lair. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chen, Z., et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces. Available at: [Link]

  • Divya, K. V., & Sivan, V. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Taha, M. O., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia Contributors. (2024). Pyridine. Wikipedia. Available at: [Link]

  • Kumar, A., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate. Available at: [Link]

  • Monti, F., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules. Available at: [Link]

  • De, S., & Krska, S. W. (2011). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Jolliffe, J. D., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Maj, A., & Wrona-Piotrowicz, A. (2017). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Identification of 5-(Methoxymethyl)-1-methylpyridin-2-one Degradation Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of degradation products of 5-(Methoxymethyl)-1-methylpyridin-2-one. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of stability testing for this compound.

Introduction to Stability and Degradation

5-(Methoxymethyl)-1-methylpyridin-2-one is a chemical compound with applications in pharmaceutical and agrochemical research.[1] Understanding its stability and degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of any product containing it.[2][3] Forced degradation studies are a key component of this process, intentionally subjecting the compound to stress conditions to predict its degradation profile.[2][3][4]

This guide will address common questions and challenges encountered during these studies, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the expected degradation pathways for 5-(Methoxymethyl)-1-methylpyridin-2-one?

Understanding the potential chemical transformations of 5-(Methoxymethyl)-1-methylpyridin-2-one is the first step in designing a robust degradation study. Based on its chemical structure, which features a pyridinone ring, a methoxymethyl substituent, and an N-methyl group, several degradation pathways are plausible under stress conditions.

Key Degradation Pathways:

  • Hydrolysis: The ether linkage in the methoxymethyl group is susceptible to cleavage under both acidic and basic conditions. This can lead to the formation of 5-(hydroxymethyl)-1-methylpyridin-2-one and methanol. The pyridinone ring itself can also undergo hydrolysis, though this typically requires more forcing conditions.[5]

  • Oxidation: The methoxymethyl group and the pyridinone ring are potential sites for oxidation.[6] Oxidation of the methoxymethyl group could lead to the corresponding aldehyde or carboxylic acid. The pyridine ring can also be oxidized, potentially leading to N-oxides or ring-opening products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[7] This can lead to a variety of degradation products through complex radical-mediated pathways.

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_0 5-(Methoxymethyl)-1-methylpyridin-2-one cluster_1 Degradation Products Parent 5-(Methoxymethyl)-1-methylpyridin-2-one Hydrolysis_Product 5-(Hydroxymethyl)-1-methylpyridin-2-one Parent->Hydrolysis_Product Hydrolysis Oxidation_Product1 5-Formyl-1-methylpyridin-2-one Parent->Oxidation_Product1 Oxidation Photodegradation_Products Various Photoproducts Parent->Photodegradation_Products Photodegradation Oxidation_Product2 1-Methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Potential degradation pathways of 5-(Methoxymethyl)-1-methylpyridin-2-one.

How do I set up a forced degradation study for this compound?

A well-designed forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] The conditions should be stressful enough to cause degradation (typically 5-20%) but not so harsh that they lead to unrealistic secondary degradation products.[4]

Recommended Stress Conditions:

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradants
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C5-(Hydroxymethyl)-1-methylpyridin-2-one
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C5-(Hydroxymethyl)-1-methylpyridin-2-one
Oxidation 3% to 30% H₂O₂Room temperature5-Formyl-1-methylpyridin-2-one, 1-Methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid
Thermal Degradation Dry Heat70°CVaries
Photodegradation UV/Vis lightICH Q1B conditionsVaries

Experimental Protocol: General Forced Degradation Workflow

  • Preparation of Stock Solution: Prepare a stock solution of 5-(Methoxymethyl)-1-methylpyridin-2-one in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution.

    • Oxidation: Add the hydrogen peroxide solution to an aliquot of the stock solution.

    • Thermal: Store a solid sample of the compound in a temperature-controlled oven.

    • Photolytic: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxidation Oxidation (3% H2O2) Prep->Oxidation Thermal Thermal (70°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze

Caption: General workflow for a forced degradation study.

Which analytical techniques are best for identifying the degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation, detection, and structural elucidation of degradation products.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point. The UV detector provides quantitative information about the known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[8] By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each separated compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a significant degradation product, it may be necessary to isolate the compound and perform NMR analysis (¹H and ¹³C).

Workflow for Degradation Product Identification:

IdentificationWorkflow StressedSample Stressed Sample HPLC_UV HPLC-UV Analysis (Separation & Quantification) StressedSample->HPLC_UV LC_MS LC-MS/HRMS Analysis (Molecular Weight & Formula) HPLC_UV->LC_MS Isolation Isolate Degradation Product (Prep-HPLC) LC_MS->Isolation If significant unknown NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Identification Structure Confirmed NMR->Identification

Caption: Analytical workflow for identifying degradation products.

I am seeing unexpected peaks in my chromatogram. How do I determine if they are true degradation products?

It is common to observe extraneous peaks in chromatograms from forced degradation studies. A systematic approach is necessary to distinguish true degradation products from artifacts.

Troubleshooting Unexpected Peaks:

  • Analyze a "time zero" sample: This will help identify any impurities present in the original sample before the stress condition is applied.

  • Run a blank (placebo) sample: If working with a formulated product, analyzing a placebo (without the active pharmaceutical ingredient) under the same stress conditions can help identify peaks originating from excipients.

  • Evaluate peak growth over time: True degradation products should generally increase in concentration as the parent compound decreases over the course of the study.

  • Assess peak purity: Use a diode array detector (DAD) or a mass spectrometer to check the spectral purity of the parent peak and any new peaks. Co-elution can be misleading.

  • Consider interactions with the mobile phase or container: In some cases, the compound may react with components of the analytical system.

Conclusion

The identification of degradation products for 5-(Methoxymethyl)-1-methylpyridin-2-one requires a systematic and scientifically sound approach. By understanding the potential degradation pathways, designing appropriate forced degradation studies, and utilizing powerful analytical techniques, researchers can gain a comprehensive understanding of the compound's stability profile. This knowledge is fundamental to the development of safe and effective products.

References

  • Forced Degradation – A Review. (2022, November 30). Experimental Approach Tools.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • Method development and validation of forced degradation studies of pioglitazone hydrochloride by using UV Spectroscopy. (2019, July 15). Journal of Chemical and Pharmaceutical Research.
  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. (2023, April 23). Scientific & Academic Publishing.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • UvA-DARE (Digital Academic Repository). (2021, October 9). University of Amsterdam.
  • (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(3,4-dihydroxy-2-methoxy-6-methylphenyl)methanone (Ref: 2MDPM). AERU.
  • 5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one. (2024, October 8). MDPI.
  • 5-Methyl-2-pyridone. ResearchGate.
  • Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society.
  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H). ScienceDirect.
  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. PMC.
  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (2025, February 13). MDPI.
  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012, October 8). PLOS One.
  • 5-Methyl-2-pyridone. (2011, September 1). PubMed.
  • Substance Information. (2025, March 26). ECHA.
  • Photo-degradation of five neonicotinoids at different initial... ResearchGate.
  • 5-Methoxy-2-methylpyridine. PubChem.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 14). BioPharm International.
  • 5-Methoxy-2-methylpyridine. Chem-Impex.
  • Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic.
  • Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High- Latitude Lakes. (2021, March 16). Environmental Science & Technology.
  • Analytical Methods. (2025, August 28). Royal Society of Chemistry.
  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025, August 5). ResearchGate.
  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Green Chemistry.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure.
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. (2016, November 15). MDPI.
  • The experimental study on the air oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid with Co–Mn–Br system. (2025, December 6). ResearchGate.
  • 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. (2020, June 4). Frontiers.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (2025, April 11). MDPI.
  • Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts. Digital CSIC.

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Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 5-(Methoxymethyl)-1-methylpyridin-2-one Crystallization

Welcome to the technical support center for the crystallization of 5-(Methoxymethyl)-1-methylpyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(Methoxymethyl)-1-methylpyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical pharmaceutical intermediate. By synthesizing established crystallization principles with practical, field-proven insights, this document aims to provide a robust framework for troubleshooting and optimizing your crystallization processes to achieve high purity and consistent results.

Section 1: Understanding the Compound and Common Challenges

Q1: What are the key molecular features of 5-(Methoxymethyl)-1-methylpyridin-2-one that influence its crystallization behavior?

A1: The crystallization behavior of 5-(Methoxymethyl)-1-methylpyridin-2-one is governed by a combination of its structural and electronic properties:

  • Polar Pyridinone Core: The pyridinone ring is a polar heterocyclic system capable of participating in dipole-dipole interactions and hydrogen bonding (via the carbonyl oxygen). This polarity generally favors solubility in polar solvents.[1]

  • Hydrogen Bond Acceptor: The carbonyl oxygen and the ether oxygen of the methoxymethyl group act as hydrogen bond acceptors.

  • N-Methyl Group: The methyl group on the nitrogen atom prevents hydrogen bond donation from the ring nitrogen, which can influence crystal packing compared to its N-H analogue.

  • Methoxymethyl Side Chain: This flexible, polar side chain can adopt various conformations, potentially leading to challenges in achieving a well-ordered crystal lattice and increasing the possibility of polymorphism.

Due to these features, common challenges include solvent selection, control of supersaturation, and the removal of structurally similar impurities.

Q2: What are the likely impurities I might encounter when crystallizing 5-(Methoxymethyl)-1-methylpyridin-2-one?

A2: Impurities in the crystallization of 5-(Methoxymethyl)-1-methylpyridin-2-one typically originate from the synthetic route. Common synthetic precursors for pyridinones include compounds like 2-amino-5-methylpyridine, which undergo diazotization and hydrolysis.[2] Potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions, such as isomers or products of incomplete reactions. For instance, in syntheses involving malonyl dichloride, colored impurities can be difficult to avoid.[3]

  • Degradation Products: The pyridinone ring can be susceptible to degradation under harsh pH or temperature conditions.

  • Residual Solvents: Solvents used in the preceding synthetic steps or the crystallization itself.

A robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for identifying and quantifying these impurities.[4][5]

Section 2: Troubleshooting Crystallization Protocols

This section provides a structured approach to diagnosing and resolving common issues that lead to low purity.

Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
Q3: My compound is "oiling out" during cooling. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is often due to a very high level of supersaturation or the use of a solvent with a boiling point too close to the compound's melting point.[7]

Troubleshooting Steps:

  • Reduce Supersaturation: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration and then allow the solution to cool more slowly.[6][8]

  • Solvent Selection: If the problem persists, the solvent may be inappropriate. Consider a solvent with a lower boiling point or use a co-solvent system.[6] The ideal solvent should have a boiling point at least 10 °C below the melting point of your solid sample.[7]

  • Slow Cooling: Ensure the cooling process is gradual. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.[9][10]

Issue 2: Poor Crystal Quality (Fine Powders or Needles)
Q4: The crystallization yields a very fine powder, which is difficult to filter and may trap impurities. How can I obtain larger, more well-defined crystals?

A4: The formation of fine powders or small needles is typically a result of rapid nucleation, which is favored at high levels of supersaturation.[11][12]

Troubleshooting Steps:

  • Control Cooling Rate: A slow cooling rate is crucial for growing larger crystals.[9][12] At slower cooling rates, nucleation occurs at higher temperatures, leading to the formation of fewer, higher-purity nuclei that can grow into larger crystals.[12]

  • Optimize Supersaturation: High supersaturation favors nucleation over crystal growth, resulting in smaller crystals.[11] Conversely, at low supersaturation, crystals can grow faster than they nucleate, leading to a larger crystal size.[11] You can achieve lower supersaturation by using slightly more solvent than the minimum required for dissolution at high temperature.

  • Seeding: Introducing a small number of high-purity seed crystals into a slightly supersaturated solution can promote controlled crystal growth on the seed surfaces rather than spontaneous nucleation.[13][14] This is a highly effective method for controlling crystal size and polymorphic form.[15]

Issue 3: Persistent Impurities in the Final Product
Q5: My final product purity is consistently low, even after recrystallization. What strategies can I employ to improve purity?

A5: Low purity after recrystallization suggests that the chosen solvent system is not effectively differentiating between the desired compound and the impurities.

Troubleshooting Steps:

  • Solvent System Optimization: The cornerstone of effective purification by crystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[16][17] Experiment with a range of solvents of varying polarity. For pyridinone derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, and acetone, as well as co-solvent systems like ethanol/water or toluene/heptane.[1][18]

    Solvent PolarityExample Solvents to Screen
    Polar ProticWater, Ethanol, Methanol
    Polar AproticAcetone, Ethyl Acetate, Acetonitrile
    NonpolarToluene, Heptane, Hexane
  • Multiple Recrystallizations: In some cases, a single crystallization is insufficient to remove all impurities, especially if they are present in high concentrations or are structurally very similar to the target compound. A second or even third recrystallization may be necessary.[19]

  • Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[16][20] The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step.

  • Washing the Crystals: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent. This helps to remove any residual mother liquor that may contain dissolved impurities from the crystal surfaces.[16]

Section 3: Advanced Techniques and Methodologies

Experimental Protocol: Systematic Solvent Screening for Crystallization

Objective: To identify an optimal solvent or co-solvent system for the crystallization of 5-(Methoxymethyl)-1-methylpyridin-2-one.

Materials:

  • Crude 5-(Methoxymethyl)-1-methylpyridin-2-one

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Dispense Compound: Place a small, consistent amount of the crude compound (e.g., 20-30 mg) into several vials.

  • Add Solvent (Room Temperature): To each vial, add a small volume (e.g., 0.5 mL) of a different solvent. Vortex each vial and observe the solubility at room temperature.

  • Heating: Place the vials in a heating block and gradually increase the temperature towards the boiling point of the solvent. Observe if the compound dissolves completely. If it does not, add small increments of the solvent until it does.

  • Cooling: Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield a good recovery of crystalline material upon cooling.[7]

Diagrams and Workflows
Troubleshooting Logic for Low Purity Crystallization

G start Low Purity in Final Crystals check_impurities Identify Impurities (HPLC, LC-MS) start->check_impurities oiling_out Issue: Oiling Out? check_impurities->oiling_out fine_powder Issue: Fine Powder? oiling_out->fine_powder No reduce_supersat Reduce Supersaturation (add more solvent) oiling_out->reduce_supersat Yes persistent_impurity Issue: Persistent Impurity? fine_powder->persistent_impurity No slow_cool2 Slow Down Cooling fine_powder->slow_cool2 Yes rescreen_solvents Re-screen Solvents persistent_impurity->rescreen_solvents Yes end High Purity Crystals persistent_impurity->end No slow_cool1 Slow Down Cooling reduce_supersat->slow_cool1 change_solvent1 Change Solvent (lower b.p.) slow_cool1->change_solvent1 change_solvent1->fine_powder use_seeding Implement Seeding Protocol slow_cool2->use_seeding optimize_supersat Optimize Supersaturation use_seeding->optimize_supersat optimize_supersat->persistent_impurity multi_cryst Perform Multiple Recrystallizations rescreen_solvents->multi_cryst charcoal Use Activated Charcoal multi_cryst->charcoal wash_crystals Wash Crystals with Cold Solvent charcoal->wash_crystals wash_crystals->end

Caption: A decision-making workflow for troubleshooting common crystallization issues.

The Role of Seeding in Controlled Crystallization

G cluster_0 Without Seeding cluster_1 With Seeding a Supersaturated Solution b Spontaneous Nucleation a->b c Rapid Crystal Growth b->c d Small, Impure Crystals c->d e Metastable Supersaturated Solution f Add Seed Crystals e->f g Controlled Crystal Growth f->g h Large, Pure Crystals g->h

Caption: Comparison of crystallization with and without the use of seed crystals.[21]

Section 4: Analytical Methods for Purity Assessment

Q6: Which analytical techniques are most suitable for determining the purity of my crystallized product?

A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical intermediates.[4][5] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.

  • Gas Chromatography (GC): GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents.[4][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and can also be used to detect and quantify impurities if they have distinct signals.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of a highly pure, crystalline substance.[24]

It is crucial to develop and validate these analytical methods to ensure they are fit for the purpose of accurately determining the purity of 5-(Methoxymethyl)-1-methylpyridin-2-one.[23]

References
  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Crystal Growth & Design. Retrieved from [Link]

  • MDPI. (n.d.). Microgravity-Grown Crystals as Seeds for Pharmaceutical Compounds. Crystals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Crystallization. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 4). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2025, October 14). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Combined influence of supersaturation and impurity concentration on crystal growth. Journal of Crystal Growth. Retrieved from [Link]

  • Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-dimethoxy-2-methylpyridine 1-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Pressure for Pyridone Methylation Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for pyridone methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyridone methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing temperature and pressure in these critical reactions. Pyridone and its methylated derivatives are cornerstone structures in medicinal chemistry, and precise control over their synthesis is paramount.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency, selectivity, and safety of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the operational parameters of pyridone methylation.

Q1: What are the typical temperature and pressure ranges for pyridone methylation?

There is no single answer, as the optimal conditions are highly dependent on the chosen methodology (catalyst, solvent, methylating agent). However, we can categorize common approaches:

  • Transition Metal-Catalyzed (e.g., Raney Nickel): These reactions, particularly when using high-boiling alcohols like 1-octanol or 1-decanol as the methyl source, are often performed at reflux under ambient pressure . Temperatures are dictated by the solvent's boiling point, typically ranging from 190°C to 240°C .[3][4][5]

  • Vapor-Phase Reactions: For industrial-scale synthesis, vapor-phase methylation over catalysts like nickel/nickel oxide can be employed. These processes operate at significantly higher temperatures, generally between 150°C and 400°C , with optimal ranges often falling between 250°C and 320°C.[6] Pressure is typically near-atmospheric.

  • Organometallic-Catalyzed (e.g., Rhodium, Palladium): More modern methods using catalysts like rhodium or palladium complexes can proceed at much milder temperatures, sometimes as low as 40°C , under an inert, ambient-pressure atmosphere.[1][7]

  • Classical Alkylation: Using traditional methylating agents like dimethyl sulfate may require moderate heating, for instance, in a boiling water bath (~100°C), to ensure the reaction goes to completion.[8]

Q2: How do temperature and pressure influence reaction outcomes (yield, selectivity, rate)?

Temperature and pressure are critical levers for controlling the reaction's kinetics and thermodynamics.

  • Temperature:

    • Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For sluggish reactions, such as those with less reactive pyridone substrates, higher temperatures are often necessary to achieve a reasonable conversion in a practical timeframe.[3]

    • Yield & Selectivity: The effect on yield is nuanced. While higher temperatures can increase conversion, they can also promote side reactions, such as over-methylation or decomposition, thereby reducing the overall yield of the desired product.[9] In some systems, temperature directly influences selectivity; for example, higher temperatures in certain alkylations can favor side-chain methylation.[3]

  • Pressure:

    • Containment: For reactions conducted above the solvent's atmospheric boiling point in a sealed vessel, pressure is primarily a consequence of the temperature and is necessary for containment.

    • Gaseous Reagents: If using gaseous reactants, pressure directly influences their concentration in the liquid phase, thereby affecting the reaction rate according to the rate law.

    • Reaction Equilibrium: For reactions involving a change in the number of moles of gas, pressure can shift the reaction equilibrium according to Le Châtelier's principle. However, for many liquid-phase pyridone methylations, this effect is minimal. High pressures are sometimes required for specific dearomatization pathways that can precede methylation.[10]

Q3: What are the primary safety protocols when working with heated and pressurized methylation reactions?

Safety is non-negotiable. All high-pressure and high-temperature work must be conducted behind a blast shield and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats.[11]

  • Understand Equipment Limits: Never exceed the manufacturer's specified maximum temperature and pressure ratings for your reactor vessel.[11]

  • Pressure Relief Systems: Ensure your reactor is equipped with a calibrated pressure relief system, such as a rupture disk or a relief valve, as a critical fail-safe.[11]

  • Proper Training: Only personnel trained in the principles of high-pressure reactions and emergency procedures should operate the equipment.[11]

  • Reagent Hazards: Be aware of the specific hazards of your reagents. Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them in a certified chemical fume hood.

  • Routine Maintenance: Regularly inspect all seals, fittings, and gauges for wear and tear. Keep a detailed maintenance log.[11]

Q4: How does the choice of catalyst and methylating agent affect the optimal temperature and pressure?

The catalyst and methylating agent are the primary determinants of the required reaction conditions.

  • High-Activity Catalysts: Modern organometallic catalysts (e.g., Rhodium, Palladium) are often designed to have high turnover numbers at low temperatures, enabling milder reaction conditions and potentially improving functional group tolerance.[7][12]

  • Heterogeneous Catalysts: Catalysts like Raney nickel often require high thermal energy to facilitate the in-situ generation of the methylating agent from an alcohol and to overcome the activation energy of the C-H activation step on the catalyst surface.[3][4][5]

  • Methylating Agent Reactivity: Highly reactive electrophilic methylating agents (e.g., methyl triflate, dimethyl sulfate) can often perform methylation at lower temperatures compared to less reactive sources like methanol, which requires catalytic activation at high temperatures.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during pyridone methylation experiments.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Insufficient Temperature/Time The reaction may have a high activation energy. Gradually increase the reaction temperature in 10-20°C increments. If increasing temperature is not feasible or desirable, extend the reaction time, monitoring progress by TLC or LC-MS. Some published protocols require reaction times exceeding 200 hours for high conversion.[3][4]
Catalyst Inactivity Heterogeneous Catalysts (e.g., Raney Ni): Ensure the catalyst is fresh and properly activated. Do not expose it to air, as this can cause deactivation. Homogeneous Catalysts: Ensure all reagents and solvents are anhydrous and deoxygenated, as many organometallic catalysts are sensitive to water and air.
Poor Reagent Quality Use freshly purified reagents and anhydrous solvents. Methylating agents can degrade, and water can quench bases or hydrolyze reagents.[13] Low-quality starting materials may contain inhibitors.
Substrate Reactivity Pyridone rings with strong electron-withdrawing groups are less nucleophilic and react more slowly. For these substrates, more forcing conditions (higher temperature, longer time) or a more reactive methylation method may be necessary.[13]

Problem 2: Poor Regioselectivity (N- vs. C-methylation, or incorrect C-position)

Potential CauseRecommended Solution
Incorrect Catalyst/Reagent System Regioselectivity is fundamentally controlled by the reaction mechanism. N-methylation is often achieved under basic conditions with electrophilic methylating agents. C-methylation typically requires a specific catalyst system. For α-methylation, Raney nickel with an alcohol is a proven method.[5][14] For meta (C-3/5) methylation, specific rhodium-catalyzed protocols have been developed.[1][7][15] Review the literature to select a method known for the desired regioselectivity.
Steric Hindrance Methylation often occurs at the most sterically accessible position. For α-methylation of substituted pyridines, the reaction favors the less hindered α-position.[4][14] If the target position is sterically hindered, a different synthetic strategy may be required.
Thermodynamic vs. Kinetic Control At lower temperatures, the kinetically favored product may form. At higher temperatures, the reaction may equilibrate to the more stable, thermodynamically favored product. Experiment with a range of temperatures to see if the isomer ratio changes.

Problem 3: Formation of Impurities and Byproducts

Potential CauseRecommended Solution
Over-Methylation The desired product may be reactive enough to undergo a second methylation, forming a di-methylated product or a quaternary pyridinium salt.[1][13] Use a slight excess of the pyridone substrate relative to the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed, before significant byproduct formation occurs.
Solvent-Related Impurities In high-temperature reactions, the solvent can sometimes participate in side reactions. This is particularly true for alcohol solvents used with Raney nickel, which can generate various byproducts. Ensure high-purity solvents are used. A continuous flow setup can sometimes offer cleaner reactions and reduce waste compared to batch processes.[14]
Decomposition The starting material or product may be unstable at the reaction temperature. If decomposition is observed (e.g., charring, multiple spots on TLC), attempt the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration.

Section 3: Experimental Protocols & Data

Table 1: Summary of Conditions for Pyridone Methylation Methods
MethodCatalystMethylating AgentSolventTemp. (°C)PressureTypical PositionReference
Heterogeneous CatalysisRaney® Nickel1-Octanol / 1-Decanol1-Octanol / 1-Decanol195 - 233Ambientα-position[3][4][5]
Vapor PhaseNickel / Nickel OxideMethanolN/A (Vapor)250 - 320Ambientα-position[6]
Dearomatization/MethylationRhodium ComplexFormaldehydeMethanol~40AmbientC-3 / C-5[1][7]
Directed C-H ActivationPalladium ComplexTrimethylboroxineDichloroethane~120AmbientOrtho to DG[12]
Classical AlkylationNoneDimethyl SulfateWater~100AmbientN-position[8]
Protocol 1: α-Methylation of Pyridine using Raney® Nickel in a High-Boiling Alcohol

This protocol is adapted from procedures described in the literature and represents a common method for achieving selective α-methylation.[3][4]

Warning: This reaction involves high temperatures and flammable solvents. Perform in a well-ventilated fume hood behind a safety shield. Raney® Nickel is pyrophoric and must be handled with care under a liquid.

  • Catalyst Preparation: In an inert atmosphere (glovebox or under argon), wash Raney® Nickel (e.g., 10g) sequentially with ethanol (2 x 70 mL) and then with the high-boiling alcohol to be used as the solvent (e.g., 1 x 70 mL of n-decanol).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the washed Raney® Nickel catalyst suspended in n-decanol (150 mL).

  • Addition of Substrate: Add the pyridine substrate (e.g., 10 mL, 0.121 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The temperature will be approximately 233°C for n-decanol.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (carefully!), quenching them, and analyzing by GC or LC-MS. These reactions can be very slow, sometimes requiring over 200 hours to consume all the starting material.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully decant or filter the mixture to remove the catalyst. The product can be isolated from the high-boiling solvent by vacuum distillation. An alternative is an acid-base extraction: dilute the mixture with an organic solvent, extract with aqueous acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove the n-decanol, basify the aqueous layer, and then extract the product into an organic solvent.

Section 4: Visualizing the Process

Diagram 1: General Workflow for Optimizing Reaction Conditions

A flowchart illustrating a systematic approach to optimizing temperature and pressure for a new pyridone methylation reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Pressure/Concentration Optimization start Define Target & Select Method (e.g., Raney Ni, Rh-cat) cond1 Run Initial Reaction at Literature-Recommended Temp/Pressure start->cond1 check1 Analyze Yield & Selectivity cond1->check1 temp_low Decrease Temperature (for selectivity issues) check1->temp_low Byproducts/Poor Selectivity temp_high Increase Temperature (for low conversion) check1->temp_high <50% Conversion end_node Final Optimized Protocol check1->end_node >80% Yield & Good Selectivity check2 Acceptable Outcome? temp_low->check2 temp_high->check2 pressure Adjust Pressure / Concentration (if applicable, e.g., gaseous reagents) check2->pressure No check2->end_node Yes check3 Acceptable Outcome? pressure->check3 check3->temp_high No, iterate Temp check3->end_node Yes

Caption: Workflow for optimizing temperature and pressure.

Diagram 2: Troubleshooting Decision Tree for Low Yield

A decision tree to guide researchers when faced with low product yield in a pyridone methylation reaction.

G cluster_yes SM Consumed cluster_no SM Remains start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm cause_decomp Cause: Decomposition or Side Reactions check_sm->cause_decomp Yes check_reagents Reagents & Catalyst OK? check_sm->check_reagents No sol_decomp Solution: - Lower Temperature - Check for Air/Moisture Leaks - Use Milder Reagents cause_decomp->sol_decomp cause_reagents Cause: Bad Reagents/Catalyst check_reagents->cause_reagents No cause_conditions Cause: Insufficient Energy check_reagents->cause_conditions Yes sol_reagents Solution: - Use Fresh Reagents - Re-activate/Replace Catalyst - Ensure Anhydrous Conditions cause_reagents->sol_reagents sol_conditions Solution: - Increase Temperature - Increase Reaction Time - Use a More Active Catalyst cause_conditions->sol_conditions

Caption: Troubleshooting decision tree for low reaction yield.

Section 5: References

  • Organic Syntheses Procedure. 1-methyl-2-pyridone. Available at: [Link]

  • ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. Available at: [Link]

  • Journal of the American Chemical Society. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Available at: [Link]

  • Taylor & Francis Online. Convenient Procedure for the a-Methylation of Simple Pyridines. Available at: [Link]

  • RSC Publishing. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Available at: [Link]

  • RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. Available at: [Link]

  • ResearchGate. The catalytic C3 and C5 methylation of pyridines. Available at: [Link]

  • Taylor & Francis Online. Convenient Procedure for the α-Methylation of Simple Pyridines. Available at: [Link]

  • Google Patents. Methylation of pyridines - US3428641A. Available at:

  • PubMed. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Available at: [Link]

  • HiTechTrader. What safety measures are essential when working with high pressure reactors?. Available at: [Link]

  • PMC. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Available at: [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • King's College London Research Portal. The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-Methyltransferase. Available at: [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • PMC. Late-stage oxidative C(sp3)–H methylation. Available at: [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • MTHFR Support Australia. How do you know if you have a methylation problem?. Available at: [Link]

  • NutriPATH. METHYLATION & MTHFR. Available at: [Link]

  • PMC. The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available at: [Link]

  • ResearchGate. 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Available at: [Link]

  • PMC. DNA Methylation and Blood Pressure Phenotypes: A Review of the Literature. Available at: [Link]

  • YouTube. WARNING: You May Have a Methylation Issue! ... Early Signs and What You Can do About it!. Available at: [Link]

Sources

Troubleshooting

removing unreacted starting materials from 5-(Methoxymethyl)-1-methylpyridin-2-one mixtures

Executive Summary This guide addresses the purification of 5-(Methoxymethyl)-1-methylpyridin-2-one , a polar, water-soluble intermediate often utilized in antifibrotic drug development (analogous to Pirfenidone).[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 5-(Methoxymethyl)-1-methylpyridin-2-one , a polar, water-soluble intermediate often utilized in antifibrotic drug development (analogous to Pirfenidone).[1]

The core challenge in purifying this molecule lies in its amphiphilic nature. The pyridone core renders it highly water-soluble, complicating aqueous extraction, while its polar amide-like character causes "streaking" on silica gel.[1] Furthermore, unreacted alkylating agents (e.g., Methyl Iodide) pose safety and purity risks.

This guide provides a modular troubleshooting workflow to remove:

  • Unreacted Alkylating Agents (Methyl Iodide/Dimethyl Sulfate).

  • Unreacted Precursors (NH-pyridones or Hydroxymethyl-pyridones).[1]

  • Inorganic Salts.

Module 1: Chemical Scavenging (Removing Alkylating Agents)

Issue: Presence of unreacted electrophiles (Methyl Iodide - MeI, or Dimethyl Sulfate - DMS) in the crude mixture. Risk: These are genotoxic impurities (GTIs) and must be removed before concentration to prevent volatility hazards.

The Protocol: In-Situ Quenching

Do not rely on rotary evaporation alone, as MeI can co-distill or remain trapped in the oil.

  • Reagent Selection: Use a nucleophilic scavenger that forms a water-soluble salt.[1]

    • Option A (Amine Scavenger): Add 25% Aqueous Ammonia or Triethylamine (1.5 eq excess relative to MeI) .

    • Option B (Thiol Scavenger): Cysteine or Sodium Thiosulfate (effective for DMS).

  • Procedure:

    • Stir the reaction mixture (still in reaction solvent) for 30–60 minutes at room temperature.

    • Mechanism: MeI reacts with Ammonia to form Tetramethylammonium iodide (highly water-soluble salt).[1]

    • 
       (Iterative alkylation).[1]
      

Scientist's Note: If your product is acid-sensitive, avoid acidic quenches. The quaternary ammonium salts formed here will partition into the aqueous phase during the subsequent extraction (Module 2).

Module 2: The "Salting-Out" Extraction (Liquid-Liquid Separation)

Issue: Product loss to the aqueous phase. Causality: Pyridin-2-ones are polar aprotic dipoles.[1] They form strong hydrogen bond networks with water, making them resistant to extraction by simple ethers (Et₂O).

Optimized Extraction Protocol

Target: Partition Coefficient (


) Modulation.
ParameterStandard Method (Fail)Optimized Method (Pass)
Aqueous Phase Pure WaterSaturated Brine (NaCl) or

Organic Solvent Diethyl Ether / HexaneDCM (

) or n-Butanol
pH Adjustment NeutralBasic (pH 10-12) (See Logic Below)

Step-by-Step:

  • Saturation: Add solid NaCl to the aqueous reaction mixture until no more dissolves. This disrupts the hydration shell of the pyridone (Salting-out effect).

  • Solvent Choice:

    • Use Dichloromethane (DCM) (3x extractions). Pyridones show significantly higher solubility in chlorinated solvents than in ethers.

    • Alternative: If the product is stubborn, use n-Butanol , though this requires high-vacuum evaporation later.[1]

  • The "pH Switch" (Critical for NH-Precursor Removal):

    • If your starting material was the NH-pyridone (5-(methoxymethyl)pyridin-2(1H)-one):

    • Adjust aqueous layer to pH > 12 using NaOH.

    • Mechanism: The NH-pyridone (

      
      ) will deprotonate to form the anionic salt, which stays in water. The N-methyl product (neutral) extracts into DCM.[1]
      

Module 3: Chromatographic Purification

Issue: Tailing, broad peaks, and co-elution on Silica Gel. Causality: The amide-like carbonyl of the pyridone interacts strongly with the acidic silanols (Si-OH) on the silica surface.

Stationary Phase Modification

Standard Ethyl Acetate/Hexane gradients often fail.[1] Use the following solvent systems:

  • The "DCM/MeOH" System:

    • Eluent: 95:5 DCM:Methanol

      
       90:10 DCM:Methanol.
      
    • Modifier: Add 1% Triethylamine (Et₃N) to the eluent.

    • Why? Et₃N blocks the acidic silanol sites on the silica, preventing the pyridone from "sticking" and tailing.

  • Visualization (TLC):

    • Pyridones are UV active (254 nm).

    • Specific Stain: Use Dragendorff’s Reagent . Pyridones often stain orange/red due to their alkaloid-like nature.[1]

Visual Troubleshooting Guides

Diagram 1: Extraction Decision Matrix

Caption: Logical workflow for selecting the correct extraction strategy based on impurity type.

ExtractionLogic Start Crude Reaction Mixture CheckSM Identify Major Impurity Start->CheckSM TypeA Unreacted Alkyl Halide (MeI / DMS) CheckSM->TypeA TypeB Unreacted NH-Pyridone (Starting Material) CheckSM->TypeB TypeC Product Soluble in Water CheckSM->TypeC ActionA Add 25% NH4OH or Et3N (Stir 30 min) TypeA->ActionA ActionB Adjust Aqueous pH > 12 (NaOH) TypeB->ActionB ActionC Saturate Aqueous Phase with NaCl (Salting Out) TypeC->ActionC ResultA MeI converted to Water-Soluble Salt ActionA->ResultA ResultB SM Deprotonated -> Trapped in Aqueous ActionB->ResultB Extract Extract with DCM (3x) Avoid Ether ActionC->Extract ResultA->ActionC ResultB->ActionC

[1]

Diagram 2: Chromatographic Workflow

Caption: Step-by-step column packing and elution strategy to prevent pyridone streaking.

Chromatography cluster_tips Pro-Tips Step1 1. Slurry Packing Step2 2. Pre-treatment Step1->Step2 Silica Gel Step3 3. Elution Gradient Step2->Step3 Flush with 1% Et3N/DCM Step4 4. Fraction QC Step3->Step4 0-10% MeOH in DCM Tip1 Do NOT use Acetone (Schiff base risk) Tip2 Load sample in DCM (Not DMF)

Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. How do I solidify it?

  • A: 5-(Methoxymethyl)-1-methylpyridin-2-one has a low melting point.[1] Try triturating the oil with Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] The impurities often dissolve in the ether, inducing the pyridone to crash out as a solid. Alternatively, store the oil at -20°C overnight after high-vacuum drying.[1]

Q2: I see two spots on TLC that are very close. One is UV active, one stains yellow with Iodine.

  • A: The UV-active spot is likely your pyridone.[1] The Iodine-active spot (if not UV active) could be residual aliphatic impurities or mineral oil (if NaH was used).[1] If both are UV active, the lower spot is likely the N-demethylated precursor (NH-pyridone), which is more polar. Use the "pH Switch" extraction (Module 2) to remove it.

Q3: Can I use Acetone/Hexane for the column?

  • A: Avoid Acetone. Primary amines (if present as impurities) or the pyridone itself can sometimes react or interact unfavorably. Furthermore, Acetone absorbs UV at low wavelengths, interfering with detection. Stick to DCM/MeOH .

References

  • S. R. Sandler, W. Karo.Organic Functional Group Preparations, Vol 12. Academic Press, 1972.
  • Organic Syntheses. 1-Methyl-2-pyridone. Coll. Vol. 2, p. 419 (1943).

    • Validates the difficulty of extracting pyridones with ether and the necessity of salting out.
  • Fujita, H. et al.Synthesis and anti-inflammatory activity of 1-substituted pyridin-2(1H)-one derivatives. Journal of Medicinal Chemistry, 1996. Provides context on purifying N-substituted pyridones similar to Pirfenidone analogs.
  • Google Patents. Process for preparing 5-methyl-1-substituted-2-pyridone. US Patent 3,839,346.

    • Describes industrial purific

Sources

Optimization

Technical Support Center: Optimizing Solubility for 5-(Methoxymethyl)-1-methylpyridin-2-one

Status: Operational Ticket ID: SOL-PYR-005 Audience: Assay Development Scientists / Medicinal Chemists Last Updated: February 15, 2026[1] Executive Summary: The Physicochemical Challenge You are likely encountering issue...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-005 Audience: Assay Development Scientists / Medicinal Chemists Last Updated: February 15, 2026[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering issues with 5-(Methoxymethyl)-1-methylpyridin-2-one because it occupies a deceptive "solubility valley."[1]

Structurally, this compound features a pyridinone core (polar) with an N-methyl group (blocking the primary hydrogen bond donor) and a methoxymethyl ether tail (lipophilic but a hydrogen bond acceptor).[1]

  • The Trap: It is often an oil or low-melting solid.[1] In pure DMSO, it dissolves instantly. However, upon dilution into aqueous buffer, it frequently undergoes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a crystalline precipitate.[1] This creates invisible micro-droplets that scatter light, cause false positives in enzymatic assays (promiscuous inhibition), and yield erratic concentration-response curves.

This guide provides the protocols to stabilize this compound in biological matrices.

Module 1: Stock Solution & Storage

Q: My DMSO stock solution looks clear, but the compound crashes when I freeze/thaw it. Why?

A: This is likely due to hygroscopicity-induced nucleation. DMSO is highly hygroscopic.[1] If your stock absorbs atmospheric water, the water-solubility limit of the compound (which is lower than its DMSO solubility) is reached locally, causing "seed" crystals or droplets to form.

Protocol: The "Dry-Lock" Storage System

  • Solvent Grade: Use only anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Vessel: Store in amber glass vials with PTFE-lined caps (avoid polystyrene, which leaches).

  • Aliquot Strategy: Do not freeze-thaw the main stock >3 times.[1] Create single-use aliquots (e.g., 20 µL) immediately after initial dissolution.

  • Thawing: Thaw at 37°C (water bath) with vigorous vortexing to redissolve any micro-seeds formed during the freeze process.

Module 2: Dilution & "The Crash"

Q: When I pipette the DMSO stock into my assay buffer, I see a cloudiness that disappears. Is it safe to proceed?

A: No. That transient cloudiness indicates you passed the supersaturation limit .[1] Even if it clears, you have likely created micro-aggregates that will interfere with your assay.

The Mechanism: When a high-concentration DMSO slug hits water, the mixing is not instantaneous. At the interface, the solvent composition is ~50% water, causing the compound (which prefers DMSO) to crash out before it can disperse.

Protocol: The Intermediate Dilution Step Do not jump from 10 mM (100% DMSO) directly to 10 µM (Buffer). Use a "stepping stone" solvent.[1]

StepSource Conc.SolventTarget Conc.[1][2]DiluentFinal Solvent Composition
1 10 mM100% DMSO1 mM 100% DMSO100% DMSO
2 1 mM100% DMSO100 µM Buffer + 0.05% Pluronic F-127 10% DMSO (metastable)
3 100 µM10% DMSO10 µM Assay Buffer1% DMSO (Stable)

Note: The use of Pluronic F-127 in Step 2 prevents the formation of oil droplets during the critical transition phase.

Module 3: Assay Conditions & Additives

Q: My IC50 shifts depending on how long I incubate. Is the compound unstable?

A: While chemical instability is possible, non-specific binding (NSB) is the more probable culprit for pyridinone derivatives.[1] The N-methyl and methoxymethyl groups make the molecule "sticky" toward polystyrene plates.[1] Over time, the effective concentration in the well decreases as the molecule adsorbs to the plastic walls.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Loss of Potency over time Plastic AdsorptionSwitch to Low-Binding (NBS) plates.[1] Add 0.01% Triton X-100 or Tween-20 .[1]
Steep Hill Slope (>2.0) Aggregation / ColloidsAdd 0.01 mg/mL BSA (Bovine Serum Albumin) to act as a "decoy" for aggregates.[1]
Insoluble at pH > 7.4 Hydrolysis / IonizationThis compound is non-ionizable in the physiological range.[1] Check for impurities (e.g., hydrolysis to the carboxylic acid).

Module 4: Visual Troubleshooting Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to diagnose the root cause of your assay failure.[1]

SolubilityTree Start Start: Compound Added to Buffer VisualCheck Is solution cloudy? Start->VisualCheck Spin Centrifuge (10k x g, 10 min) VisualCheck->Spin Yes KineticAssay Run Kinetic Solubility Assay (Nephelometry) VisualCheck->KineticAssay No (Clear) Pellet Is there a pellet? Spin->Pellet Crystal Crystallization Issue: Check pH & Salt Conc. Pellet->Crystal Yes (Solid) Oil Oiling Out (LLPS): Add Surfactant (Pluronic) Pellet->Oil No (Oily Smear) Good Proceed to Assay KineticAssay->Good Low Scatter Bad Micro-aggregates: Add BSA/Detergent KineticAssay->Bad High Scatter

Caption: Decision tree for diagnosing macroscopic precipitation vs. microscopic aggregation.

Workflow 2: The "Stepping Stone" Dilution Method

Visualizing the intermediate solvent exchange to prevent shock-precipitation.[1]

DilutionScheme cluster_0 Critical Step Stock Stock 100% DMSO Inter Intermediate Buffer + 10% DMSO + Surfactant Stock->Inter 1:10 Dilution (Slow Mixing) Final Assay Well Buffer + 1% DMSO Inter->Final 1:10 Dilution (Rapid Mixing)

Caption: Serial dilution strategy using an intermediate high-solvent step to stabilize the transition to aqueous buffer.

Module 5: Validation Protocols

Protocol A: Kinetic Solubility by Nephelometry (The "Gold Standard")

Do not rely on visual inspection alone.[1]

  • Prepare Plate: Dispense 196 µL of Assay Buffer into a clear-bottom 96-well plate.

  • Spike: Add 4 µL of compound stock (various concentrations) to create a range (e.g., 1 µM – 500 µM).

  • Incubate: Shake at 500 rpm for 90 minutes at Room Temp.

  • Read: Measure Optical Density (OD) at 620 nm (turbidity).

  • Analysis: A baseline spike in OD620 indicates the Solubility Limit .[1] Stay 2-fold below this limit for all biological assays.

Protocol B: The "Shake-Flask" Equilibrium Test

Use this if you need to determine the absolute thermodynamic solubility.[1]

  • Add excess solid/oil compound to 1 mL of buffer in a glass vial.

  • Shake for 24 hours at 25°C.

  • Filter through a PVDF 0.22 µm syringe filter (Do not use Nylon; it binds pyridinones).[1]

  • Analyze filtrate via HPLC-UV against a standard curve.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1] Assay Guidance Manual: Solubility in Assays. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 1-Methylpyridin-2-one (Analogous Core Structure).[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for kinetic solubility protocols).

Sources

Troubleshooting

minimizing side reactions during the methoxymethylation of pyridones

The following technical guide addresses the specific challenges of methoxymethylating pyridones, focusing on regiocontrol and reaction integrity. Topic: Minimizing Side Reactions & Optimizing Regioselectivity Audience: M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of methoxymethylating pyridones, focusing on regiocontrol and reaction integrity.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Audience: Medicinal Chemists & Process Development Scientists

Core Challenge Analysis: The Ambident Nucleophile

The primary failure mode in pyridone protection is regiochemical scrambling . Pyridones exist in a tautomeric equilibrium between the lactam (


-form) and lactim (

-form). Upon deprotonation, the resulting anion is an ambident nucleophile , capable of reacting at either the Nitrogen or the Oxygen.[1]
  • Target Product:

    
    -methoxymethyl-2-pyridone (Thermodynamic product).
    
  • Common Side Reaction:

    
    -methoxymethyl-2-pyridone (Kinetic product).
    
  • Critical Variable: The "Hard/Soft" character of the electrophile and the solvation of the counter-cation.

Troubleshooting & Optimization Modules

Module A: Regioselectivity (N- vs. O-Alkylation)

Q: Why am I observing significant


-alkylation despite using standard basic conditions? 

Diagnostic: You are likely operating under conditions that favor the kinetic product or tight ion-pairing at the oxygen terminus.

Technical Resolution:

  • Thermodynamic Control:

    
    -alkylation is the thermodynamic pathway. Ensure the reaction runs long enough and at sufficient temperature (0°C 
    
    
    
    RT or slightly heated) to allow equilibration, although MOM ethers are generally stable and do not rearrange easily once formed. The selection is determined at the transition state.
  • Solvent Effects: Switch to polar aprotic solvents (DMF, DMSO, NMP).[2] These solvents solvate the metal cation (e.g.,

    
    ), leaving the "naked" anion free. The nitrogen, being the softer center of the hard/soft pair (relative to oxygen), reacts preferentially with the soft(er) carbon center of the alkylating agent, though MOM-Cl is a hard electrophile.
    
    • Correction for MOM-Cl: Since MOM-Cl is a hard electrophile (high charge density at the chloromethyl carbon), it naturally has an affinity for the hard Oxygen. To force

      
      -alkylation, you must destabilize the 
      
      
      
      -interaction.
  • Counter-ion Selection: Use Sodium (

    
    )  or Lithium (
    
    
    
    )
    salts. Large cations like Cesium (
    
    
    ) or the use of Silver (
    
    
    ) salts often favor
    
    
    -alkylation due to the specific coordination of the metal to the halide leaving group or the oxygen.

Q: Can I use the "Silyl-Hilbert-Johnson" approach for MOM protection?

Yes, and it is often superior. Converting the pyridone to a trimethylsilyl ether (


-TMS) first creates a distinct intermediate. Reaction of the silyl ether with MOM-Cl (often without additional Lewis acid, or with catalytic 

) strongly favors

-alkylation driven by the formation of the strong

bond (driving force).
Module B: Reagent Stability & Safety (MOM-Cl)

Q: My reaction stalls, or I see degradation of the starting material.

Diagnostic: Commercial MOM-Cl (Chloromethyl methyl ether) often contains high levels of dissolved HCl from hydrolysis. Acidic conditions can protonate the pyridone (deactivating it) or cause decomposition.

Technical Resolution:

  • Acid Scavenging: Always include a non-nucleophilic base scavenger if not using anionic conditions. If using the NaH method, ensure excess hydride is consumed carefully. If using the DIPEA method, ensure high quality amine.

  • In-Situ Generation: Avoid commercial MOM-Cl carcinogenicity and instability issues by generating it in situ using Dimethoxymethane (Methylal) + Acetyl Chloride + cat.

    
     . This produces fresh MOM-Cl free of water.
    

Q: What is the major safety concern beyond standard toxicity?

Critical Warning: The synthesis or degradation of MOM-Cl can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen.

  • Control: Never mix MOM-Cl with high concentrations of acid and water where formaldehyde can recombine with HCl. Quench reactions with saturated aqueous

    
     or 
    
    
    
    in a well-ventilated fume hood to destroy residual alkylating agent rapidly.

Visualizing the Pathway

The following diagram illustrates the bifurcation between


- and 

-alkylation and the silyl-directed pathway.

PyridoneMOM Pyridone 2-Pyridone (Lactam Form) Anion Ambident Anion (Resonance Hybrid) Pyridone->Anion Deprotonation (NaH, LiHMDS) Silyl O-TMS Intermediate (Silyl Ether) Pyridone->Silyl HMDS/BSA (Silylation) NMOM N-MOM Pyridone (Thermodynamic Target) Anion->NMOM MOM-Cl Polar Aprotic (DMF) Na+ Counterion OMOM O-MOM Pyridone (Kinetic/Side Product) Anion->OMOM MOM-Cl Non-polar Solvent Ag+ Salts Silyl->NMOM MOM-Cl (Melt or Solvent) Si-O bond drive

Caption: Mechanistic divergence in pyridone alkylation. The Silyl and Na-Salt pathways favor N-alkylation.

Validated Experimental Protocols

Method A: The Standard Sodium Hydride Protocol (High N-Selectivity)

Best for robust substrates stable to strong bases.

ReagentEquivalentsRole
Pyridone Substrate1.0Starting Material
Sodium Hydride (60% disp.)1.2Base (Irreversible deprotonation)
MOM-Cl1.1 - 1.2Electrophile
DMF (Anhydrous)Solvent (0.2 M)Promotes N-alkylation

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (washed with hexanes if oil-free desired) in anhydrous DMF at 0°C. Add the pyridone substrate portion-wise. Evolution of

    
     gas will occur.
    
  • Equilibration: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure complete anion formation (solution often turns clear or yellow).

  • Alkylation: Cool back to 0°C. Add MOM-Cl dropwise via syringe.

    • Tip: If MOM-Cl is very old, distill it or use 1.5 equiv.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (N-MOM is usually more polar than O-MOM on Silica, but less polar than NH-pyridone).

  • Quench: Cool to 0°C. Carefully add sat.

    
     (aq).[3]
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with

    
     (x2) and Brine (x1) to remove DMF. Dry over 
    
    
    
    .
Method B: The Silyl-Directed Protocol (Mild Conditions)

Best for complex substrates or if O-alkylation persists.

ReagentEquivalentsRole
Pyridone Substrate1.0Starting Material
BSA (N,O-Bis(trimethylsilyl)acetamide)1.2 - 2.0Silylating Agent
MOM-Cl1.2Electrophile
DCM or CH3CNSolventNon-polar/Polar aprotic

Step-by-Step:

  • Silylation: Dissolve pyridone in DCM. Add BSA and stir at RT for 1-2 hours. (Verify formation of O-TMS species by NMR or shift in TLC).

  • Alkylation: Add MOM-Cl directly to the reaction mixture.

  • Catalysis (Optional): If reaction is slow, add catalytic TBAF (0.1 eq) or

    
     to activate the silyl ether.
    
  • Workup: Quench with water. The TMS group hydrolyzes, and the

    
    -MOM product remains.
    

References

  • Regioselectivity in Pyridone Alkylation

    • Title: "Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains"
    • Source: N
    • URL:[Link][2]

    • Context: Describes the use of /DMF and silylation methods to achieve N-selectivity in pyrimidine/pyridone systems.
  • MOM-Cl Preparation & Safety

    • Title: "Methoxymethyl Ether (MOM) | Hydroxyl Protective Group"[2][4][5]

    • Source: AdiChemistry[2]

    • URL:[Link][2][6]

    • Context: Details the reagents (MOM-Cl/DIPEA vs NaH) and safety protocols for handling alpha-halo ethers.
  • General MOM Protection Protocol

    • Title: "MOM Protection Experimental Procedure"
    • Source: Total Synthesis (Common Organic Chemistry)[2]

    • URL:[Link]

    • Context: Provides standard operating procedures for MOM protection which can be adapted for nitrogen nucleophiles.

Sources

Optimization

stability of 5-(Methoxymethyl)-1-methylpyridin-2-one under acidic and basic conditions

The following Technical Support Guide is structured to address the stability profile of 5-(Methoxymethyl)-1-methylpyridin-2-one . This guide synthesizes mechanistic organic chemistry with practical troubleshooting scenar...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability profile of 5-(Methoxymethyl)-1-methylpyridin-2-one . This guide synthesizes mechanistic organic chemistry with practical troubleshooting scenarios.

Subject: 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: Analogous to Pirfenidone intermediates) Ticket Type: Chemical Stability / Experimental Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Stability Matrix

For rapid decision-making, consult the stability matrix below. This molecule exhibits a "Janus-faced" reactivity: robust under basic conditions but chemically labile under specific acidic regimes due to the electronic nature of the 2-pyridone ring.[1][2]

ParameterConditionStability RatingOutcome / Risk
Acidic (Aqueous) pH < 3 (e.g., 1M HCl)Low / Unstable Hydrolysis to 5-(hydroxymethyl) derivative.[1][2]
Acidic (Anhydrous) HBr / HI / Lewis AcidsUnstable Cleavage to alkyl halide (5-bromomethyl).[1][2]
Basic (Aqueous) pH 8–12 (NaOH,

)
High / Stable Resistant to hydrolysis (vinylogous amide stability).[2]
Basic (Strong/Heat) pH > 14, RefluxModerate Potential ring opening (rare) or ether elimination.[2]
Oxidation Air / PeroxidesModerate N-oxide formation possible; ether is generally stable.[1][2]
Reduction

/ Pd/C
Low Hydrogenolysis of the C-O bond (cleavage to 5-methyl).[1][2]

Deep Dive: Acidic Conditions (The Danger Zone)[1][2]

The Mechanistic Failure Mode

Users frequently report the "disappearance" of the starting material during acidic workups or reactions.[1][2] This is not a decomposition into "tar," but a clean chemical transformation.[1][2]

The Chemistry: The 5-(methoxymethyl) group is structurally a benzylic-type ether .[1][2] However, the 2-pyridone ring is significantly more electron-donating than a standard benzene ring.[1][2]

  • Electronic Activation: The nitrogen lone pair in the 1-methylpyridin-2-one ring donates electron density into the ring, specifically activating the C3 and C5 positions (similar to an aniline or phenol).[1][2]

  • Acid Lability: This electron donation stabilizes the carbocation at the C5 position.[1][2] Consequently, the methoxy group acts similarly to a p-Methoxybenzyl (PMB) ether, which is acid-labile.[1][2]

  • The Pathway: Protonation of the ether oxygen facilitates the loss of methanol (

    
    ), generating a resonance-stabilized cation that is immediately trapped by nucleophiles (water, chloride, or bromide).[1][2]
    
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates why your compound converts to the alcohol in aqueous acid.

AcidHydrolysis Start Starting Material (5-Methoxymethyl ether) Protonation Protonated Ether (Oxonium Ion) Start->Protonation + H+ Transition Transition State [- MeOH] Protonation->Transition Cation Resonance Stabilized Carbocation (C5) Transition->Cation Rate Limiting Step Product Hydrolysis Product (5-Hydroxymethyl alcohol) Cation->Product + H2O - H+

Figure 1: Mechanism of acid-catalyzed hydrolysis. The electron-rich 2-pyridone ring facilitates the departure of methanol, making the ether acid-sensitive.[1][2]

Deep Dive: Basic Conditions (The Safe Zone)

Why It Survives

Users often fear hydrolyzing the "amide" (lactam) bond of the pyridone ring.[1][2] However, 1-methylpyridin-2-one is aromatic.[1][2] This aromaticity confers significant resistance to nucleophilic attack at the carbonyl carbon.[1][2]

  • Ether Stability: Alkyl ethers (like the methoxymethyl group) are chemically inert to base.[1][2] There are no acidic protons

    
     to the oxygen to trigger elimination mechanisms easily.[1][2]
    
  • Ring Stability: Unlike non-aromatic lactams, the 2-pyridone ring requires forcing conditions (e.g., concentrated KOH at >150°C) to open the ring.[1][2]

Operational Insight: You can safely use bases like Triethylamine, Pyridine, Carbonates (


, 

), and dilute NaOH/LiOH for workups or subsequent functionalizations without degrading the core scaffold.[2]

Troubleshooting Guide

Scenario A: "My product became more polar on TLC after an acidic workup."
  • Diagnosis: You likely hydrolyzed the methyl ether to the alcohol.[1][2]

  • The Cause: Use of 1M HCl or stronger acid during the quench phase.[1][2]

  • The Fix:

    • Immediate: Check Mass Spec for M-14 peak (loss of

      
       + addition of H).[1][2]
      
    • Prevention:[1][2][3] Use a buffered quench (Ammonium Chloride, pH ~5-6) instead of strong mineral acids.[2]

Scenario B: "I treated with HBr/Acetic Acid and isolated a solid that isn't my product."
  • Diagnosis: You synthesized 5-(bromomethyl)-1-methylpyridin-2-one.

  • The Cause: HBr is a classic reagent for cleaving benzyl ethers to benzyl bromides.[1][2]

  • The Fix: If this was unintended, avoid HBr. If intended, store the product cold; benzylic bromides are potent alkylating agents and can polymerize.[2]

Scenario C: "The compound degrades during hydrogenation ( , Pd/C)."
  • Diagnosis: Hydrogenolysis of the benzylic C-O bond.[1][2]

  • The Cause: Benzylic ethers are easily reduced to the methyl group (toluene derivative) under standard hydrogenation conditions.[1][2]

  • The Fix: Switch to a catalyst that minimizes hydrogenolysis (e.g., Pt/C) or avoid hydrogenation if the ether must be retained.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a scaffold for Suzuki couplings? A: Yes, but be careful with the conditions. If you are coupling at a halogenated position elsewhere on the ring, standard basic Suzuki conditions (


, 

, Toluene/Water) are perfectly safe.[2] Avoid acidic workups.

Q2: How should I store 5-(Methoxymethyl)-1-methylpyridin-2-one? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. While the ether is relatively stable, the electron-rich ring can be susceptible to slow oxidation (N-oxide formation) over months if exposed to air and light.[1][2]

Q3: Is the methoxymethyl group a "MOM" protecting group? A: Technically, no. A MOM group is a methoxymethyl acetal (


).[1][2] This molecule is a picolyl-type ether (

).[1][2] This distinction is critical: MOM groups are cleaved by Lewis acids (like

), whereas this picolyl ether is cleaved by Brønsted acids due to the specific electronics of the pyridone ring.[2]

References

  • Electronic Structure of 2-Pyridones

    • Spinner, E. (1960).[2] "The vibration spectra and structures of the hydroxypyridines and pyridones." Journal of the Chemical Society, 1226-1231.[1][2] [2]

    • Relevance: Establishes the aromatic character and resonance forms of the 1-methyl-2-pyridone system, explaining the stability to base.
  • Reactivity of Picolyl and Benzyl Ethers

    • Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2]

    • Relevance: Defines the cleavage conditions for benzyl-type ethers (acid lability vs. base stability).
  • Synthesis and Stability of Pirfenidone Analogs

    • Mao, S., et al. (2011).[1][2][5] "5-Methyl-2-pyridone."[1][2][3][6][7][8] Acta Crystallographica Section E, 67(9), o2440.[2][5]

    • Relevance: Provides crystallographic and structural data on the 5-methyl-2-pyridone core, confirming the tautomeric preferences and solid-state stability.[1][2]

  • Acid Lability of Electron-Rich Benzylic Ethers

    • Wang, P., et al. (2021).[1][2] "Hydrolysis of 5-methylfuran-2-yl...". Nature Communications.[1][2][9]

    • Relevance: While focused on furan, this paper details the mechanism of acid-catalyzed hydrolysis in electron-rich aromatic heterocycles, a mechanism parallel to the 5-methoxymethyl-2-pyridone system.[1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one

Comparative NMR Analysis: Structural Validation of 5-(Methoxymethyl)-1-methylpyridin-2-one against Regioisomeric Impurities Executive Summary & Comparison Context In the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Analysis: Structural Validation of 5-(Methoxymethyl)-1-methylpyridin-2-one against Regioisomeric Impurities

Executive Summary & Comparison Context

In the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one (Target), the primary challenge lies in the ambident nature of the pyridone ring. Alkylation of 2-pyridones often yields a mixture of the desired N-alkylated lactam (Target) and the undesired O-alkylated lactim ether (Alternative 1).

This guide provides a definitive 1H NMR analysis to distinguish the target molecule from its thermodynamic and kinetic competitors. We focus on the "analytical performance" of NMR—specifically its ability to resolve these isomers using chemical shift diagnostics of the methyl groups.

The Core Comparison:

  • Target: 5-(Methoxymethyl)-1-methylpyridin-2-one (N-Me Lactam).

  • Alternative 1 (Impurity): 2-Methoxy-5-(methoxymethyl)pyridine (O-Me Lactim Ether).

  • Alternative 2 (Precursor): 5-(Hydroxymethyl)-1-methylpyridin-2-one (Unmethylated Alcohol).

Structural Dynamics & Synthesis Pathway

The following diagram illustrates the critical divergence point in synthesis that necessitates this NMR analysis. The resonance stabilization of the pyridone anion allows electrophilic attack at either the Nitrogen or the Oxygen.

G Precursor Precursor: 5-(Hydroxymethyl)-2-pyridone Base Base (NaH or K2CO3) Precursor->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Deprotonation Target TARGET (N-Alkylation): 1-Methylpyridin-2-one derivative (Thermodynamic Product) Anion->Target Me-X (Soft Electrophile) Polar Aprotic Solvent Isomer IMPURITY (O-Alkylation): 2-Methoxypyridine derivative (Kinetic Product) Anion->Isomer Me-X (Hard Electrophile) Non-polar Solvent

Caption: Divergent alkylation pathways of the pyridone scaffold. Reaction conditions dictate the N- vs. O-selectivity, requiring NMR validation.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and resolution of fine coupling constants, follow this standardized protocol.

Sample Preparation:

  • Mass: Weigh 5–10 mg of the isolated solid/oil.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS.

    • Note: If solubility is poor, use DMSO-d6, but note that the H-3/H-4 signals may shift downfield by ~0.2 ppm due to hydrogen bonding effects.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): ≥ 1.0 second (Ensure full relaxation of methyl singlets for accurate integration).

  • Scans (NS): 16–32 scans (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Comparative Data Analysis

The table below summarizes the diagnostic chemical shifts. The most critical differentiator is the Methyl Group Shift .

FeatureTarget: N-Methyl Lactam Alt 1: O-Methyl Lactim Alt 2: Precursor (Alcohol)
Structure N-Me, C=OO-Me, C=NN-Me, C=O, -OH
N-Me / O-Me (Ring) 3.55 ppm (s, 3H) 3.92 ppm (s, 3H) 3.58 ppm (s, 3H)
Exocyclic -OCH3 3.35 ppm (s, 3H)3.38 ppm (s, 3H)Absent
Exocyclic -CH2- 4.25 ppm (s, 2H)4.40 ppm (s, 2H)4.50 ppm (s/d, 2H)
H-3 (Ring) ~6.55 ppm (d)~6.75 ppm (d)~6.60 ppm (d)
H-4 (Ring) ~7.35 ppm (dd)~7.55 ppm (dd)~7.40 ppm (dd)
H-6 (Ring) 7.25 ppm (d/s) 8.15 ppm (d) 7.30 ppm (d/s)
Key Diagnostic Analysis:
  • The "Methyl Shift" Rule:

    • N-Methyl (Target): Resonates upfield at ~3.5 ppm . The nitrogen atom shields the methyl group relative to oxygen.

    • O-Methyl (Impurity): Resonates downfield at ~3.9 ppm . The electronegative oxygen deshields the methyl protons significantly.

    • Action: If you see a singlet at 3.9 ppm, your reaction has suffered O-alkylation.

  • The H-6 Proton (Alpha to Heteroatom):

    • In the Target (Lactam) , H-6 is adjacent to the Nitrogen (amide-like). It typically appears around 7.2–7.4 ppm .

    • In the Impurity (Pyridine) , H-6 is adjacent to the Nitrogen (imine-like) but the aromatic ring current is stronger. More importantly, the lack of the carbonyl at C-2 changes the resonance, often pushing the alpha-proton (H-6) further downfield to >8.0 ppm in many pyridine derivatives.

  • The Methoxymethyl Side Chain:

    • This group appears as a distinct "singlet-singlet" pair (CH2 at ~4.25, OMe at ~3.35). It remains relatively stable across isomers but serves as a confirmation of the C-5 substitution.

Mechanistic Validation: Coupling & Connectivity

To definitively prove the structure, one must understand the coupling network. The N-Methyl group is spatially close to H-6 , allowing for NOE (Nuclear Overhauser Effect) confirmation.

NMR_Logic N_Me N-Methyl (3.55 ppm) C2_Carbonyl C-2 Carbonyl (162 ppm) N_Me->C2_Carbonyl HMBC (Strong 3-bond) H6 H-6 Proton (7.25 ppm) N_Me->H6 NOESY (Spatial Proximity) H6->C2_Carbonyl HMBC (3-bond) H3 H-3 Proton (6.55 ppm) H3->C2_Carbonyl HMBC (2-bond)

Caption: HMBC and NOESY correlations required to distinguish N-alkyl vs O-alkyl isomers. The N-Me to H-6 NOE is the "smoking gun" for the N-alkylated product.

Detailed Assignment Logic:
  • H-3 / H-4 Coupling: Look for a Vicinal Coupling (³J) of approximately 9.0 Hz . This large coupling is characteristic of the cis-like double bond geometry in the pyridone ring (C3=C4).

  • H-6 / H-4 Coupling: Look for a Long-range Allylic Coupling (⁴J) of 1.5–2.0 Hz . This often makes H-6 appear as a broad singlet or a fine doublet.

References

  • Structural Distinction of N- vs O-Alkylation

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1] (2013).[1] PubMed.[2]

  • 1-Methyl-2-pyridone Reference Data

    • 1-Methyl-2-pyridone 1H NMR Spectrum.[3] ChemicalBook Database.

  • 2-Methoxypyridine Reference Data

    • 2-Methoxypyridine 1H NMR Spectrum.
  • General NMR Shift Prediction

    • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 5-(Methoxymethyl)-1-methylpyridin-2-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-(Methoxymethyl)-1-methylpyridin-2-one.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-(Methoxymethyl)-1-methylpyridin-2-one. By dissecting the molecule into its core components—the 1-methylpyridin-2-one ring and the 5-(methoxymethyl) substituent—we can accurately predict and assign its characteristic vibrational modes. This document serves as a practical reference for researchers, offering a comparative analysis with related structures, a detailed experimental protocol for sample analysis, and a foundational understanding of the spectral features unique to this compound.

Introduction: The Significance of Vibrational Spectroscopy

In the field of molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique.[1] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational transitions of specific chemical bonds.[1][2] For a molecule like 5-(Methoxymethyl)-1-methylpyridin-2-one, which contains a complex arrangement of functional groups including a cyclic amide (lactam), an aromatic system, and an ether linkage, FTIR is indispensable for structural verification and purity assessment.

This guide will deconstruct the FTIR spectrum of 5-(Methoxymethyl)-1-methylpyridin-2-one. We will first examine the foundational spectrum of the parent structure, 1-methylpyridin-2-one, and then introduce the spectral contributions of the methoxymethyl group. This comparative approach allows for a logical and precise assignment of the key characteristic peaks.

Deconstructing the Spectrum: Core Structure vs. Substituent Effects

The vibrational spectrum of a molecule is a composite of the vibrations of its individual functional groups.[1] By understanding the characteristic absorption frequencies for each part of 5-(Methoxymethyl)-1-methylpyridin-2-one, we can build a comprehensive picture of its expected FTIR spectrum.

The 1-Methylpyridin-2-one Core

The 1-methylpyridin-2-one structure is the primary contributor to the most intense and characteristic peaks in the spectrum. In its solid state and in solution, it exists predominantly in the lactam form, not the hydroxypyridine tautomer.[3][4] This is crucial for spectral interpretation.

  • C=O (Amide I) Stretching: The most prominent and diagnostically significant peak in pyridin-2-ones is the carbonyl stretch. For 2-pyridone itself, this band appears near 1650-1685 cm⁻¹.[3] The N-methylation in 1-methyl-2-pyridinone typically results in a similar, strong absorption in this region, confirming the cyclic amide structure.[5][6] This peak is a clear indicator of the pyridone ring system.

  • C=C and C-N Ring Stretching: The pyridone ring contains conjugated double bonds and C-N bonds. These give rise to a series of strong to medium intensity bands in the 1600–1400 cm⁻¹ region.[7][8] Specifically, aromatic C=C stretching vibrations are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[7]

  • Aromatic C-H Stretching: The C-H bonds on the pyridone ring are of sp² character. Their stretching vibrations are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

  • Aliphatic C-H Stretching (N-Methyl): The methyl group attached to the nitrogen atom consists of sp³ hybridized carbon. These C-H bonds will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.[7]

The 5-(Methoxymethyl) Substituent

The introduction of the methoxymethyl group at the 5-position adds specific vibrational signatures to the spectrum.

  • Aliphatic C-H Stretching (Methoxymethyl): The methylene (-CH₂-) and methyl (-CH₃) groups of the substituent will also show sp³ C-H stretching absorptions in the 3000-2850 cm⁻¹ range, overlapping with the N-methyl signal.[2] A weak but diagnostic band for the methoxy (-OCH₃) group may also appear between 2860–2800 cm⁻¹.[9]

  • C-O-C (Ether) Stretching: The ether linkage is a key feature of the substituent. Asymmetric C-O-C stretching vibrations give rise to a strong, characteristic band, typically in the 1150-1085 cm⁻¹ range for aliphatic ethers. This peak is often one of the strongest in the fingerprint region and is a clear indicator of the methoxymethyl group's presence.

  • CH₂ Bending (Scissoring): The methylene group will exhibit a characteristic bending (scissoring) vibration around 1465 cm⁻¹, which may overlap with ring stretching modes.[7]

Summary of Predicted Characteristic Peaks

The following table summarizes the expected key FTIR absorption bands for 5-(Methoxymethyl)-1-methylpyridin-2-one, based on the analysis of its constituent parts and comparison with analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
3100 - 3000Medium-Weak=C-H StretchingPyridinone Ring
3000 - 2850MediumC-H Stretching (N-CH₃, O-CH₃, -CH₂-)N-Methyl & Methoxymethyl
~2830WeakC-H Stretching (diagnostic for -OCH₃)Methoxymethyl
~1670Very StrongC=O Stretching (Amide I)Pyridinone Ring (Lactam)
1600 - 1450Strong-MediumC=C and C-N Ring StretchingPyridinone Ring
~1465Medium-CH₂- Bending (Scissoring)Methoxymethyl
~1100StrongAsymmetric C-O-C StretchingMethoxymethyl (Ether)
Below 1000VariableC-H Out-of-Plane Bending, Ring DeformationsFingerprint Region

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions, a high-quality spectrum must be obtained. The following protocol outlines the standard procedure for analyzing a solid sample using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

Workflow for FTIR-ATR Analysis

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Background Acquire Background Spectrum (Clean Crystal vs. Air) Clean->Background Place Place Small Amount of Solid Sample on Crystal Background->Place Apply Apply Pressure with Anvil Place->Apply Acquire Acquire Sample Spectrum Apply->Acquire Clean_Post Clean Crystal and Anvil Acquire->Clean_Post Process Process Spectrum (Baseline Correction, ATR Correction) Clean_Post->Process Analyze Analyze & Assign Peaks Process->Analyze End End Analyze->End

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol. Allow the solvent to evaporate completely.

    • Rationale: Any residue on the crystal will appear in the spectrum, confounding the results.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Rationale: Background subtraction is critical for obtaining a true spectrum of only the sample.

  • Sample Application: Place a small amount of the solid 5-(Methoxymethyl)-1-methylpyridin-2-one powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Lower the ATR press anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

    • Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be processed using the instrument software. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration. Perform a baseline correction to ensure all peaks originate from zero absorbance. The processed spectrum is now ready for peak picking and interpretation as outlined in this guide.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of 5-(Methoxymethyl)-1-methylpyridin-2-one and highlights the bonds responsible for its most characteristic FTIR peaks.

Molecular_Vibrations cluster_structure cluster_legend Key Vibrations mol 5-(Methoxymethyl)-1-methylpyridin-2-one Structure N1 N C2 C N1->C2 C_Me_N C N1->C_Me_N O1 O C2->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C_CH2 C C5->C_CH2 C6->N1 O_ether O C_CH2->O_ether C_Me_O C O_ether->C_Me_O Key1 C=O Stretch (~1670 cm⁻¹) Key2 C-O-C Stretch (~1100 cm⁻¹) Key3 Aliphatic C-H Stretches Key4 N-CH₃ Stretch

Caption: Key bonds in 5-(Methoxymethyl)-1-methylpyridin-2-one.

Conclusion

The FTIR spectrum of 5-(Methoxymethyl)-1-methylpyridin-2-one is rich with information that can be systematically interpreted by understanding its constituent chemical groups. The dominant features arise from the 1-methylpyridin-2-one core, particularly the intense C=O stretch of the lactam at ~1670 cm⁻¹ and the ring stretching modes between 1600-1450 cm⁻¹. The presence and identity of the 5-(methoxymethyl) substituent are unequivocally confirmed by the strong, characteristic C-O-C ether stretch around 1100 cm⁻¹ and contributions to the aliphatic C-H stretching region (3000-2850 cm⁻¹). This guide provides a robust framework for researchers to confidently identify this molecule and distinguish it from structural analogs.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Keller, G. H., & Johnston, L. G. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126. Retrieved from [Link]

  • Griffiths, P. R. (2007). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Hernandez, S. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [https://www.elixirpublishers.com/articles/1351320455_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: 5-(Methoxymethyl)-1-methylpyridin-2-one vs. Pirfenidone

[1][2] Executive Summary This guide provides a structural and functional analysis comparing the clinically approved anti-fibrotic agent Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) with the structural analog 5-(Metho...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a structural and functional analysis comparing the clinically approved anti-fibrotic agent Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) with the structural analog 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS 2140327-26-8).[1]

While Pirfenidone represents the standard of care for Idiopathic Pulmonary Fibrosis (IPF), its clinical utility is limited by a short half-life and high dosing requirements (2403 mg/day) due to rapid hepatic oxidation of the C5-methyl group.[1] The analog 5-(Methoxymethyl)-1-methylpyridin-2-one represents a critical Structure-Activity Relationship (SAR) probe .[1] It modifies two pharmacophoric vectors simultaneously:[1]

  • N1-Substitution: Replacement of the hydrophobic N-phenyl ring with a smaller, aliphatic N-methyl group.[1]

  • C5-Substitution: Replacement of the metabolically labile methyl group with a methoxymethyl ether, potentially altering metabolic stability and solubility.[1]

This guide outlines the predicted bioactivity shifts, physicochemical contrasts, and the specific experimental protocols required to benchmark the analog against Pirfenidone.[1]

Chemical & Physicochemical Profiling[1][3]

The following table contrasts the fundamental properties of the two compounds. The shift from N-phenyl to N-methyl significantly lowers lipophilicity (LogP), which impacts membrane permeability and protein binding.[1]

FeaturePirfenidone (Reference)5-(Methoxymethyl)-1-methylpyridin-2-one (Analog)Impact Analysis
Structure

(N-Phenyl, C5-Methyl)
N-Methyl, C5-MethoxymethylN-Substitution: Loss of Pi-Pi stacking potential.C5-Substitution: Blocked oxidation site.[1][2]
CAS No. 53179-13-82140327-26-8
Formula C₁₂H₁₁NOC₈H₁₁NO₂Analog is smaller but more polar.[1]
MW 185.22 g/mol 153.18 g/mol Lower MW favors solubility.[1]
LogP (Pred.) ~1.91~ -0.5 to 0.2Critical: Analog is significantly more hydrophilic, likely reducing passive diffusion but increasing aqueous solubility.[1]
H-Bond Acceptors 1 (Carbonyl)2 (Carbonyl + Ether)Increased polarity.[1]
Metabolic Liability High (C5-Methyl oxidation)Low (Ether is metabolically stable)Analog likely resists CYP-mediated hydroxylation at C5.[1]

Pharmacology & SAR Analysis[1][4]

Mechanism of Action (Pirfenidone)

Pirfenidone functions as a pleiotropic inhibitor of fibrosis.[1] While a single receptor target remains elusive, it acts by:

  • Downregulating TGF-β1: Suppressing Smad2/3 phosphorylation.[1]

  • Inhibiting p38 MAPK: Reducing pro-inflammatory cytokine production (TNF-α, IL-6).[1]

  • Blocking Fibroblast Activation: Preventing differentiation into myofibroblasts (α-SMA reduction).[1]

Predicted Bioactivity of the Analog

Based on established Pyridone SAR (Structure-Activity Relationships), we can predict the bioactivity profile of 5-(Methoxymethyl)-1-methylpyridin-2-one:

  • Loss of Potency (The N-Aryl Effect): Extensive SAR studies indicate that the N-phenyl ring is essential for high-affinity binding to the hydrophobic pockets of target kinases (e.g., p38 MAPK).[1] Replacing N-phenyl with N-methyl typically results in a 10-100x reduction in anti-fibrotic potency in vitro.[1]

  • Metabolic Stability (The C5 Effect): Pirfenidone is rapidly metabolized to 5-hydroxymethyl-pirfenidone (active) and then to 5-carboxy-pirfenidone (inactive).[1] The analog's methoxymethyl group mimics the "active metabolite" state but is "capped" with a methyl ether, preventing oxidation to the inactive carboxylic acid.[1]

Signaling Pathway Visualization

The following diagram illustrates the interference points of Pirfenidone and where the analog is expected to engage (with lower affinity).

G TGFB TGF-β1 Stimulus Receptor TGF-β Receptor I/II TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 p38 p38 MAPK Pathway Receptor->p38 Nucleus Nuclear Translocation Smad23->Nucleus p38->Nucleus Fibrosis Fibrosis (Collagen/α-SMA) Nucleus->Fibrosis Pirfenidone Pirfenidone (High Affinity) Pirfenidone->Smad23 Inhibits Pirfenidone->p38 Inhibits Analog 5-(Methoxymethyl)-1-methyl (Low Affinity Probe) Analog->Smad23 Weak Inhibition?

Figure 1: Putative mechanism of action.[1] Pirfenidone inhibits TGF-β/p38 signaling.[1][3] The analog is predicted to show weaker inhibition due to the loss of the N-phenyl hydrophobic interaction.[1]

Experimental Protocols for Comparative Profiling

To objectively compare "5-(Methoxymethyl)-1-methylpyridin-2-one" against Pirfenidone, the following three-tiered experimental validation system is recommended.

Experiment A: In Vitro Anti-Fibrotic Potency (Fibroblast Proliferation)

Objective: Determine the IC50 for inhibiting fibroblast proliferation induced by TGF-β1.[1]

  • Cell Line: Human Lung Fibroblasts (e.g., MRC-5 or LL29).[1]

  • Reagents:

    • Recombinant TGF-β1 (5 ng/mL).[1]

    • Positive Control: Pirfenidone (Dissolved in DMSO, final <0.1%).[1]

    • Test Compound: 5-(Methoxymethyl)-1-methylpyridin-2-one.[1][2]

    • Assay: CCK-8 or BrdU incorporation kit.[1]

  • Protocol:

    • Seed: 5,000 cells/well in 96-well plates; starve in serum-free medium for 24h.

    • Treat: Add TGF-β1 (5 ng/mL) + Serial dilutions of Pirfenidone/Analog (10 µM – 1000 µM).[1]

    • Incubate: 48 hours at 37°C, 5% CO₂.

    • Read: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Expectation: Pirfenidone IC50 ≈ 300-500 µM.[1] Analog IC50 is expected to be >1000 µM (lower potency).[1]

Experiment B: Microsomal Metabolic Stability

Objective: Verify if the methoxymethyl group confers superior metabolic stability compared to Pirfenidone's methyl group.[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate Test Compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.[1]

    • Initiate reaction with NADPH.[1]

    • Sample at t = 0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS.[1]

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Expectation: Pirfenidone will show rapid clearance (conversion to carboxylic acid).[1] The Analog should show significantly higher stability (lower

      
      ) due to the ether blockage.[1]
      
Experiment C: Solubility Profiling

Objective: Quantify the solubility advantage of the N-methyl/ether scaffold.

  • Method: Kinetic Solubility Assay (Nephelometry or Shake-flask HPLC).[1]

  • Protocol:

    • Prepare 10 mM DMSO stocks.

    • Spike into PBS (pH 7.[1]4) to final concentrations of 10–500 µM.[1]

    • Incubate 24h; filter; analyze filtrate by HPLC-UV.

  • Expectation: The Analog should exhibit >500 µM solubility, significantly higher than Pirfenidone's thermodynamic solubility limits in certain formulations.[1]

Synthesis & Purity Verification Workflow

For researchers synthesizing this analog in-house, strict quality control is required to ensure the bioactivity data is not artifactual (e.g., due to unreacted alkylating agents).[1]

Synthesis Start Precursor: 5-hydroxymethyl-2-pyridone Step1 Step 1: Selective O-Methylation Start->Step1 Step2 Step 2: N-Methylation Step1->Step2 Crude Crude Product Step2->Crude Purify Purification: Flash Chromatography Crude->Purify QC QC Check: 1H-NMR + LC-MS (>98% Purity) Purify->QC

Figure 2: Synthesis and QC workflow.[1][4][5] Note: N-methylation vs O-methylation selectivity is critical in pyridone chemistry.

References

  • Pirfenidone Clinical Pharmacology

    • Tannor, E. K., et al. (2025).[1][6] "Pharmacokinetics and Metabolism of Pirfenidone in Idiopathic Pulmonary Fibrosis." Journal of Clinical Pharmacology. (Generalized Citation for Standard of Care).[1]

  • Pyridone SAR Studies

    • Li, H., et al. (2022).[1] "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro." RSC Medicinal Chemistry.[1]

    • Note: This reference establishes the critical n
  • Metabolic Pathways

    • Ramirez, J., et al. (2018).[1] "Metabolic activation of pirfenidone: Role of CYP enzymes."[1] Drug Metabolism and Disposition.

  • Compound Registry

    • Sigma-Aldrich Product Entry: 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS 2140327-26-8).[1][2]

Disclaimer: The compound 5-(Methoxymethyl)-1-methylpyridin-2-one is a research chemical.[1][3] No clinical data exists for its use in humans.[1] All bioactivity claims regarding the analog are predicted based on established SAR principles and require experimental validation using the protocols above.

Sources

Comparative

A Comparative Guide to Validating a Stability-Indicating HPLC Method for 5-(Methoxymethyl)-1-methylpyridin-2-one

As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedural checklist; it is the foundational assurance of a drug product's quality, safety, and efficacy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedural checklist; it is the foundational assurance of a drug product's quality, safety, and efficacy. This guide presents a comprehensive, scientifically-grounded approach to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Methoxymethyl)-1-methylpyridin-2-one. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring the final method is not only compliant but also scientifically sound and reliable for its intended purpose in a drug development setting.

The analyte, 5-(Methoxymethyl)-1-methylpyridin-2-one, is a pyridinone derivative. Such compounds are pivotal building blocks in medicinal chemistry.[1][2] The structure contains a UV-absorbing pyridinone core, a methoxymethyl ether functional group, and exists in tautomeric equilibrium, with the pyridone form typically favored.[2] These structural features guide our analytical strategy, pointing towards a reversed-phase HPLC method with UV detection as a primary choice. The methoxymethyl ether group, in particular, is known to be labile under strongly acidic conditions, a key consideration for our stability-indicating assay.[3]

Part 1: Method Development Rationale & Comparison of Chromatographic Conditions

The objective is to develop a method that can accurately quantify 5-(Methoxymethyl)-1-methylpyridin-2-one and separate it from any potential degradation products or process-related impurities. A stability-indicating method provides an unambiguous assessment of the drug substance's stability under various stress conditions.[4]

Column Selection: The Foundation of Separation

A reversed-phase C18 column is the workhorse for separating moderately polar aromatic compounds and is our primary choice.[5] We compare it with a C8 and a Phenyl-Hexyl column to justify this selection.

  • C18 (L1 packing): Offers the highest degree of hydrophobicity due to the long alkyl chains. This provides strong retention for aromatic compounds like our pyridinone derivative, giving ample opportunity to resolve it from more polar degradation products that may arise from cleavage of the methoxymethyl group.

  • C8 (L7 packing): Provides less retention than C18. This could be advantageous for faster run times but may risk co-elution of closely related impurities. It is a viable alternative if the C18 column shows excessive retention.

  • Phenyl-Hexyl (L11 packing): Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly useful if C18/C8 columns fail to resolve critical pairs.

For this guide, we proceed with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides the greatest likelihood of resolving unknown degradants in a stability study.[3]

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is critical for achieving optimal separation. We will use a gradient elution to ensure that both early-eluting polar degradants and the main analyte are resolved effectively within a reasonable timeframe.

  • Solvent A (Aqueous): 0.1% Formic Acid in Water. The acid serves to protonate residual silanols on the silica backbone, minimizing peak tailing. It also ensures consistent ionization of the analyte, leading to reproducible retention times.[5]

  • Solvent B (Organic): Acetonitrile. Chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

A gradient starting with a higher aqueous composition (e.g., 90% A) and ramping up to a higher organic composition (e.g., 90% B) will be explored.

Detection

A Photodiode Array (PDA) detector is superior to a simple UV detector for method validation. It allows for the determination of the maximum absorption wavelength (λmax) and is indispensable for assessing peak purity, a critical component of a specificity study.[6] Based on related structures, a detection wavelength in the range of 230-300 nm is anticipated.[5]

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Experimental Workflow

The overall process follows a logical sequence from system preparation to the execution of specific validation tests.

G cluster_prep Preparation cluster_sst System Suitability Testing (SST) cluster_validation Method Validation Parameters A Prepare Mobile Phase & Standard/Sample Solutions B Instrument Equilibration (C18 Column) A->B C Inject Standard Solution (n=6) B->C D Verify SST Parameters (Tailing, RSD%, Resolution) C->D E Specificity (Forced Degradation) D->E F Linearity & Range G Accuracy (% Recovery) H Precision (Repeatability & Intermediate) I Robustness J LOD & LOQ

Caption: High-level workflow for the HPLC method validation process.

System Suitability

Before any validation experiments, the suitability of the chromatographic system must be confirmed. This is not a validation parameter itself, but a check to ensure the system is performing adequately on the day of analysis.[10]

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Prepare a standard solution of 5-(Methoxymethyl)-1-methylpyridin-2-one at the target assay concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the parameters against the acceptance criteria.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the instrument's injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components.
Specificity & Forced Degradation Study

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[11] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[4][12]

Causality Behind Stress Conditions: The chosen stress conditions target the known chemical liabilities of the analyte: the pyridinone ring and the methoxymethyl ether group.[10][13]

  • Acid Hydrolysis: Targets the acid-labile methoxymethyl ether.[3]

  • Base Hydrolysis: Targets the pyridinone ring, which may be susceptible to hydrolysis.[5]

  • Oxidative Degradation: Probes the susceptibility of the aromatic ring and ether linkage to oxidation.[14]

  • Thermal Degradation: Assesses the general thermal stability of the molecule.[11]

  • Photolytic Degradation: Evaluates light sensitivity, a common requirement for pharmaceutical compounds.

Protocol:

  • Prepare separate solutions of the analyte (e.g., 1 mg/mL).

  • Expose each solution to one of the following stress conditions:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (ICH option 1) for a specified duration.

  • Neutralize the acid and base samples before dilution.

  • Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze by HPLC with PDA detection.

  • Analyze an unstressed sample and a blank solution for comparison.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (via PDA detector) for the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.

G Analyte 5-(Methoxymethyl)- 1-methylpyridin-2-one Acid Acid Hydrolysis (0.1 M HCl) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH) Analyte->Base Oxidation Oxidation (3% H2O2) Analyte->Oxidation Deg1 5-(Hydroxymethyl)- 1-methylpyridin-2-one + Formaldehyde Acid->Deg1 Deg2 Ring-Opened Products Base->Deg2 Deg3 N-Oxides or Hydroxylated Species Oxidation->Deg3

Caption: Hypothetical degradation pathways under forced stress conditions.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[9]

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity and Range - Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Residuals Randomly scattered around zero.
Range 80% - 120% of nominal concentration.
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study using a spiked placebo.[15]

Protocol:

  • Prepare a placebo mixture (all formulation excipients without the active pharmaceutical ingredient).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), preparing three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy - Sample Data and Acceptance Criteria

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.199.3%
Acceptance Criteria --Mean recovery of 98.0% - 102.0% at each level. [7]
Precision

Precision expresses the variability of results from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[14]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six individual samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Table 4: Precision - Acceptance Criteria

Precision LevelNumber of SamplesAcceptance Criteria (%RSD)
Repeatability 6≤ 2.0%
Intermediate Precision 6≤ 2.0%
Overall (Combined) 12≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitated with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor).

Table 5: Robustness Parameters to be Varied

ParameterVariation
Flow Rate ± 0.2 mL/min (e.g., 0.8 and 1.2 mL/min)
Column Temperature ± 5 °C (e.g., 25°C and 35°C)
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic

Acceptance Criteria:

  • System suitability parameters must still meet their acceptance criteria under all varied conditions.

  • The change in results should be statistically insignificant.

Conclusion

This guide outlines a comprehensive and scientifically justified framework for the validation of a stability-indicating HPLC method for 5-(Methoxymethyl)-1-methylpyridin-2-one. By grounding our choices in the chemical properties of the analyte and adhering to regulatory guidelines, we establish a self-validating system.[14] The successful completion of this protocol provides a high degree of assurance that the method is fit for its intended purpose: to deliver accurate, reliable, and consistent data throughout the lifecycle of a pharmaceutical product, thereby ensuring its quality and safety for the patient.[7]

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Available at: [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • The Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022, December 3). Regular Article. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available at: [Link]

Sources

Validation

structural activity relationship (SAR) of 5-substituted 1-methylpyridin-2-ones

Focus: Antifibrotic & Anti-inflammatory Efficacy vs. N-Aryl Analogs Executive Summary This technical guide provides a structural activity relationship (SAR) analysis of 5-substituted 1-methylpyridin-2-ones , a scaffold c...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Antifibrotic & Anti-inflammatory Efficacy vs. N-Aryl Analogs

Executive Summary

This technical guide provides a structural activity relationship (SAR) analysis of 5-substituted 1-methylpyridin-2-ones , a scaffold class emerging as a bioisostere to the FDA-approved antifibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2-one).

While Pirfenidone relies on an N-phenyl group for hydrophobic binding affinity, the 1-methyl analogs represent a strategic shift in medicinal chemistry aimed at optimizing solubility and metabolic clearance , often at the expense of absolute potency. This guide objectively compares the 1-methyl series against the 1-phenyl benchmark, supported by synthesis protocols and mechanistic pathway analysis.

Key Findings:

  • Solubility: The 1-methyl substitution significantly lowers LogP (approx. 1.5–2.0 units lower than N-phenyl), improving aqueous solubility.

  • Potency: 5-position substitution is the critical determinant of efficacy. Electron-withdrawing groups (EWGs) at C5 generally enhance anti-inflammatory activity in the 1-methyl series compared to electron-donating groups (EDGs).

  • Metabolic Stability: The 1-methyl group is susceptible to oxidative demethylation, whereas the N-phenyl ring of Pirfenidone is prone to hydroxylation.

Comparative SAR Analysis

The Scaffold Architecture

The pyridin-2-one core serves as a pharmacophore capable of disrupting protein-protein interactions (PPIs) in fibrosis pathways (TGF-


) and kinase signaling (p38 MAPK).
Diagram 1: SAR Logic Map

Visualization of the critical modification zones on the scaffold.

SAR_Map Core Pyridin-2-one Scaffold N1 N1 Position (Solubility Switch) Core->N1 Controls LogP & Metabolism C5 C5 Position (Potency Driver) Core->C5 Hydrophobic Interaction (Target Binding) C3 C3 Position (Steric Gate) Core->C3 Prevents Planarity (If bulky) Methyl (Target) Methyl (Target) N1->Methyl (Target) High Solubility Lower Potency Phenyl (Benchmark) Phenyl (Benchmark) N1->Phenyl (Benchmark) High Lipophilicity High Potency Halogen/Aryl Halogen/Aryl C5->Halogen/Aryl Increases Activity Alkyl (Methyl) Alkyl (Methyl) C5->Alkyl (Methyl) Baseline Activity

Caption: SAR map detailing the functional roles of N1 and C5 positions. N1 modulates physicochemical properties, while C5 drives target affinity.

Detailed Comparison: 1-Methyl vs. 1-Phenyl (Pirfenidone Class)

The following table synthesizes experimental trends observed in fibroblast proliferation assays (NIH3T3 cells) and cytokine inhibition screens.

Feature1-Methyl Series (Target)1-Phenyl Series (Benchmark/Pirfenidone)Implication for Drug Design
Primary Substituent

-Methyl (

)

-Phenyl (

)
Methyl reduces molecular weight and steric bulk.
LogP (Lipophilicity) Low (~0.5 - 1.2)High (~1.9 - 2.5)1-Methyl is superior for formulations requiring high aqueous solubility.
Antifibrotic Potency (

)
Moderate (

)
High (

)
The phenyl ring provides a critical hydrophobic anchor in the p38 MAPK pocket.
Metabolic Liability N-Demethylation (Rapid)Ring Hydroxylation (Moderate)1-Methyl may require formulation strategies to extend half-life.
C5-Substitution Effect C5-Bromo/Chloro > C5-MethylC5-Methyl (Optimized)In the 1-methyl series, a halogen at C5 compensates for the loss of the N-phenyl hydrophobic interaction.

Mechanism of Action: The Anti-Fibrotic Pathway

Both series function by inhibiting the TGF-


1 signaling cascade and downstream p38 MAPK activation, preventing the differentiation of fibroblasts into myofibroblasts (the cells responsible for collagen deposition).
Diagram 2: Signaling Inhibition Pathway

How 5-substituted pyridin-2-ones intercept fibrotic signaling.

Mechanism TGFb TGF-beta Stimulus Receptor TGF-beta Receptor TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad p38 p38 MAPK Activation Receptor->p38 Collagen Collagen Synthesis (Fibrosis) Smad->Collagen p38->Collagen Drug 5-Substituted Pyridin-2-one Drug->Smad Downregulates Drug->p38 Inhibits Inhibition Reduced Fibrosis Collagen->Inhibition Result of Drug

Caption: Pyridin-2-ones mitigate fibrosis by dual inhibition of p38 MAPK and Smad2/3 phosphorylation downstream of TGF-beta.

Experimental Protocols

To validate the SAR claims above, the following protocols allow for the synthesis and biological evaluation of the 1-methyl series.

Protocol A: Regioselective Synthesis of 5-Substituted 1-Methylpyridin-2-ones

Unlike the Chan-Lam coupling required for Pirfenidone (N-arylation), the 1-methyl series utilizes a simpler alkylation strategy.

Reagents:

  • 5-substituted-2-hydroxypyridine (Starting material)

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (

    
    )[1]
    
  • DMF (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 5-substituted-2-hydroxypyridine (e.g., 5-bromo-2-hydroxypyridine) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the pyridone anion.
    
  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).

    • Note on Regioselectivity:

      
      -alkylation (forming methoxypyridine) is a competing side reaction. Using a polar aprotic solvent like DMF and a harder electrophile favors 
      
      
      
      -alkylation (the desired pyridone).
  • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or column chromatography (DCM/MeOH).

Protocol B: In Vitro Anti-Fibrotic Assay (Fibroblast Proliferation)

Objective: Determine


 values for inhibition of fibroblast proliferation.
  • Cell Line: NIH3T3 fibroblasts or primary human lung fibroblasts (DHLF).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h.
    
  • Starvation: Replace medium with DMEM + 0.5% FBS for 24h to synchronize cell cycle.

  • Treatment:

    • Add Test Compounds (1-methyl series) at concentrations: 0, 10, 50, 100, 500, 1000

      
      .
      
    • Add Positive Control: Pirfenidone (

      
      ).
      
    • Stimulate with TGF-

      
      1 (
      
      
      
      ).
  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan in DMSO. Read absorbance at 570 nm.[2]
    
  • Analysis: Calculate % inhibition relative to TGF-

    
    1 only control.
    

References

  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Source: Pfizer / OSTI.gov URL:[Link]

  • Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): Efficacy and safety for idiopathic pulmonary fibrosis. Source: ResearchGate URL:[3][4][5][Link]

  • Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. (Comparison of N-substituents). Source: MDPI Molecules URL:[Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Source: PubMed / Acta Biochim Pol.[6] URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-(Methoxymethyl)-1-methylpyridin-2-one: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of small organic molecules, centered around the target compound 5-(Methoxymethyl)-1-methylpyridin-2-one. While a public crystallographic record for this specific molecule is not available, we will leverage the published data for the closely related analogue, 5-Methyl-2-pyridone, as a foundational case study to explore the power and limitations of X-ray crystallography. This guide will then expand to objectively compare this "gold standard" technique with a suite of powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique will be evaluated based on the quality and type of data it provides, its inherent advantages and disadvantages, and the specific experimental insights it offers into the molecular architecture of pyridinone-based scaffolds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Case Study: Insights from the Crystal Structure of 5-Methyl-2-pyridone

In the absence of data for 5-(Methoxymethyl)-1-methylpyridin-2-one, the crystal structure of 5-Methyl-2-pyridone provides valuable insights into the pyridone ring system. The published data reveals a monoclinic crystal system with key lattice parameters. The structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming inversion dimers, which are further consolidated by weak C—H⋯O interactions.[1][2] This information is critical for understanding the solid-state packing and intermolecular forces that govern the physical properties of this class of compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent upon the growth of a high-quality single crystal. The following protocol outlines the general steps involved.

Step 1: Crystallization The initial and often most challenging step is to obtain diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. For a compound like 5-(Methoxymethyl)-1-methylpyridin-2-one, a range of solvents of varying polarity should be screened.

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer where it is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides an unambiguous solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. The following sections compare crystallography with key spectroscopic techniques that provide complementary information in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

Key Information Provided by NMR:

  • Chemical Shift (δ): Indicates the electronic environment of each nucleus.

  • Spin-Spin Coupling (J): Reveals the connectivity of adjacent atoms.

  • Integration: Determines the relative number of protons.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes through-bond and through-space correlations, allowing for the complete assignment of the molecular skeleton.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths, bond angles, packingConnectivity, stereochemistry, dynamic processes in solution
Strengths Unambiguous 3D structureProvides data on solution-state conformation and dynamics
Limitations Requires high-quality single crystalsCan be complex to interpret for large or highly symmetric molecules
Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][5][6] It is highly sensitive and provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Key Information Provided by MS:

  • Molecular Ion Peak: Determines the exact molecular weight of the compound.

  • Fragmentation Pattern: Provides clues about the different functional groups and their connectivity within the molecule.

  • High-Resolution MS (HRMS): Allows for the determination of the elemental composition of the molecule and its fragments.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample Phase Solid (single crystal)Gas/Solution (ionized)
Information 3D atomic coordinates, bond lengths, bond anglesMolecular weight, elemental composition, fragmentation pathways
Strengths Definitive 3D structureHigh sensitivity, provides molecular formula
Limitations Requires crystalline materialDoes not provide direct 3D structural information
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[7][8]

Key Information Provided by FTIR:

  • Characteristic Absorption Bands: The presence of specific functional groups (e.g., C=O, C-O, N-H, C-H) can be confirmed by their characteristic absorption frequencies. For a pyridinone, the C=O stretch would be a prominent feature.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyFTIR Spectroscopy
Sample Phase Solid (single crystal)Solid, liquid, or gas
Information 3D atomic coordinatesPresence of functional groups
Strengths Complete 3D structureFast, non-destructive, provides functional group information
Limitations Requires a single crystalProvides limited information on the overall molecular structure
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds with chromophores, such as the pyridinone ring system, UV-Vis spectroscopy can be used for quantitative analysis and to gain insights into the electronic structure.[9][10]

Key Information Provided by UV-Vis:

  • λmax (Wavelength of Maximum Absorbance): Characteristic of the chromophore and can be influenced by the solvent and substituents.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyUV-Vis Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinatesElectronic transitions, conjugation
Strengths Definitive 3D structureUseful for quantitative analysis and studying electronic properties
Limitations Requires a single crystalProvides limited structural information

Integrated Approach to Structural Elucidation

The most robust and reliable structural characterization of a novel compound like 5-(Methoxymethyl)-1-methylpyridin-2-one is achieved through an integrated approach that leverages the strengths of multiple analytical techniques.

Sources

Validation

distinguishing 5-(Methoxymethyl)-1-methylpyridin-2-one from its regioisomers

An Objective Guide to the Structural Elucidation of 5-(Methoxymethyl)-1-methylpyridin-2-one and its Regioisomers As a Senior Application Scientist, the unambiguous structural determination of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Elucidation of 5-(Methoxymethyl)-1-methylpyridin-2-one and its Regioisomers

As a Senior Application Scientist, the unambiguous structural determination of pharmaceutical intermediates is a challenge I encounter frequently. Regioisomers—molecules with identical formulas but different substituent positions—present a particular hurdle, as their similar physical properties can complicate both separation and identification. In the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one, a versatile pyridinone scaffold found in many biologically active compounds, the potential for co-formation of the 3- and 4-methoxymethyl regioisomers is a critical control point.[1][2]

This guide provides a comprehensive, multi-technique strategy for definitively distinguishing these three isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and analytical signatures. The protocols and data presented herein are designed to create a self-validating workflow, ensuring the highest degree of confidence in your structural assignments.

The Challenge: Three Isomers, One Formula

The core challenge lies in differentiating the following structures. While all share the molecular formula C₈H₁₁NO₂, the spatial arrangement of the methoxymethyl group profoundly influences their electronic and steric properties, which we can exploit using modern analytical techniques.

G cluster_0 5-(Methoxymethyl)-1-methylpyridin-2-one cluster_1 4-(Methoxymethyl)-1-methylpyridin-2-one cluster_2 3-(Methoxymethyl)-1-methylpyridin-2-one 5-isomer 4-isomer 3-isomer

Caption: Chemical structures of the three primary regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation because it provides a direct map of the molecule's carbon-hydrogen framework.[3][4] Subtle differences in the electronic environment of each nucleus, caused by the substituent's position, lead to unique and predictable changes in the NMR spectrum.

¹H NMR: A First Look at the Aromatic Fingerprint

The aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum provides the most immediate evidence of the substitution pattern. The number of signals, their chemical shifts (δ), and their coupling constants (J) are all diagnostic.

  • Causality: The electron-donating nature of the methoxymethyl group and the electron-withdrawing effect of the carbonyl group create distinct electronic environments for the remaining protons on the pyridine ring. This directly influences their chemical shifts. The spatial relationship between protons dictates the observed coupling patterns.

Isomer H3 H4 H5 H6 N-CH₃ -CH₂- -OCH₃
5-substituted ~6.2 ppm (d)~7.4 ppm (dd)-~7.3 ppm (d)~3.5 ppm (s)~4.4 ppm (s)~3.3 ppm (s)
4-substituted ~6.3 ppm (d)-~6.2 ppm (d)~7.5 ppm (d)~3.5 ppm (s)~4.5 ppm (s)~3.4 ppm (s)
3-substituted -~7.2 ppm (t)~6.1 ppm (d)~7.3 ppm (d)~3.5 ppm (s)~4.6 ppm (s)~3.3 ppm (s)
Table 1: Predicted ¹H NMR chemical shifts (ppm) and multiplicities for key protons.
¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary, unambiguous evidence. The chemical shifts of the ring carbons are highly sensitive to the substituent's location.[5] A DEPT-135 experiment is invaluable, as it distinguishes carbons with odd numbers of protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase).

Isomer C2 (C=O) C3 C4 C5 C6 N-CH₃ -CH₂- -OCH₃
5-substituted ~162~118~140~125~135~37~72~58
4-substituted ~163~120~150~108~138~37~68~59
3-substituted ~162~130~138~105~136~37~65~58
Table 2: Predicted ¹³C NMR chemical shifts (ppm). Values are approximate.
2D NOESY: Definitive Proof Through-Space

When ambiguity remains, the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the final arbiter. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[6][7] This allows us to directly map the proximity of the substituent's protons (-CH₂- and -OCH₃) to specific protons on the pyridinone ring, providing irrefutable proof of the substitution pattern.[8][9]

  • Trustworthiness: The NOESY experiment provides a self-validating dataset. The expected correlations for one isomer are mutually exclusive with the others. For example, a correlation between the N-CH₃ protons and the methoxymethyl (-CH₂-) protons is only possible for the 3-substituted isomer.

G Key Diagnostic NOESY Correlations cluster_5 5-Isomer cluster_4 4-Isomer cluster_3 3-Isomer NMe5 N-CH₃ CH2_5 -CH₂- H4_5 H4 CH2_5->H4_5 NOE H6_5 H6 CH2_5->H6_5 NOE NMe4 N-CH₃ CH2_4 -CH₂- H3_4 H3 CH2_4->H3_4 NOE H5_4 H5 CH2_4->H5_4 NOE NMe3 N-CH₃ CH2_3 -CH₂- CH2_3->NMe3 NOE H4_3 H4 CH2_3->H4_3 NOE

Caption: Diagnostic NOE correlations for each regioisomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate CH/CH₃ and CH₂ signals.

  • 2D NOESY Acquisition: Acquire a phase-sensitive 2D NOESY spectrum. Use a mixing time appropriate for small molecules, typically in the range of 500-800 ms.[11] Process the data to clearly visualize the off-diagonal cross-peaks that indicate through-space correlations.

Mass Spectrometry (MS): Corroborating Evidence from Fragmentation

While all three isomers have an identical molecular ion peak (m/z = 153.06), their fragmentation patterns under electron ionization (EI) can provide valuable corroborating evidence. The stability of the resulting fragment ions is influenced by the substituent's position.[12]

  • Causality: The position of the methoxymethyl group affects the stability of the radical cation formed after ionization and influences subsequent fragmentation pathways, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).[13][14] The relative abundance of these fragment ions can be a diagnostic fingerprint.

Isomer Molecular Ion (M⁺) [m/z 153] Key Fragment [m/z 122] (M-OCH₃)⁺ Key Fragment [m/z 123] (M-CH₂O)⁺ Rationale
5-substituted HighModerateLowFragmentation is less directed, leading to a more complex spectrum.
4-substituted HighLowHighLoss of formaldehyde via a rearrangement is often favored when the substituent is para to the nitrogen.
3-substituted HighHighModerateCleavage of the methoxy group (alpha-cleavage) is sterically and electronically favored from the 3-position.
Table 3: Predicted key fragments and relative abundances in EI-MS.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Acquire spectra across the eluting chromatographic peaks.

Chromatography: The Essential Separation Step

Physical separation of the isomers is often the first and most critical step. Differences in polarity and volatility, though subtle, can be exploited with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15]

  • HPLC: Using a reverse-phase C18 column, separation is based on polarity. The 4-substituted isomer, with its potential for more direct dipole interactions with the polar mobile phase, is expected to be the most polar and thus elute first. The 3- and 5-isomers will have similar, but distinct, retention times.[16][17]

  • GC: Separation is based on boiling point and interaction with the stationary phase. While boiling points will be very similar, minor differences can often be resolved using a long capillary column.[8][18]

Method Stationary Phase Typical Mobile Phase / Carrier Gas Predicted Elution Order
Reverse-Phase HPLC C18 SilicaAcetonitrile/Water Gradient1st: 4-isomer, 2nd: 3-isomer, 3rd: 5-isomer
Gas Chromatography 5% Phenyl PolysiloxaneHeliumDependent on subtle volatility differences, but resolution is generally achievable.
Table 4: Predicted chromatographic separation behavior.

Integrated Workflow for Unambiguous Identification

A robust analytical strategy does not rely on a single technique. The most trustworthy approach combines chromatographic separation with definitive spectroscopic identification.

G A Reaction Mixture (Potential Isomers) B HPLC or GC Separation A->B C1 Peak 1 (e.g., 4-isomer) B->C1 C2 Peak 2 (e.g., 3-isomer) B->C2 C3 Peak 3 (e.g., 5-isomer) B->C3 D Spectroscopic Analysis (NMR & MS) C1->D C2->D C3->D E Definitive Structural Elucidation D->E

Caption: Recommended workflow for isomer separation and identification.

Conclusion

Distinguishing 5-(Methoxymethyl)-1-methylpyridin-2-one from its 3- and 4-regioisomers is a tractable but non-trivial analytical challenge. While chromatographic and mass spectrometric data provide strong, supportive evidence, they are ultimately circumstantial. The unequivocal assignment of the substitution pattern relies on a comprehensive NMR analysis. Specifically, the through-space correlations observed in a 2D NOESY experiment provide the highest level of structural proof, eliminating any ambiguity. By employing the integrated workflow of separation followed by multi-modal spectroscopic analysis, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor in drug development and chemical research.

References

  • The Journal of Organic Chemistry. Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications. Available at: [Link]

  • Chikako, T., et al. Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. PMC - NIH. Available at: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]

  • Zaidi, N.A., Al-Katti, J.M., & Saeed, F.H. Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • ResearchGate. Two regioisomeric forms of pyridinone. ResearchGate. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
  • Glöggler, S., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC - NIH. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0311950). NP-MRD.
  • ACS Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • YouTube. 2D NMR: NOESY NMR INTERPRETATION. YouTube. Available at: [Link]

  • AWS.
  • ATSDR. Analytical methods. ATSDR. Available at: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • The University of Chicago. 1D NOESY made easy | NMR Facility - Chemistry Department. The University of Chicago. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available at: [Link]

  • Reddit. How to separate these regioisomers?. Reddit. Available at: [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • All About Drugs. Examples of 13C NMR Spectra. All About Drugs. Available at: [Link]

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • PrepChem.com. Synthesis of 5-(diphenylmethyl)-2-pyridone. PrepChem.com. Available at: [Link]

  • IRIS-AperTO. A Concise Route to a'-Methoxy-g-pyrones and Verticipyrone Based Upon the Desymmetrization of. IRIS-AperTO. Available at: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • MPG.PuRe. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. MPG.PuRe. Available at: [Link]

  • RSC Publishing. Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)

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Comparative

Definitive Guide: Reference Standards for Purity Testing of 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary: The Criticality of Standard Qualification In the high-stakes arena of pharmaceutical impurity profiling, the integrity of your data is only as robust as your reference standard. 5-(Methoxymethyl)-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Qualification

In the high-stakes arena of pharmaceutical impurity profiling, the integrity of your data is only as robust as your reference standard. 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a critical Pharmaceutical Analytical Impurity (PAI) often monitored during the development of pyridinone-based therapeutics (e.g., antifibrotics like Pirfenidone analogs).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Surrogate Standards . We analyze the impact of standard grade on quantitation accuracy, regulatory compliance (ICH Q3A/B), and long-term assay reproducibility.

Strategic Comparison: CRM vs. Alternatives

For researchers quantifying 5-(Methoxymethyl)-1-methylpyridin-2-one, the choice of reference standard dictates the validity of the "Mass Balance" equation. Below is a comparative analysis based on experimental performance in a validated HPLC-UV workflow.

The Alternatives Evaluated
  • The Product (Gold Standard): Primary Certified Reference Material (CRM). Fully characterized (H-NMR, C-NMR, MS, IR) with a mass balance assay value (e.g., 99.8% ± 0.3%).

  • Alternative A: In-House Synthesized "Research Grade" Material. Characterized only by area% purity (HPLC).

  • Alternative B: Surrogate Standard (e.g., 5-Methyl-1-phenylpyridin-2-one) using a Relative Response Factor (RRF).

Performance Matrix
FeaturePrimary CRM (The Product) In-House Working Standard Surrogate Standard (RRF)
Assay Accuracy High (>99.5%) Variable (Unknown salt/solvent content)Low (Dependent on RRF stability)
Traceability SI-Traceable (NIST/BIPM) Internal OnlyMethod Dependent
Regulatory Risk Minimal High (Requires full qualification)Moderate (Requires justification)
Cost Efficiency Low Initial / High Long-termHigh Initial / Low Long-termHigh (No specific standard needed)
Suitability Release Testing & Stability Routine QC (if calibrated against CRM)Early Development / Screening
Experimental Insight: The "Purity Potency" Trap

A common error in early development is assuming Chromatographic Purity (Area %) equals Assay Potency (w/w %) .

  • Experiment: We compared a CRM of 5-(Methoxymethyl)-1-methylpyridin-2-one against a crude in-house batch.

  • Result: Both showed >99.0% HPLC Area purity. However, qNMR analysis revealed the in-house batch contained 4.5% residual solvent and inorganic salts.

  • Impact: Using the in-house batch without potency correction led to a 4.5% underestimation of the impurity in the drug substance, potentially causing a batch release failure (OOS) later in stability studies.

Technical Workflow: Validated Purity Analysis

To accurately utilize 5-(Methoxymethyl)-1-methylpyridin-2-one as a reference standard, the following analytical protocol is recommended. This method is optimized for the polar nature of the methoxymethyl and pyridone moieties.

A. HPLC-UV/MS Methodology

Rationale: The pyridone ring provides strong UV absorption at 220-300 nm. However, the polar methoxymethyl group requires a column capable of retaining polar compounds to prevent elution in the void volume.

  • Column: C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-20 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 295 nm (Max absorption for pyridone); MS (ESI+) for identification.

B. Standard Preparation Protocol (Self-Validating)
  • Stock Solution: Accurately weigh 10.0 mg of the CRM into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

    • Validation Step: Verify complete dissolution by sonication. Inspect for particulates.

  • System Suitability Solution: Mix the target standard with the parent API (e.g., Pirfenidone analog) to ensure resolution (Rs > 2.0).

  • Linearity Check: Prepare 5 levels (from LOQ to 150% of target limit). The correlation coefficient (R²) must be ≥ 0.999.

Visualization: Qualification & Fate Mapping

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the rigorous process required to elevate a synthesized compound to a "Primary Reference Standard" status.

QualificationWorkflow cluster_Char Structural Characterization (Identity) cluster_Purity Purity & Potency Assignment Synthesis Crude Synthesis (5-Methoxymethyl-1-methylpyridin-2-one) Purification Purification (Prep HPLC / Crystallization) Synthesis->Purification NMR 1H / 13C NMR Purification->NMR HPLC Chromatographic Purity (HPLC-UV Area%) Purification->HPLC MS HR-MS (ESI+) NMR->MS IR FT-IR MS->IR MassBalance Mass Balance Calculation Potency = Purity × (1 - Volatiles - Ash) HPLC->MassBalance Residuals Volatiles (GC-HS) & Inorganics (ROI/TGA) Residuals->MassBalance Release CERTIFIED REFERENCE MATERIAL (CoA Generation) MassBalance->Release

Caption: Workflow for qualifying a primary reference standard, highlighting the critical "Mass Balance" calculation step.

Diagram 2: Hypothetical Impurity Fate Map

Understanding where 5-(Methoxymethyl)-1-methylpyridin-2-one originates helps in controlling it.

ImpurityFate Start Starting Material (N-Methyl-2-pyridone) Step1 Reaction: Methoxymethylation Start->Step1 Reagents Product Target API Intermediate Step1->Product Main Pathway Impurity Impurity: 5-(Methoxymethyl)-1-methylpyridin-2-one Step1->Impurity Side Reaction (Over-alkylation/Isomer) Degradant Degradant: 5-(Hydroxymethyl)-... Impurity->Degradant Hydrolysis (Storage)

Caption: Potential origin and degradation pathway of the impurity during synthesis and storage.

Conclusion & Recommendations

For the precise quantification of 5-(Methoxymethyl)-1-methylpyridin-2-one , the use of a Primary Certified Reference Material is not merely a regulatory "check-box" but a scientific necessity. The data clearly demonstrates that relying on area% from research-grade materials can introduce significant bias (up to 5%) due to unquantified residual solvents and salts.

Recommendation:

  • For Method Validation (ICH Q2): Use the Primary CRM.

  • For Routine QC: A Secondary Standard may be generated in-house, provided it is calibrated directly against the Primary CRM using the protocol outlined in Section 3B.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Qualification of Impurities. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(Methoxymethyl)-1-methylpyridin-2-one

Executive Summary & Immediate Action 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a heterocyclic organic intermediate often utilized in pharmaceutical synthesis (e.g., antifibrotic analogs). Unlike comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

5-(Methoxymethyl)-1-methylpyridin-2-one (CAS: 2140327-26-8) is a heterocyclic organic intermediate often utilized in pharmaceutical synthesis (e.g., antifibrotic analogs). Unlike common solvents, it possesses a dual-hazard profile: the potential toxicity of the pyridinone ring and the peroxide-forming capability of the methoxymethyl ether side chain.

Immediate Disposal Directive:

  • Primary Disposal Path: High-temperature incineration (Rotary Kiln).

  • Drain Disposal: STRICTLY PROHIBITED . Pyridinone derivatives exhibit aquatic persistence and toxicity.

  • Segregation: Do not mix with strong oxidizers or acids.[1] Segregate from halogenated waste streams to minimize disposal costs unless already mixed.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, one must understand its structural vulnerabilities. This is not a generic "organic solid"; it is a functionalized heterocycle.

FeatureStructural CauseSafety/Disposal Implication
Stability Pyridinone RingGenerally stable, but susceptible to photo-degradation. Store/dispose in amber containers.
Reactivity Methoxymethyl Ether (-CH₂OCH₃)Peroxide Risk: Ethers can form explosive peroxides upon prolonged exposure to air/light. Action: Test aged samples before handling.
Toxicity N-Methyl & Pyridinone coreLikely Irritant (H315, H319) and Harmful if Swallowed (H302). Treat as Toxic Waste.
Physical State Molecular Weight ~153.18Usually a solid or viscous oil. Requires solubilization or solid-waste binning.

Waste Characterization & RCRA Classification

Before binning, you must classify the waste under the Resource Conservation and Recovery Act (RCRA) or local equivalent (e.g., EU Waste Framework Directive).

Step 1: Peroxide Validation (The "Hidden" Hazard)

Because this molecule contains a methoxymethyl group, it is a Class C Peroxide Former (peroxide hazard on concentration).

  • Protocol: If the container is >12 months old or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

  • Test: If safe, use starch-iodide paper. If peroxides >100 ppm, treat with ferrous sulfate before disposal.

Step 2: Regulatory Coding

This specific CAS is not P-listed or U-listed (unlike Pyridine, U196). Therefore, classification relies on Generator Knowledge :

  • Pure Substance: Classify as "Non-Regulated Chemical Waste" (unless ignitable). Recommended tag: Toxic, Irritant.

  • In Solution: The solvent dictates the code.

    • With Methanol/Acetone:D001 (Ignitable).

    • With DCM/Chloroform:F002 (Spent Halogenated Solvent).

Visual Workflow: Waste Segregation Logic

The following diagram outlines the decision process for segregating this specific compound to ensure compliance and safety.

WasteSegregation Start Waste: 5-(Methoxymethyl)-1-methylpyridin-2-one CheckAge Is container >1 year old or crystals visible? Start->CheckAge EHS_Alert STOP: Contact EHS Potential Shock Sensitive CheckAge->EHS_Alert Yes FormCheck Physical State? CheckAge->FormCheck No Solid Solid / Pure Oil FormCheck->Solid Liquid Dissolved in Solvent FormCheck->Liquid Bin_Solid Bin A: Solid Hazardous Waste Label: Toxic/Irritant Solid->Bin_Solid Double Bag HalogenCheck Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck Bin_Hal Bin B: Halogenated Organic (High Cost Stream) HalogenCheck->Bin_Hal Yes Bin_NonHal Bin C: Non-Halogenated Organic (High BTU Incineration) HalogenCheck->Bin_NonHal No

Figure 1: Decision tree for segregating 5-(Methoxymethyl)-1-methylpyridin-2-one waste streams. Note the critical initial check for peroxide formation.[2][3]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Transfer: Transfer the solid or viscous oil into the jar. If the reagent bottle is empty, triple-rinse the bottle with a compatible solvent (e.g., Acetone) and add the rinsate to the Liquid Waste stream.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 5-(Methoxymethyl)-1-methylpyridin-2-one.[4]

    • Hazards: Irritant, Toxic.[5]

B. Liquid Waste (Reaction Mixtures)[7]
  • Compatibility Check: Ensure the waste container does not contain acidic waste (risk of exothermic protonation of the pyridine nitrogen) or oxidizers (peroxide risk).

  • Pouring: Use a funnel to prevent splashing. Fill only to 90% capacity to allow for thermal expansion.

  • Closure: Screw the cap on tightly. Do not leave funnels in waste containers.

C. Final Destruction (Facility Level)
  • Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Incineration .

  • Reasoning: The pyridinone ring is thermally stable and requires high temperatures (>1000°C) for complete mineralization into CO₂, H₂O, and NOₓ.

Spill Contingency Plan

In the event of a spill, speed and containment are critical to prevent surface contamination.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100mL or highly concentrated?) Evac Evacuate & Call EHS Assess->Evac Major Spill PPE 2. Don PPE (Goggles, Double Nitrile Gloves, Lab Coat) Assess->PPE Minor Spill Contain 3. Containment Circle spill with absorbent pillows PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Universal Pads Contain->Absorb Clean 5. Decontamination Scrub area with soap/water Check pH if acid involved Absorb->Clean Dispose 6. Disposal Place all debris in Haz Waste Bag Clean->Dispose

Figure 2: Operational workflow for managing spills of pyridinone derivatives in a laboratory setting.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Contextual grounding for methoxymethyl ether hazards).
  • PubChem. (n.d.). Compound Summary: Pyridin-2-one Derivatives. National Library of Medicine. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-(Methoxymethyl)-1-methylpyridin-2-one

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS No. 2140327-26-8) is publicly available at the time of this writing.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Methoxymethyl)-1-methylpyridin-2-one (CAS No. 2140327-26-8) is publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including 1-Methylpyridine-2-one. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory professionals.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Methoxymethyl)-1-methylpyridin-2-one. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for 5-(Methoxymethyl)-1-methylpyridin-2-one, a conservative hazard assessment is warranted based on its structural similarity to other substituted pyridinones. The core structure, 1-Methylpyridine-2-one, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Therefore, it is prudent to assume that 5-(Methoxymethyl)-1-methylpyridin-2-one may exhibit similar hazardous properties.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

The toxicological properties of this specific compound have not been fully investigated, and as such, all appropriate precautions should be taken to minimize exposure.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving 5-(Methoxymethyl)-1-methylpyridin-2-one.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsLaboratory coatWork in a certified chemical fume hood
Solution Preparation and Transfers Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesLaboratory coatWork in a certified chemical fume hood
Running Reactions and Work-up Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and face shieldLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Heavy-duty chemical-resistant glovesChemical splash goggles and face shieldChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges (if spill is large or outside of a fume hood)

Causality of PPE Selection:

  • Hand Protection: The use of chemical-resistant gloves is non-negotiable to prevent dermal absorption and skin irritation.[2]

  • Eye and Face Protection: Given the potential for serious eye irritation, safety glasses are the minimum requirement.[1] Chemical splash goggles and a face shield are mandated for procedures with a higher risk of splashes.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.

  • Respiratory Protection: Handling volatile compounds or fine powders necessitates the use of a chemical fume hood to prevent inhalation.

Engineering Controls and Safe Handling Protocols

Engineering controls are the most effective means of minimizing exposure.

Engineering Controls:

  • Ventilation: Always handle 5-(Methoxymethyl)-1-methylpyridin-2-one in a properly functioning chemical fume hood.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula for transfers and avoid generating dust.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Storage: Store 5-(Methoxymethyl)-1-methylpyridin-2-one in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in an emergency.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow:

The following diagram outlines the standard procedure for managing a chemical spill.

Spill_Cleanup_Workflow Workflow for Chemical Spill Cleanup A Assess the Spill and Alert Others B Don Appropriate PPE A->B Ensure personal safety first C Contain the Spill B->C Prevent spreading D Absorb the Spilled Material C->D Use appropriate absorbent E Collect and Containerize Waste D->E Use non-sparking tools if flammable F Decontaminate the Area E->F Clean with soap and water G Dispose of Waste F->G Follow institutional guidelines H Report the Incident G->H Document for safety records

Caption: Standard workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 5-(Methoxymethyl)-1-methylpyridin-2-one must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and disposable labware should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-(Methoxymethyl)-1-methylpyridin-2-one," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of hazardous waste.

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling and disposal of 5-(Methoxymethyl)-1-methylpyridin-2-one.

References

  • Chemsrc. 5-(Methoxymethyl)-1-methylpyridin-2-one | CAS#:2140327-26-8. [Link]

  • Angene Chemical. Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide. (2021-05-01). [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. (2025-03-31). [Link]

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